Product packaging for Captopril(Cat. No.:CAS No. 62571-86-2)

Captopril

Katalognummer: B1668294
CAS-Nummer: 62571-86-2
Molekulargewicht: 217.29 g/mol
InChI-Schlüssel: FAKRSMQSSFJEIM-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Captopril is an angiotensin-converting enzyme (ACE) inhibitor and was the first orally-active member of its class developed for therapeutic use . Its primary research value lies in its specific and competitive inhibition of ACE, which blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and prevents the degradation of the vasodilator bradykinin . This dual action makes it a pivotal tool for studying the renin-angiotensin-aldosterone system (RAAS) in cardiovascular and renal physiology. Researchers utilize this compound in models of hypertension, congestive heart failure, and left ventricular dysfunction post-myocardial infarction to investigate cardiac remodeling and survival mechanisms . It is also critically important in nephrology research, particularly for studying the progression of diabetic nephropathy and proteinuria . The distinct presence of a thiol moiety in its chemical structure differentiates it from other ACE inhibitors and is a key point of study for structure-activity relationships and enzyme interaction dynamics . This product is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3S B1668294 Captopril CAS No. 62571-86-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRSMQSSFJEIM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1253948-36-5
Record name L-Proline, 1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253948-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1037197
Record name Captopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Captopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, Freely soluble in water (approximately 160 mg/mL), Freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate, 4.52e+00 g/L
Record name Captopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Captopril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Captopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white, crystalline powder, Crystals from ethyl acetate/hexane

CAS No.

62571-86-2
Record name Captopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62571-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Captopril [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062571862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Captopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name captopril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Captopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Captopril
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPTOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G64RSX1XD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Captopril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Captopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

103-104, 103-104 °C, 106 °C
Record name Captopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Captopril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Captopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

From Venom to Vital Medicine: The Discovery of Captopril from Bothrops jararaca

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Journey from Serendipitous Observation to Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, represents a landmark achievement in cardiovascular medicine and a prime example of successful nature-inspired drug development. This technical guide provides an in-depth exploration of the pivotal journey from the venom of the Brazilian pit viper, Bothrops jararaca, to the synthesis of this life-saving therapeutic. We will delve into the initial observations of the venom's potent hypotensive effects, the meticulous isolation and characterization of the bradykinin-potentiating factors (BPFs), the development of the intravenous ACE inhibitor Teprotide, and the ultimate rational design of the orally bioavailable this compound. This guide will detail the experimental protocols, present key quantitative data in a structured format, and provide visualizations of the critical biochemical pathways and experimental workflows, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction: The Serendipitous Bite and the Dawn of a New Therapeutic Class

The story of this compound begins not in a laboratory, but with the envenomation by the Bothrops jararaca snake. Victims of its bite exhibited a dramatic and often fatal drop in blood pressure. This potent physiological effect intrigued Brazilian scientist Dr. Sérgio Henrique Ferreira, who, in the 1960s, initiated research into the venom's components.[1][2] His work led to the discovery of a mixture of peptides he named bradykinin-potentiating factor (BPF), which significantly enhanced the effects of the vasodilator bradykinin.[3] This seminal discovery laid the groundwork for a new approach to treating hypertension.

In the late 1960s, Sir John Vane's laboratory at the Royal College of Surgeons in England further elucidated the mechanism of BPF.[4] They demonstrated that BPF inhibited an enzyme then known as "kininase II," which was responsible for the inactivation of bradykinin.[5] Crucially, they also discovered that this same enzyme was identical to the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) responsible for producing the potent vasoconstrictor, angiotensin II.[5] This dual action of ACE—inactivating a vasodilator and producing a vasoconstrictor—made it a prime target for a novel class of antihypertensive drugs.

The Renin-Angiotensin-Aldosterone and Kallikrein-Kinin Systems: A Delicate Balance

The physiological effects of Bothrops jararaca venom and the subsequent development of this compound are best understood in the context of two interconnected systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System (KKS).

The RAAS is a hormonal cascade that plays a central role in regulating blood pressure and fluid balance. A decrease in renal blood flow triggers the release of renin, which converts angiotensinogen to angiotensin I. ACE then converts angiotensin I to the highly potent vasoconstrictor, angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure.

The KKS is a parallel system that, in contrast, generally promotes vasodilation and a decrease in blood pressure. Kallikrein acts on kininogen to produce bradykinin, a potent vasodilator. ACE (kininase II) is a primary enzyme responsible for the degradation and inactivation of bradykinin.

The venom of Bothrops jararaca, and subsequently this compound, exert their hypotensive effects by inhibiting ACE, thereby simultaneously blocking the production of the vasoconstrictor angiotensin II and preventing the breakdown of the vasodilator bradykinin.

Signaling_Pathways cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System (KKS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE (Kininase II) Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP This compound This compound (ACE Inhibitor) This compound->Angiotensin_II Inhibits This compound->Inactive_Fragments Inhibits

Figure 1: The dual action of this compound on the RAAS and KKS pathways.

Experimental Protocols: From Venom Fractionation to ACE Inhibition Assays

The journey from venom to this compound involved a series of meticulous experimental procedures. Below are detailed methodologies for the key experiments.

Isolation of Bradykinin-Potentiating Factors (BPFs)

The initial isolation of BPFs from Bothrops jararaca venom was a critical first step. The following protocol is a composite of the methods described by Ferreira et al. (1970).[4]

Objective: To isolate and purify the peptide fractions from Bothrops jararaca venom that exhibit bradykinin-potentiating activity.

Materials:

  • Lyophilized Bothrops jararaca venom

  • Sephadex G-25 gel

  • DEAE-cellulose or similar ion-exchange resin

  • Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

  • Gradient elution buffers for ion-exchange chromatography (e.g., increasing concentrations of sodium chloride in a buffer)

  • Spectrophotometer for monitoring protein elution (280 nm)

  • Lyophilizer

Procedure:

  • Crude Venom Preparation: Dissolve a known quantity of lyophilized venom in the starting buffer (e.g., 50 mM ammonium bicarbonate).

  • Gel Filtration Chromatography:

    • Load the dissolved venom onto a Sephadex G-25 column equilibrated with the same buffer.

    • Elute the components with the buffer at a constant flow rate.

    • Collect fractions and monitor the absorbance at 280 nm to identify protein-containing fractions.

    • Pool the fractions corresponding to the low molecular weight peptides, which is where the BPFs are expected to be found.[6]

  • Ion-Exchange Chromatography:

    • Apply the pooled low molecular weight fraction from the gel filtration step to an ion-exchange chromatography column (e.g., DEAE-cellulose).

    • Wash the column with the starting buffer to remove unbound components.

    • Elute the bound peptides using a salt gradient (e.g., 0 to 1 M NaCl).

    • Collect fractions and monitor the absorbance at 280 nm.

  • Bradykinin Potentiation Assay:

    • Test each fraction for its ability to potentiate the contractile response of bradykinin on an isolated guinea pig ileum preparation.

    • Fractions demonstrating significant potentiation are considered to contain BPFs.

  • Purification and Characterization:

    • Subject the active fractions to further rounds of chromatography (e.g., reverse-phase HPLC) until a pure peptide is obtained.

    • Characterize the purified peptides by amino acid analysis and sequencing.

BPF_Isolation_Workflow Start Lyophilized Bothrops jararaca Venom Dissolve Dissolve in Buffer Start->Dissolve Gel_Filtration Sephadex G-25 Gel Filtration Dissolve->Gel_Filtration Low_MW_Fraction Collect Low Molecular Weight Fractions Gel_Filtration->Low_MW_Fraction Ion_Exchange Ion-Exchange Chromatography Low_MW_Fraction->Ion_Exchange Fraction_Collection Collect Eluted Fractions Ion_Exchange->Fraction_Collection Bioassay Bradykinin Potentiation Assay (Isolated Guinea Pig Ileum) Fraction_Collection->Bioassay Active_Fractions Identify Active Fractions (BPFs) Bioassay->Active_Fractions Purification Further Purification (e.g., HPLC) Active_Fractions->Purification Characterization Amino Acid Analysis and Sequencing Purification->Characterization

Figure 2: Experimental workflow for the isolation of BPFs.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The development of this compound relied on a robust and reproducible assay to measure ACE inhibition. The following is a generalized protocol based on the use of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL).

Objective: To determine the in vitro inhibitory activity of a compound on angiotensin-converting enzyme.

Materials:

  • Angiotensin-converting enzyme (from rabbit lung or other sources)

  • Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

  • Buffer solution (e.g., sodium borate buffer, pH 8.3, containing NaCl)

  • Test compounds (e.g., BPFs, Teprotide, this compound) at various concentrations

  • Stopping reagent (e.g., 1 M HCl)

  • Ethyl acetate for extraction

  • Spectrophotometer (for measuring absorbance at 228 nm) or HPLC system

Procedure:

  • Reaction Mixture Preparation: In a test tube, combine the buffer, ACE solution, and the test compound (or vehicle for control).

  • Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the HHL substrate to the mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

  • Extraction of Hippuric Acid: Add ethyl acetate to the mixture and vortex to extract the hippuric acid (the product of the reaction).

  • Quantification:

    • Spectrophotometric Method: Evaporate the ethyl acetate layer, redissolve the hippuric acid in water or buffer, and measure the absorbance at 228 nm.

    • HPLC Method: Directly inject an aliquot of the ethyl acetate layer into an HPLC system and quantify the hippuric acid peak.

  • Calculation of Inhibition: Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.

From Peptides to a Potent Pill: The Development of Teprotide and this compound

The initial BPFs isolated from the venom, while potent ACE inhibitors, were peptides and thus not orally active, limiting their therapeutic potential.[7] The most potent of these was a nonapeptide that was synthesized and named Teprotide .[8] Teprotide proved to be a powerful intravenous antihypertensive agent and was instrumental in clinically validating ACE inhibition as a therapeutic strategy.[9]

The challenge then shifted to developing an orally active, small-molecule ACE inhibitor. This is where the rational drug design efforts of David Cushman and Miguel Ondetti at the Squibb Institute for Medical Research became pivotal.[10] They hypothesized a model of the ACE active site based on its similarity to another enzyme, carboxypeptidase A. Their groundbreaking work led to the synthesis of a series of compounds, culminating in the development of This compound in 1975.[10] this compound was designed to bind tightly to the zinc ion within the ACE active site, effectively blocking its function.

Drug_Development_Pathway Venom Bothrops jararaca Venom BPF Bradykinin-Potentiating Factors (BPFs) Venom->BPF Isolation Teprotide Teprotide (Intravenous Peptide ACEi) BPF->Teprotide Synthesis & Characterization Rational_Design Rational Drug Design (Cushman & Ondetti) Teprotide->Rational_Design Clinical Validation of ACE Inhibition This compound This compound (Oral Small Molecule ACEi) Rational_Design->this compound Design & Synthesis

Figure 3: Logical progression from snake venom to the development of this compound.

Quantitative Data: A Comparative Analysis

The following tables summarize the key quantitative data related to the ACE inhibitory activity and hypotensive effects of the compounds derived from Bothrops jararaca venom and the subsequent synthetic drugs.

Table 1: In Vitro ACE Inhibitory Activity

CompoundTypeIC50 (nM) for ACEReference(s)
Bradykinin-Potentiating Peptides (BPFs)PeptidesVariable (nanomolar to micromolar range)[11]
Teprotide (SQ 20,881)Nonapeptide~100 - 470[12]
This compound (SQ 14,225)Small Molecule~1.7 - 23[12]

Table 2: In Vivo Hypotensive Effects

CompoundAnimal ModelRoute of AdministrationEffect on Blood PressureReference(s)
B. jararaca Venom (crude)VariousIntravenousPotent and sustained hypotension[2]
Bradykinin-Potentiating Factors (BPFs)RatIntravenousPotentiation of bradykinin-induced hypotension[13]
TeprotideHypertensive PatientsIntravenousSignificant reduction in blood pressure[9]
This compoundHypertensive PatientsOralDose-dependent reduction in blood pressure[3][14]

Conclusion: A Lasting Legacy in Medicine

The discovery of this compound from the venom of Bothrops jararaca is a compelling narrative of how curiosity-driven research into a natural toxin can lead to a paradigm shift in clinical medicine. It beautifully illustrates the power of a multidisciplinary approach, combining physiology, pharmacology, and medicinal chemistry. The journey from the initial observation of the snake's potent hypotensive venom to the rational design of a safe and effective oral medication has not only saved countless lives but also paved the way for the development of an entire class of ACE inhibitors, which remain a cornerstone of cardiovascular therapy today. This in-depth technical guide serves to illuminate the key scientific milestones of this remarkable discovery, providing a valuable resource for the next generation of drug development professionals.

References

The Serendipitous Sting: A Technical History of Angiotensin-Converting Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, development, and impact of a class of drugs born from venom, revolutionizing cardiovascular medicine.

From the venom of a Brazilian pit viper to a multi-billion dollar class of life-saving drugs, the history of angiotensin-converting enzyme (ACE) inhibitors is a testament to the intricate dance of basic science, keen observation, and rational drug design. This technical guide will trace the pivotal discoveries, detail the key experimental methodologies, and present the quantitative data that underpin the development of these cornerstone cardiovascular therapeutics.

The Genesis: Unraveling the Renin-Angiotensin-Aldosterone System

The story of ACE inhibitors begins with the fundamental understanding of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. In the mid-20th century, scientists identified angiotensin-converting enzyme (ACE) as the key player responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This discovery pinpointed ACE as a prime therapeutic target for managing hypertension.

RAAS_Pathway cluster_kidney Kidney cluster_lung Lung & Other Tissues Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (from Adrenal Gland) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention (in Kidney) Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Renin Renin ACE Angiotensin-Converting Enzyme (ACE)

A Venomous Clue: The Discovery of Bradykinin-Potentiating Factors

The breakthrough in ACE inhibitor research came from an unlikely source: the venom of the Brazilian pit viper, Bothrops jararaca. In the 1960s, Brazilian scientist Sérgio Ferreira discovered that this venom contained peptides that potentiated the effects of bradykinin, a vasodilator.[3] This "bradykinin-potentiating factor" (BPF) was found to inhibit the enzyme that inactivates bradykinin.[3]

John Vane and his team later demonstrated that this same enzyme was, in fact, ACE.[1][3] This crucial connection revealed that inhibiting ACE would not only block the production of the vasoconstrictor angiotensin II but also prevent the breakdown of the vasodilator bradykinin, a dual mechanism for lowering blood pressure. One of these venom peptides, teprotide, was identified as a potent ACE inhibitor and showed promise in clinical trials, but its peptide nature and lack of oral activity limited its therapeutic potential.[4][5]

Rational Drug Design: The Birth of Captopril

Building on the knowledge of ACE's structure and the mechanism of the snake venom peptides, researchers at Squibb, David Cushman and Miguel Ondetti, embarked on a journey of rational drug design to create a small, orally active ACE inhibitor.[6] They hypothesized that ACE was a zinc-containing metalloproteinase, similar to carboxypeptidase A.[4][6]

Their breakthrough came with the synthesis of succinyl-L-proline, a compound that showed specific ACE inhibitory activity, albeit weak.[7] Through a series of structure-activity relationship studies, they systematically modified the molecule to optimize its binding to the active site of ACE. This logical process, involving the testing of only about 60 compounds, led to the synthesis of this compound in 1975.[2][7] The replacement of a carboxyl group with a sulfhydryl group dramatically increased the inhibitory potency by over 1,000-fold.[6][7] this compound became the first orally active ACE inhibitor and was approved by the FDA in 1981.[1][8]

Captopril_Development cluster_inspiration Inspiration & Hypothesis cluster_design Rational Drug Design Venom Snake Venom Peptides (Teprotide) Hypothesis Hypothesis: ACE is a Zinc Metalloproteinase Venom->Hypothesis CarboxypeptidaseA Carboxypeptidase A (Structural Model) CarboxypeptidaseA->Hypothesis SuccinylProline Succinyl-L-proline (Weak Inhibitor) Hypothesis->SuccinylProline SAR Structure-Activity Relationship Studies SuccinylProline->SAR Sulfhydryl Introduction of Sulfhydryl Group SAR->Sulfhydryl This compound This compound (Potent, Orally Active Inhibitor) Sulfhydryl->this compound

The Second Generation and Beyond: Enalapril and Lisinopril

While a groundbreaking achievement, this compound's sulfhydryl group was associated with side effects like skin rashes and taste disturbances. This prompted the development of a second generation of ACE inhibitors without this moiety. Researchers at Merck designed enalapril, a prodrug that is converted in the body to the active form, enalaprilat.[1] Enalapril was approved by the FDA in 1985.[1]

Further research at Merck led to the development of lisinopril, an analog of enalaprilat that is not a prodrug and has a longer half-life.[1] Lisinopril gained FDA approval in 1987 and went on to become one of the most widely prescribed medications in the United States.[1]

Experimental Protocols: The Cornerstones of Discovery

The development of ACE inhibitors relied on robust and reproducible experimental protocols to identify and characterize potential drug candidates.

Guinea Pig Ileum Bioassay for ACE Activity

A key in vitro assay used in the early stages of ACE inhibitor discovery was the guinea pig ileum bioassay. This method leverages the fact that ACE is present in the ileum and can convert angiotensin I to the potent smooth muscle contractor, angiotensin II.

Protocol:

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.[9]

  • Recording: The tissue is connected to an isotonic transducer to record contractions on a kymograph or a digital data acquisition system.[9][10]

  • Standardization: A dose-response curve is established for angiotensin I to determine the concentration that produces a submaximal contraction.

  • Inhibitor Testing: The tissue is incubated with the test compound (potential ACE inhibitor) for a specific period.

  • Challenge: The tissue is then challenged with the same concentration of angiotensin I used for standardization.

  • Analysis: A reduction in the contractile response to angiotensin I in the presence of the test compound indicates ACE inhibition. The degree of inhibition can be quantified and used to determine the IC50 value of the compound.

Synthesis of this compound

The original synthesis of this compound by Cushman and Ondetti was a multi-step process. A common laboratory synthesis is as follows:

Protocol:

  • Acylation of L-proline: L-proline is acylated with 3-acetylthio-2-methylpropanoyl chloride in a basic aqueous solution. The acid chloride is synthesized from methacrylic acid and thioacetic acid.

  • Formation of the protected intermediate: This reaction yields 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline.

  • Deprotection: The acetyl group is removed by ammonolysis (treatment with ammonia) to yield the free thiol group of this compound.

  • Purification: The final product is purified by crystallization.

Quantitative Data: Gauging Potency and Efficacy

The development and comparison of different ACE inhibitors rely on quantitative measures of their potency and clinical efficacy.

In Vitro Potency of ACE Inhibitors

The inhibitory potency of ACE inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

ACE InhibitorIC50 (nM)Ki (nM)
This compound20.02.0
Enalaprilat2.4-
Lisinopril1.251.0, 131.5

Data sourced from AAT Bioquest.[11]

Binding Affinities of ACE Inhibitors

The affinity of ACE inhibitors for the enzyme can vary and is a key determinant of their potency.

ACE InhibitorBinding Affinity (Kd in pM) - Site 1Binding Affinity (Kd in pM) - Site 2
Cilazaprilat40 +/- 3430 +/- 92
Lisinopril25 +/- 1848 +/- 107
Quinaprilat4 +/- 11869 +/- 720

Data from a study on rat lung ACE.[7]

Clinical Efficacy: Landmark Clinical Trials

The clinical utility of ACE inhibitors in reducing mortality and morbidity in patients with cardiovascular disease has been established through several landmark clinical trials.

TrialACE InhibitorPatient PopulationKey Finding on Mortality
CONSENSUS EnalaprilSevere congestive heart failure (NYHA Class IV)40% reduction in 6-month mortality vs. placebo (26% vs. 44%).[12][13][14]
SOLVD EnalaprilReduced left ventricular ejection fraction (<35%)16% reduction in all-cause mortality vs. placebo in patients with symptomatic heart failure.[5]
SAVE This compoundLeft ventricular dysfunction (EF <40%) post-myocardial infarction19% reduction in all-cause mortality vs. placebo.[11][15][16]
ISIS-4 This compoundSuspected acute myocardial infarction7% proportional reduction in 5-week mortality vs. placebo.[1][7][17]

Mechanism of Action: A Two-Pronged Approach

ACE inhibitors exert their therapeutic effects through a dual mechanism of action, directly stemming from the inhibition of the angiotensin-converting enzyme.

ACE_Inhibitor_Mechanism cluster_outcomes Physiological Effects AngiotensinI Angiotensin I AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction AldosteroneRelease Aldosterone Release AngiotensinII->AldosteroneRelease Bradykinin Bradykinin (Vasodilator) InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE Vasodilation Vasodilation ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibition DecreasedBP Decreased Blood Pressure Vasodilation->DecreasedBP

Conclusion: An Enduring Legacy

The history of ACE inhibitors is a compelling narrative of scientific discovery, from the unexpected insights gained from snake venom to the meticulous application of rational drug design. These agents have fundamentally changed the management of hypertension, heart failure, and post-myocardial infarction care, saving countless lives and improving the quality of life for millions worldwide. The journey of ACE inhibitors serves as a powerful example of how understanding fundamental biological pathways can lead to the development of highly effective and targeted therapies.

References

The Structure-Activity Relationship of Captopril and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Captopril, a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE), and its various analogs. By examining the intricate molecular interactions between these inhibitors and the ACE active site, this document aims to elucidate the key structural determinants for potent inhibitory activity, offering valuable insights for the rational design of novel antihypertensive agents.

Introduction: this compound and the Renin-Angiotensin System

This compound was the first orally active ACE inhibitor developed and marked a breakthrough in the treatment of hypertension and congestive heart failure.[1] Its mechanism of action is centered on the inhibition of ACE, a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in the regulation of blood pressure.[2] The RAS is a cascade of enzymatic reactions that ultimately leads to the production of angiotensin II, a potent vasoconstrictor.[3] By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure.[4]

The binding of this compound to ACE is a highly specific interaction, and understanding the SAR of this compound and its analogs is fundamental to the development of new and improved ACE inhibitors.[5] This guide will delve into the critical structural features of this compound that govern its inhibitory potency, supported by quantitative data and detailed experimental methodologies.

Core Structural Features and Binding Interactions

The inhibitory activity of this compound is attributed to three key pharmacophoric features that interact with the active site of ACE:

  • A Terminal Sulfhydryl (-SH) Group: This group acts as a potent zinc-binding ligand, chelating the essential Zn²⁺ ion in the active site of ACE. This interaction is a primary determinant of the high inhibitory potency of this compound.[6]

  • A Carboxyl Group (-COOH) on the Proline Ring: This group engages in an ionic interaction with a positively charged residue, such as a lysine or arginine, in the S1' subsite of the ACE active site.[6]

  • The Proline Ring: The stereochemistry of the proline ring is crucial for fitting into the S2' subsite of the enzyme. The L-proline configuration is essential for optimal binding.[5]

The spatial arrangement of these three groups is critical for high-affinity binding to the ACE active site.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro ACE inhibitory activity (IC50 values) of this compound and a selection of its analogs. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of this compound and Key Analogs

CompoundModification from this compoundIC50 (nM)Reference
This compound-1.7 - 20[7][8]
EnalaprilatSulfhydryl group replaced by a carboxyl group and addition of a phenylethyl group2.4[9]
LisinoprilSimilar to Enalaprilat with a lysine side chain1.2[9]
Seleno-captoprilSulfhydryl group replaced by a selenol groupComparable to this compound[10]

Table 2: Influence of Stereochemistry on ACE Inhibition

CompoundStereochemistryRelative ActivityReference
(S,S)-CaptoprilBiologically active formHigh[5]
(R,S)-CaptoprilInactive diastereomerLow[5]
(S,R)-CaptoprilInactive diastereomerLow[5]
(R,R)-CaptoprilInactive diastereomerLow[5]

Table 3: Impact of Proline Ring Modifications

AnalogModificationIC50 (nM)Reference
This compoundL-Proline1.7 - 20[7][8]
Analog with Pipecolic acidProline ring expanded to a six-membered ringDecreased Potency[1]

Experimental Protocols

The determination of ACE inhibitory activity is crucial for SAR studies. A widely used method is the in vitro ACE inhibition assay using the substrate hippuryl-L-histidyl-L-leucine (HHL).

In Vitro ACE Inhibition Assay using HHL (Spectrophotometric Method)

This assay is based on the ACE-catalyzed hydrolysis of HHL to hippuric acid (HA) and L-histidyl-L-leucine. The amount of HA produced is quantified spectrophotometrically.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound (as a positive control)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in borate buffer to a final concentration of 0.1 U/mL.

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of this compound and the test analogs in deionized water. Create a series of dilutions to determine the IC50 value.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add 50 µL of the test compound solution (or this compound solution for the positive control, or deionized water for the negative control).

    • Add 50 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube.

    • Vortex the mixture vigorously for 30 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge the tubes at 3000 rpm for 10 minutes to separate the phases.

  • Quantification of Hippuric Acid:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Processes

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

The Renin-Angiotensin System and the Site of this compound Action

cluster_this compound Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  Conversion Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibition

Caption: The Renin-Angiotensin System and this compound's inhibitory action on ACE.

Experimental Workflow for ACE Inhibition Assay

start Start prepare_reagents Prepare Reagents (ACE, HHL, Inhibitors) start->prepare_reagents pre_incubation Pre-incubate ACE with Inhibitor (37°C) prepare_reagents->pre_incubation start_reaction Initiate Reaction with HHL (37°C) pre_incubation->start_reaction stop_reaction Stop Reaction with HCl start_reaction->stop_reaction extraction Extract Hippuric Acid with Ethyl Acetate stop_reaction->extraction evaporation Evaporate Ethyl Acetate extraction->evaporation reconstitution Reconstitute in Water evaporation->reconstitution measurement Measure Absorbance at 228 nm reconstitution->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end End calculation->end

Caption: Workflow of the in vitro ACE inhibition assay.

Key Pharmacophoric Interactions of this compound with ACE

cluster_ACE ACE Active Site cluster_this compound This compound Zn Zn²⁺ S1_prime S1' Subsite (Cationic Pocket) S2_prime S2' Subsite (Hydrophobic Pocket) Thiol Sulfhydryl Group (-SH) Thiol->Zn  Chelation Carboxyl Carboxyl Group (-COOH) Carboxyl->S1_prime  Ionic Interaction Proline Proline Ring Proline->S2_prime  Hydrophobic Interaction

Caption: Pharmacophoric interactions of this compound with the ACE active site.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined area of medicinal chemistry that has guided the development of numerous ACE inhibitors. The key to potent inhibition lies in the precise positioning of a zinc-binding group, a carboxyl group for anchoring to the cationic S1' subsite, and a proline or similar heterocyclic ring to fit into the S2' subsite. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and innovate in the design of novel antihypertensive therapies targeting the Renin-Angiotensin System. Future research may focus on optimizing pharmacokinetic properties and reducing side effects through targeted structural modifications based on the established SAR principles.

References

The Genesis of a Blockbuster: Captopril's Pivotal Role in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, stands as a landmark achievement in medicinal chemistry and pharmacology. It is widely regarded as one of the earliest and most successful examples of structure-based drug design, a paradigm that has since become a cornerstone of modern pharmaceutical research. This technical guide delves into the core scientific principles and experimental methodologies that underpinned the discovery of this compound, offering a detailed examination of its journey from a snake venom peptide to a blockbuster antihypertensive drug.

The Renin-Angiotensin-Aldosterone System: A Prime Target for Intervention

The story of this compound begins with the elucidation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical physiological pathway in the regulation of blood pressure and fluid balance.[1][2] A key component of this cascade is the Angiotensin-Converting Enzyme (ACE), a zinc-containing metalloproteinase.[3] ACE plays a dual role: it catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II, and it inactivates the vasodilator bradykinin.[4] This dual action makes ACE a highly attractive target for the development of antihypertensive agents.

The signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) is depicted below, highlighting the central role of ACE.

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway Renin Renin Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Na+ & H2O Retention Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Vasoconstriction->Increased_BP Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites  ACE Vasodilation Vasodilation Bradykinin->Vasodilation This compound This compound This compound->ACE Inhibition

Figure 1: The RAAS pathway and this compound's mechanism.

From Snake Venom to a Rational Design Hypothesis

The initial breakthrough in ACE inhibition came from an unlikely source: the venom of the Brazilian pit viper, Bothrops jararaca.[5] Researchers discovered that peptides in the venom were potent inhibitors of ACE. One of these peptides, a nonapeptide named teprotide, showed promise as an antihypertensive agent but was not orally active, limiting its therapeutic potential.[2]

The pivotal intellectual leap made by Cushman and Ondetti at the Squibb Institute for Medical Research was to hypothesize a model of the ACE active site based on its known function as a zinc-containing carboxypeptidase, drawing analogies to the better-characterized enzyme carboxypeptidase A.[4][6] This hypothetical model proposed key binding interactions within the active site, including a positively charged residue to interact with the C-terminal carboxylate of the substrate, a hydrogen bond acceptor, and the essential zinc ion for catalysis.[6]

The Structure-Based Drug Design Workflow of this compound

The development of this compound followed a logical, stepwise progression that exemplifies the principles of structure-based drug design. This workflow is illustrated in the diagram below.

Figure 2: The Structure-Based Drug Design Workflow of this compound cluster_lead_discovery Lead Discovery cluster_hypothesis Hypothesis Generation cluster_design_synthesis Rational Design & Synthesis cluster_optimization Lead Optimization Snake_Venom Brazilian Pit Viper Venom (Bothrops jararaca) Teprotide Teprotide (Nonapeptide) Potent but not orally active Snake_Venom->Teprotide Isolation Hypothetical_Model Hypothetical Model of ACE Active Site - Zinc ion - Carboxylate binding site - H-bond acceptor Teprotide->Hypothetical_Model Guided the design of small molecule mimics Carboxypeptidase_A Analogy to Carboxypeptidase A (Known Zinc Metalloproteinase) Carboxypeptidase_A->Hypothetical_Model Informed by Succinyl_Proline Design of Succinyl-L-proline (Simple, orally active analog) Hypothetical_Model->Succinyl_Proline Guided design SAR_Studies Structure-Activity Relationship (SAR) Studies Succinyl_Proline->SAR_Studies Synthesis & Testing Sulfhydryl_Group Introduction of Sulfhydryl Group (Potent Zinc Ligand) SAR_Studies->Sulfhydryl_Group Identified need for better Zinc binding This compound This compound (Potent & Orally Active ACE Inhibitor) Sulfhydryl_Group->this compound Leads to

Figure 2: this compound's structure-based design workflow.

Based on their hypothetical model, Cushman and Ondetti designed and synthesized a series of small molecules intended to mimic the binding of the peptide substrate to the ACE active site. A key early compound was succinyl-L-proline, which showed weak but specific ACE inhibition.[7] Subsequent structure-activity relationship (SAR) studies led to the crucial insight that a more potent zinc-binding group was needed. The introduction of a sulfhydryl group in place of the carboxyl group of the succinyl moiety resulted in a dramatic increase in inhibitory potency, leading to the discovery of this compound.[3]

Quantitative Analysis of ACE Inhibition

The progression from a weakly active lead compound to a highly potent drug is evident in the quantitative data on ACE inhibition. The following table summarizes the inhibitory concentrations (IC50) for key compounds in the development of this compound.

CompoundTypeACE IC50 (nM)Reference
TeprotideSnake Venom Peptide1,100[8]
Succinyl-L-prolineCarboxylate Inhibitor22,000[3]
This compound Sulfhydryl Inhibitor 6 - 23 [9][10]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: Spectrophotometric ACE Inhibition Assay

The evaluation of ACE inhibitors during the development of this compound relied on robust and reproducible in vitro assays. A commonly used method was the spectrophotometric assay based on the hydrolysis of the synthetic substrate hippuryl-histidyl-leucine (HHL).[11][12][13]

Objective: To determine the in vitro inhibitory activity of a test compound on angiotensin-converting enzyme (ACE).

Principle: ACE catalyzes the hydrolysis of hippuryl-histidyl-leucine (HHL) to hippuric acid (HA) and histidyl-leucine. The amount of hippuric acid produced is quantified by spectrophotometry after extraction.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Test compound (e.g., this compound)

  • Sodium borate buffer (pH 8.3) containing NaCl

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HHL in sodium borate buffer.

    • Prepare a stock solution of ACE in a suitable buffer.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Reaction:

    • In a series of test tubes, add the following in order:

      • Sodium borate buffer

      • HHL solution

      • Test compound solution (or buffer for control)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the ACE solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1 M HCl.

    • Add ethyl acetate to each tube and vortex vigorously to extract the hippuric acid.

    • Centrifuge the tubes to separate the aqueous and organic layers.

  • Quantification:

    • Carefully transfer a known volume of the ethyl acetate (upper) layer to a clean tube.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried hippuric acid in a known volume of a suitable solvent (e.g., water or buffer).

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

The Legacy of this compound in Drug Discovery

The successful development of this compound was a watershed moment for the pharmaceutical industry. It provided compelling proof that a deep understanding of the molecular basis of a disease and the structure of the biological target could lead to the rational design of novel, effective, and safe medicines. The principles of structure-based drug design, so elegantly demonstrated in the this compound story, are now routinely applied in the discovery and development of new therapies for a wide range of diseases. The legacy of this compound is not only its enduring clinical importance but also its profound impact on the evolution of drug discovery from a process of serendipitous screening to a more predictive and rational science.

References

The Sulfhydryl Moiety of Captopril: A Technical Whitepaper on its Foundational Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure. Its design was a landmark achievement in rational drug development, stemming from the exploration of snake venom peptides. Central to its mechanism and multifaceted biological activities is its unique sulfhydryl (-SH) group. This technical guide provides an in-depth exploration of the foundational research concerning this critical functional group, detailing its role in ACE inhibition, antioxidant effects, and metabolic pathways. This document consolidates key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual diagrams of associated pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Activity: ACE Inhibition via Sulfhydryl-Zinc Interaction

The primary mechanism of this compound's therapeutic effect is the potent and specific inhibition of Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloproteinase. The sulfhydryl group is the cornerstone of this interaction.

Mechanism of Action: The active site of ACE contains a catalytic zinc ion (Zn²⁺) that is essential for the hydrolysis of angiotensin I to the potent vasoconstrictor, angiotensin II. The sulfhydryl group of this compound acts as a powerful zinc-chelating agent. It forms a coordinate bond with the Zn²⁺ ion, effectively occupying the active site and preventing the binding and cleavage of the natural substrate. This high-affinity interaction is a key determinant of this compound's inhibitory potency.

Quantitative Analysis of ACE Inhibition

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary based on the enzyme source, substrate used, and assay conditions.

ParameterReported Value(s)Substrate / MethodSource(s)
IC₅₀ 1.79 - 15.1 nMFAPGG / HHL (synthetic substrates)[1]
16.71 µMAngiotensin I (natural substrate)[1]
1.57 nM, 1.60 nMHHL[2]
13 - 20 nMHHL[3][4]
Kᵢ 0.39 nM, 1.06 nMHHL[2]
Sub-nanomolarAcSDKP (N-domain specific substrate)[5]

Note: The significant difference in IC₅₀ values between synthetic and natural substrates highlights the importance of assay conditions in determining inhibitory potency.

Experimental Protocol: In Vitro ACE Inhibition Assay (HPLC-Based)

This protocol outlines a common method for determining ACE inhibitory activity by quantifying the enzymatic conversion of Hippuryl-His-Leu (HHL) to Hippuric Acid (HA).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

  • Hippuryl-L-histidyl-L-leucine (HHL) substrate

  • This compound (as a positive control)

  • Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • Hydrochloric Acid (HCl), 1 M

  • Methanol and Potassium Dihydrogen Phosphate (for HPLC mobile phase)

  • Reversed-Phase HPLC system with a C18 column and UV detector (228 nm)

Procedure:

  • Reagent Preparation:

    • Prepare ACE solution (e.g., 80-100 mU/mL) in cold borate buffer.

    • Prepare HHL substrate solution (e.g., 5-9 mM) in borate buffer.[6]

    • Prepare a stock solution of this compound and create serial dilutions for IC₅₀ determination.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 25 µL of ACE solution to 25 µL of the this compound dilution (or test inhibitor). For the negative control, add 25 µL of borate buffer instead of the inhibitor.[6]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.[7][8]

    • Initiate the reaction by adding 25-50 µL of the HHL substrate solution.[6][8]

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[6][8]

  • Reaction Termination:

    • Stop the reaction by adding 50-250 µL of 1 M HCl.[6][9] This denatures the enzyme and protonates the hippuric acid for better chromatographic retention.

  • HPLC Analysis:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Inject 20 µL of the supernatant into the HPLC system.

    • Use an isocratic mobile phase, such as 50:50 (v/v) Methanol:10 mM KH₂PO₄ (pH adjusted to 3.0), at a flow rate of 1 mL/min.[6]

    • Monitor the elution of Hippuric Acid (HA) at 228 nm.

  • Calculation:

    • Calculate the peak area of the HA product.

    • Determine the percentage of ACE inhibition using the formula: % Inhibition = [1 - (AUC_inhibitor / AUC_control)] * 100[6]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualization: ACE Inhibition Workflow

ace_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ace Prepare ACE Solution mix Mix ACE + Inhibitor prep_ace->mix prep_hhl Prepare HHL (Substrate) add_hhl Add HHL prep_hhl->add_hhl prep_cap Prepare this compound (Inhibitor) prep_cap->mix preincubate Pre-incubate (37°C, 5 min) mix->preincubate preincubate->add_hhl incubate Incubate (37°C, 30 min) add_hhl->incubate stop_rxn Stop with HCl incubate->stop_rxn hplc HPLC Analysis (Detect Hippuric Acid) stop_rxn->hplc calc Calculate % Inhibition and IC50 hplc->calc

Workflow for the HPLC-based ACE Inhibition Assay.

Antioxidant and Free Radical Scavenging Activity

The presence of the electron-donating sulfhydryl group confers significant antioxidant properties to this compound, a feature not shared by non-thiol ACE inhibitors like Enalapril.[10][11] This activity is independent of ACE inhibition and may contribute to the drug's vasculoprotective effects.

Mechanisms of Antioxidant Action:

  • Direct Radical Scavenging: The -SH group can directly donate a hydrogen atom to quench various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[10][12]

  • Reduction of Oxidants: this compound can act as a reducing agent, for example, by reducing ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

Quantitative Analysis of Antioxidant Capacity

The antioxidant potential of this compound has been measured using various assays, with the Ferric Reducing Antioxidant Power (FRAP) assay being a common method.

ParameterReported Value(s)Assay MethodSource(s)
Specific Antioxidant Activity 1.0 µmol antioxidant power / µmol drugFRAP[11]
Stoichiometric Factor 1.0 (One molecule of this compound reduces one ferric ion)FRAP[11]
Free Radical Scavenging 92.8% inhibition at 0.08 mMDPPH Assay[13]
Reducing Power ~83% of Ascorbic Acid's activity at 0.5 mMPotassium Ferricyanide Assay[13]

Note: While many studies confirm its antioxidant properties, some have found this compound to be ineffective in certain models, such as inhibiting lipid peroxidation, or to have potential pro-oxidant effects in the presence of transition metals.[12]

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol details the measurement of the total antioxidant power of a sample by its ability to reduce a ferric-tripyridyltriazine complex.

Materials:

  • Acetate Buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric Chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous Sulfate (FeSO₄·7H₂O) for standard curve

  • This compound solution (test sample)

  • Spectrophotometer or microplate reader (593 nm)

Procedure:

  • Reagent Preparation:

    • Prepare the FRAP working solution fresh by mixing Acetate Buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14]

    • Warm the working solution to 37°C before use.

    • Prepare a series of Ferrous Sulfate standards (e.g., 100-1000 µM) for the calibration curve.

  • Assay Performance (Microplate Method):

    • Add 10 µL of the sample (this compound solution), standard, or blank (water) to the wells of a 96-well plate.[14]

    • Add 220 µL of the pre-warmed FRAP working solution to each well.[14]

    • Mix and incubate at 37°C for a defined period (e.g., 4-10 minutes).

  • Measurement:

    • Read the absorbance at 593 nm. The development of a blue color indicates the reduction of the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ form.

  • Calculation:

    • Subtract the blank reading from the sample and standard readings.

    • Plot the absorbance of the standards against their concentration to create a calibration curve.

    • Use the regression equation from the standard curve to calculate the FRAP value (antioxidant concentration) of the sample, expressed as µM Fe²⁺ equivalents.

Metabolic Fate: Disulfide Formation

In vivo, the reactive sulfhydryl group of this compound can undergo oxidation to form disulfide bonds, either with another this compound molecule to form a dimer (this compound disulfide) or with endogenous thiol-containing molecules like cysteine, glutathione, or albumin. This represents a significant metabolic pathway.

Implications of Disulfide Formation:

  • Pharmacokinetics: Formation of these disulfide conjugates can influence the drug's distribution and elimination.

  • Drug Depot: Reversible disulfide bonds with proteins can create a circulating reservoir of the drug, which can be reduced back to the active this compound form, potentially prolonging its duration of action.

Experimental Protocol: UHPLC Method for this compound and this compound Disulfide

This protocol provides a validated method for the simultaneous quantification of this compound and its primary disulfide metabolite.

Materials:

  • This compound and this compound Disulfide reference standards

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • UHPLC system with a UV detector (220 nm)

  • Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of Methanol, Water, and TFA in a ratio of 55:45:0.05 (v/v/v).[15][16]

    • Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound and this compound Disulfide standards in the mobile phase to prepare stock solutions. A typical concentration is 0.2 mg/mL for this compound and 0.05 mg/mL for this compound Disulfide.[16][17]

    • Prepare samples (e.g., from dissolution studies or biological matrices after extraction) in the mobile phase.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Flow Rate: 0.1 mL/min[15][16]

    • Detection Wavelength: 220 nm[15][16]

    • Injection Volume: 0.8 µL

    • Run Time: Approximately 5 minutes

  • Analysis:

    • Inject the standards and samples.

    • Under these conditions, the expected retention time for this compound is ~1.7 minutes, and for this compound Disulfide is ~2.6 minutes.[15][18]

    • Quantify the analytes by comparing their peak areas to those of the reference standards.

Visualization: this compound's Sulfhydryl-Dependent Activities

captopril_activities cluster_ace ACE Inhibition cluster_antioxidant Antioxidant Effects cluster_metabolism Metabolism This compound This compound (-SH group) ACE ACE Active Site (Zn²⁺ Ion) This compound->ACE Chelation ROS Reactive Oxygen Species (e.g., •OH, HOCl) This compound->ROS H⁺ Donation Thiol Endogenous Thiols (Glutathione, Albumin) This compound->Thiol Oxidation Inhibition Enzyme Inhibition ACE->Inhibition Effect Vasodilation & Blood Pressure Reduction Inhibition->Effect Scavenging Radical Scavenging ROS->Scavenging Protection Cellular Protection from Oxidative Stress Scavenging->Protection Disulfide Disulfide Conjugates (this compound-S-S-R) Thiol->Disulfide Depot Drug Depot / Elimination Disulfide->Depot

Logical relationships of this compound's sulfhydryl group activities.

Advanced Activity: ACE-Binding Induced Cell Signaling

Recent foundational research has revealed that the interaction of this compound with ACE extends beyond simple enzymatic blockade. The binding event itself can initiate intracellular signaling cascades, positioning ACE as a transmembrane signal transducer.

Signaling Pathway: Binding of this compound to ACE on the cell surface of certain cells (e.g., CHO cells expressing ACE, mesangial cells) has been shown to trigger the phosphorylation and activation of c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK1/2).[19][20] This activation leads to downstream modulation of gene expression, including the downregulation of pro-inflammatory genes like Cyclooxygenase-2 (COX2) and Interleukin-1β (IL-1β).[19][21]

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol describes the detection of this compound-induced ERK1/2 activation in cultured cells.

Materials:

  • CHO cells stably expressing ACE (CHO-ACE)

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 10 mM Tris·HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, with protease and phosphatase inhibitors like PMSF, aprotinin, and sodium orthovanadate)[19]

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose/PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Stimulation:

    • Culture CHO-ACE cells to ~80-90% confluency.

    • Serum-starve the cells overnight to reduce basal phosphorylation levels.

    • Stimulate cells with 1 µM this compound for various time points (e.g., 0, 2, 5, 10 minutes) at 37°C.[19]

  • Cell Lysis:

    • Place plates on ice, wash cells once with cold PBS.

    • Add cold lysis buffer, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing proteins. Determine protein concentration (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein from each sample by boiling in SDS loading buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation:

    • Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[22]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.

  • Analysis:

    • Quantify band intensity using densitometry. The result is expressed as the ratio of phosphorylated protein to total protein.

Visualization: this compound-Induced Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (-SH) ACE ACE This compound->ACE Binding JNK JNK ACE->JNK ERK ERK1/2 ACE->ERK pJNK p-JNK (Active) JNK->pJNK Phosphorylation GeneMod Gene Expression Modulation pJNK->GeneMod pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation pERK->GeneMod COX2 COX2 ↓ GeneMod->COX2 IL1B IL-1β ↓ GeneMod->IL1B AP2 AP2 ↑ GeneMod->AP2

This compound-ACE binding initiates intracellular signaling.

Conclusion

The sulfhydryl group of this compound is not merely a structural feature but the very heart of its bioactivity. Its ability to chelate the zinc ion in the ACE active site provides a potent and specific mechanism for blood pressure reduction. Furthermore, this thiol moiety endows this compound with secondary characteristics, including significant antioxidant and free radical-scavenging properties, that distinguish it from other non-thiol ACE inhibitors. The metabolic conversion to disulfide forms and the recently discovered ability to trigger intracellular signaling cascades further underscore the complex and foundational role of the sulfhydryl group. A thorough understanding of these activities, supported by the robust experimental protocols detailed herein, is essential for the ongoing research and development of novel therapeutics targeting the renin-angiotensin system and related pathways.

References

Preliminary Investigations into Captopril's Cardioprotective Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary investigations into the cardioprotective effects of Captopril, an angiotensin-converting enzyme (ACE) inhibitor. It summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols, and visualizes the core signaling pathways implicated in this compound's mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound treatment in various experimental models of cardiac stress and disease.

Table 1: Effects of this compound on Cardiac Function and Remodeling in Animal Models
ParameterAnimal ModelThis compound TreatmentOutcomeCitation
Left Ventricular Ejection Fraction (LVEF) Mouse model of Porphyromonas gingivalis LPS-induced cardiac dysfunction0.1 mg/mL in drinking water for 1 weekIncreased from 59 ± 2.5% in the LPS group to 63 ± 1.1% in the this compound + LPS group.[1]
Rat model of myocardial infarction (MI)Not specifiedImproved LVEF compared to untreated animals.[2]
Left Ventricular End-Diastolic Volume (LVEDV) Rat model of MINot specifiedReduced LVEDV compared to placebo controls.[2]
Left Ventricular End-Systolic Volume (LVESV) Rat model of MINot specifiedReduced LVESV compared to placebo controls.[2]
Heart Weight/Body Weight (HW/BW) Ratio Rat model of MINot specifiedSignificantly reduced in rats with large MI compared to saline-treated rats.[2]
Subdiaphragmatic aortic-banded ratsNot specifiedNo significant prevention of the increase in HW/BW ratio.[2]
Myocardial Infarct Size Rat model of ischemia-reperfusion3 mg/kg IV 10 min before occlusionSignificantly reduced infarct size compared to control (30.50 ± 3.26% vs. 55.62 ± 4.00%).[3]
Cardiac Fibrosis Mouse model of Porphyromonas gingivalis LPS-induced cardiac dysfunction0.1 mg/mL in drinking water for 1 weekSuppressed the ~2.9-fold increase in cardiac fibrosis area seen in the LPS group.[1]
Cardiomyocyte Apoptosis Mouse model of Porphyromonas gingivalis LPS-induced cardiac dysfunction0.1 mg/mL in drinking water for 1 weekSuppressed the ~5.6-fold increase in apoptotic myocytes seen in the LPS group.[1]
Table 2: Effects of this compound on Hemodynamics and Arrhythmias in Animal Models
ParameterAnimal ModelThis compound TreatmentOutcomeCitation
Ventricular Fibrillation (VF) Incidence Rat model of ischemia-reperfusion3 mg/kg IV 10 min before occlusionReduced the incidence of VF and mortality associated with irreversible VF.[4]
Number of Ventricular Beats Rat model of ischemia-reperfusion3 mg/kg IV 10 min before occlusionDecreased the number of ventricular beats on reperfusion.[4]
Coronary Flow Isolated guinea pig hearts (Langendorff model)Oral pretreatment (0.3 mg/kg twice daily for 10 days) + this compound-enriched reperfusion solutionIncreased from 48.5 ± 6.7 to 65.2 ± 7.1 ml/min/g heart after reperfusion.[5]
Left Ventricular Contractile Force Recovery Isolated guinea pig hearts (Langendorff model)Oral pretreatment (0.3 mg/kg twice daily for 10 days) + this compound-enriched reperfusion solutionBest recovery of contractile force (55.4% ± 3.8% of pre-ischemic values) compared to other groups.[5]
Table 3: Effects of this compound on Biochemical Markers
ParameterModelThis compound TreatmentOutcomeCitation
Creatine Kinase (CK) Leakage Isolated guinea pig hearts (Langendorff model)Oral pretreatment + this compound-enriched reperfusion solutionSignificantly lower CK leakage compared to control.[5]
Malondialdehyde (MDA) Rabbit model of myocardial ischemia/reperfusionNot specifiedReduced MDA levels, a marker of lipid peroxidation.[6]
Serum Angiotensin II Levels Mouse model of Porphyromonas gingivalis LPS-induced cardiac dysfunction0.1 mg/mL in drinking water for 1 weekSuppressed the increase in serum Angiotensin II levels.[7]
Plasma Norepinephrine and Epinephrine Rat model of large MINot specifiedSignificant decrease in plasma norepinephrine and epinephrine levels.[2]
G-protein (Giα-2 and Giα-3) Levels Spontaneously hypertensive rats (SHR)10 mg/kg IVRestored the enhanced levels of Giα-2 and Giα-3 proteins by about 70-80% towards the levels in normotensive rats.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's cardioprotective effects.

In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats
  • Objective: To assess the effect of this compound on myocardial infarct size and reperfusion-induced arrhythmias.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Anesthesia is induced, and the animals are ventilated.

    • A left thoracotomy is performed to expose the heart.

    • A branch of the left coronary artery is occluded for a specified period (e.g., 30 minutes) to induce ischemia.[3]

    • The occlusion is then released to allow for reperfusion (e.g., 2 hours).[3]

    • Electrocardiogram (ECG), blood pressure, and heart rate are monitored throughout the experiment.[3]

  • Drug Administration: this compound (e.g., 3 mg/kg) is administered intravenously 10 minutes before the coronary artery occlusion.

  • Infarct Size Measurement:

    • At the end of the reperfusion period, the heart is excised.

    • The infarcted area is measured using triphenyltetrazolium chloride (TTC) staining.[3]

    • The volume of the infarct and the risk zone are determined by planimetry.[3]

  • Arrhythmia Analysis: The incidence and duration of ventricular arrhythmias, such as ventricular fibrillation (VF) and ventricular tachycardia (VT), are recorded during the reperfusion phase.[4]

Isolated Perfused Heart Model (Langendorff)
  • Objective: To evaluate the direct effects of this compound on myocardial function and coronary flow in an ex vivo setting, independent of systemic hemodynamic effects.[5][9][10]

  • Animal Model: Guinea pigs or rats.[5][9]

  • Procedure:

    • The heart is rapidly excised and mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused through the aorta with a Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

    • A balloon is inserted into the left ventricle to measure isovolumetric contractile function.

    • The heart is subjected to a period of global normothermic ischemia (e.g., 90 minutes) followed by reperfusion (e.g., 30 minutes).[5]

  • Drug Administration:

    • Pretreatment: Animals may receive oral this compound (e.g., 0.3 mg/kg twice a day for 10 days) prior to heart isolation.[5]

    • Perfusate Additive: this compound (e.g., 200 µmol/L) can be added to the cardioplegic solution or the reperfusion solution.[5]

  • Functional Assessment: Left ventricular developed pressure, heart rate, and coronary flow are continuously monitored. Recovery of contractile function is expressed as a percentage of the pre-ischemic value.[5]

  • Biochemical Analysis: Effluent from the heart can be collected to measure markers of myocardial injury, such as creatine kinase (CK) leakage.[5] Myocardial tissue can be analyzed for markers of oxidative stress, such as lipid peroxides and glutathione content.[5]

Histological and Immunohistochemical Analysis of Cardiac Tissue
  • Objective: To assess structural changes in the myocardium, including fibrosis and apoptosis, following this compound treatment.[1][11][12]

  • Procedure:

    • Heart tissue is collected, fixed in formalin, and embedded in paraffin.

    • Thin sections (e.g., 5 µm) are cut for staining.

  • Staining Techniques:

    • Hematoxylin and Eosin (H&E): For general morphological evaluation of myocardial injury.[12]

    • Masson's Trichrome: To visualize and quantify collagen deposition and fibrosis.[11][12]

    • Immunohistochemistry: To detect specific proteins. For example:

      • α-Smooth Muscle Actin (α-SMA): As a marker for myofibroblasts and collagen deposition.[7][12]

      • p53: As a marker for apoptosis.[12]

  • Analysis: Stained sections are examined under a microscope, and quantitative analysis of fibrotic areas or positively stained cells can be performed using image analysis software.[1]

Western Blot Analysis for Signaling Proteins
  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.[8][13][14]

  • Procedure:

    • Heart tissue or cultured cells are homogenized in lysis buffer to extract proteins.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated ERK1/2, total ERK, Giα-2, Giα-3, Akt).[8][13][14]

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified by densitometry.

    • Results for phosphorylated proteins are often normalized to the total amount of the respective protein.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in this compound's cardioprotective effects and a typical experimental workflow.

This compound's Core Mechanism of Action

G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE Substrate AngiotensinII Angiotensin II ACE->AngiotensinII Conversion InactivePeptides Inactive Peptides ACE->InactivePeptides Degradation Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Bradykinin Bradykinin Bradykinin->ACE Substrate Vasodilation Vasodilation (via NO and Prostacyclin) Bradykinin->Vasodilation This compound This compound This compound->ACE

Caption: this compound inhibits ACE, reducing Angiotensin II and increasing Bradykinin.

Downstream Cardioprotective Signaling Pathways

G cluster_angII Angiotensin II Mediated Effects cluster_brady Bradykinin Mediated Effects This compound This compound ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition AngiotensinII ↓ Angiotensin II ACE_Inhibition->AngiotensinII Bradykinin ↑ Bradykinin ACE_Inhibition->Bradykinin AT1R AT1 Receptor Activation AngiotensinII->AT1R OxidativeStress ↓ Oxidative Stress AT1R->OxidativeStress Reduces Inflammation ↓ Inflammation AT1R->Inflammation Reduces Fibrosis ↓ Fibrosis AT1R->Fibrosis Reduces Hypertrophy ↓ Hypertrophy (Jak2/Stat3) AT1R->Hypertrophy Reduces Apoptosis ↓ Apoptosis (Wnt3a/β-catenin) AT1R->Apoptosis Reduces B2R B2 Receptor Activation Bradykinin->B2R NO_Prostacyclin ↑ NO & Prostacyclin B2R->NO_Prostacyclin AntioxidantEffects ↑ Antioxidant Effects NO_Prostacyclin->AntioxidantEffects

Caption: this compound's cardioprotection via Angiotensin II and Bradykinin pathways.

Experimental Workflow for Preclinical Evaluation

G ModelInduction Induce Cardiac Injury (e.g., MI, Ischemia-Reperfusion) AnimalGrouping Randomize Animals into Groups (Control, this compound) ModelInduction->AnimalGrouping Treatment Administer this compound or Vehicle AnimalGrouping->Treatment Monitoring In-life Monitoring (ECG, Blood Pressure) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Functional Functional Assessment (Echocardiography) Endpoint->Functional Biochemical Biochemical Analysis (Blood/Tissue Markers) Endpoint->Biochemical Histological Histological Analysis (Fibrosis, Apoptosis) Endpoint->Histological Molecular Molecular Analysis (Western Blot, PCR) Endpoint->Molecular DataAnalysis Data Analysis and Interpretation Functional->DataAnalysis Biochemical->DataAnalysis Histological->DataAnalysis Molecular->DataAnalysis

Caption: Workflow for preclinical assessment of this compound's cardioprotective effects.

References

Captopril's Influence on Bradykinin and Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological effects of captopril, with a specific focus on its intricate relationship with bradykinin and the subsequent induction of vasodilation. The following sections detail the underlying signaling pathways, present quantitative data from key studies, and outline the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: this compound and the Kinin-Kallikrein System

This compound is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), also known as kininase II.[1] This enzyme plays a crucial dual role in cardiovascular regulation. Primarily, it catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Concurrently, ACE is a primary enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide.[1][3]

By inhibiting ACE, this compound effectively reduces the circulating levels of angiotensin II, leading to decreased vasoconstriction.[2][4] Simultaneously, this inhibition prevents the breakdown of bradykinin, leading to its accumulation.[1][3] Elevated bradykinin levels are a key contributor to the vasodilatory and antihypertensive effects of this compound.[3]

Bradykinin-Mediated Vasodilation: Signaling Pathways

The vasodilatory effects of bradykinin are primarily mediated through the activation of the constitutively expressed B2 receptor on endothelial cells.[2][5] This activation initiates a cascade of intracellular signaling events, leading to the production of several vasodilatory molecules, including nitric oxide (NO) and prostaglandins.[5][6]

Nitric Oxide Synthase Pathway

Upon binding to the B2 receptor, bradykinin activates G-proteins, specifically Gαq, which in turn stimulates phospholipase C (PLC).[2][5] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[2][5] The elevated intracellular Ca2+ concentration, along with calmodulin, activates endothelial nitric oxide synthase (eNOS). eNOS then catalyzes the conversion of L-arginine to L-citrulline and NO.[2] NO, a labile gas, diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[6]

Prostaglandin Synthesis Pathway

The activation of the B2 receptor and subsequent increase in intracellular Ca2+ also stimulates phospholipase A2 (PLA2).[2] PLA2 liberates arachidonic acid from the cell membrane.[7] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, including the potent vasodilators prostacyclin (PGI2) and prostaglandin E2 (PGE2).[7][8] These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to relaxation and vasodilation.[8]

Diagrams of Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action cluster_0 Renin-Angiotensin System cluster_1 Kinin-Kallikrein System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE (Kininase II) Vasodilation Vasodilation Bradykinin->Vasodilation This compound This compound This compound->AngiotensinI Inhibits This compound->Bradykinin Inhibits Degradation

Caption: this compound's dual mechanism of inhibiting ACE.

Bradykinin B2 Receptor Signaling Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Gq Gαq B2R->Gq Activates PLC PLC Gq->PLC Activates PLA2 PLA2 Gq->PLA2 Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca2+ release CaM Calmodulin ER->CaM Ca2+ eNOS_inactive eNOS (inactive) CaM->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Catalyzes conversion NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX COX ArachidonicAcid->COX Metabolizes Prostaglandins Prostaglandins (PGI2, PGE2) COX->Prostaglandins PG_Receptors Prostaglandin Receptors Prostaglandins->PG_Receptors GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP Vasodilation_NO Vasodilation cGMP->Vasodilation_NO Vasodilation_PG Vasodilation PG_Receptors->Vasodilation_PG

Caption: Bradykinin B2 receptor signaling cascade.

Experimental Workflow for Assessing this compound's Effects cluster_subject Subject Preparation cluster_intervention Intervention cluster_measurements Post-Intervention Measurements Subject Human Volunteer or Animal Model Baseline Baseline Measurements (Blood Pressure, Forearm Blood Flow, Blood Sample) Subject->Baseline CaptoprilAdmin Administer this compound Baseline->CaptoprilAdmin PlaceboAdmin Administer Placebo (Control) Baseline->PlaceboAdmin PostMeasurements Repeat Measurements at Timed Intervals (Blood Pressure, Forearm Blood Flow, Blood Sample) CaptoprilAdmin->PostMeasurements PlaceboAdmin->PostMeasurements BradykininAssay Measure Plasma Bradykinin Levels (Radioimmunoassay/ELISA) PostMeasurements->BradykininAssay VasodilationAssay Assess Vasodilation (Plethysmography/Laser Doppler) PostMeasurements->VasodilationAssay DataAnalysis Data Analysis and Comparison BradykininAssay->DataAnalysis Quantitative Data VasodilationAssay->DataAnalysis Quantitative Data

Caption: General experimental workflow.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on bradykinin levels and vasodilation.

Table 1: Effect of this compound on Bradykinin Levels

SpeciesThis compound DoseMethod of MeasurementBradykinin Level ChangeReference
Rat0.2 mg/kg x 5 days, p.o.Chemiluminescent Enzyme Immunoassay29-fold increase in paw tissue[9]
Hypertensive RatsNot specifiedNot specifiedSignificant increase in serum bradykinin[10]
Human25 mg, single oral doseNot specifiedPotentiation of intradermal bradykinin effects[11]
Human12.5 mg, single oral doseNot specifiedNo significant change in vasodilator response to exogenous bradykinin in CCF patients[12]

Table 2: Effect of this compound on Vasodilation (Forearm Blood Flow)

SpeciesThis compound DoseMethod of MeasurementVasodilation EffectReference
Human (Hypertensive)25 or 50 mgPlethysmographyDecrease in forearm vascular resistance[8]
Human (Healthy)25 mg, single oral doseLaser Doppler FlowmetryAugmented cutaneous vasodilator effects of bradykinin[3][11]
Human (Heart Failure)Chronic TherapyVenous Occlusion PlethysmographyBradykinin contributes to vasodilation during ACE inhibitor therapy[13]
Rat2 mg/kg i.v.Not specifiedMarkedly enhanced systemic vasodepressor responses to i.a. injections of BK[14]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Measurement of Bradykinin Levels by Radioimmunoassay (RIA)

Objective: To quantify the concentration of bradykinin in plasma samples.

Protocol Outline:

  • Sample Collection and Preparation:

    • Collect whole blood into tubes containing EDTA and a peptidase inhibitor (e.g., aprotinin) to prevent ex vivo bradykinin degradation.

    • Centrifuge immediately at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

    • Perform plasma extraction, often using ethanol precipitation, to remove interfering proteins.[15][16]

  • Assay Procedure:

    • Reconstitute lyophilized bradykinin standards and antibodies (polyclonal or monoclonal) in RIA buffer.[14][17]

    • Prepare a standard curve by serially diluting the bradykinin standard.

    • In assay tubes, add a fixed volume of prepared plasma sample or standard.

    • Add a specific volume of anti-bradykinin antibody to each tube.

    • Incubate for 16-24 hours at 4°C to allow for antibody-antigen binding.[14]

    • Add a known amount of radiolabeled bradykinin (e.g., 125I-labeled Tyr-bradykinin) to each tube.[15]

    • Incubate for another 16-24 hours at 4°C. The radiolabeled bradykinin will compete with the unlabeled bradykinin in the sample/standard for antibody binding sites.[14]

    • Precipitate the antibody-bound bradykinin using a secondary antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum.[14]

    • Centrifuge the tubes to pellet the antibody-antigen complexes.

    • Aspirate the supernatant.

    • Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radiolabeled bradykinin against the known concentrations of the bradykinin standards.

    • Determine the concentration of bradykinin in the plasma samples by interpolating their radioactivity measurements on the standard curve.

Assessment of Vasodilation by Forearm Venous Occlusion Plethysmography

Objective: To measure changes in forearm blood flow as an indicator of vasodilation.

Protocol Outline:

  • Subject Preparation:

    • The subject lies supine with their forearm supported at a level slightly above the heart.

    • A strain gauge is placed around the thickest part of the forearm to measure changes in circumference.

  • Measurement Procedure:

    • A wrist cuff is inflated to a suprasystolic pressure to exclude blood flow to the hand.

    • An upper arm cuff is rapidly inflated to a pressure below diastolic pressure (e.g., 40-50 mmHg) for a short duration (e.g., 7-10 seconds) during each measurement cycle. This allows arterial inflow but prevents venous outflow.

    • The strain gauge records the rate of increase in forearm volume, which is proportional to blood flow.

    • Measurements are taken repeatedly to obtain a stable baseline.

  • Intervention and Post-Intervention Measurements:

    • Administer this compound or placebo.

    • For studies involving exogenous bradykinin, infuse bradykinin at varying concentrations into the brachial artery.[12][13]

    • Repeat the forearm blood flow measurements at specific time points after drug administration.

  • Data Analysis:

    • Calculate forearm blood flow in ml/min/100 ml of forearm tissue.

    • Compare the changes in forearm blood flow from baseline after this compound/placebo administration and/or during bradykinin infusion to quantify the degree of vasodilation.

Measurement of Nitric Oxide Synthase (NOS) Activity

Objective: To determine the activity of NOS in cell or tissue lysates.

Protocol Outline (Colorimetric Assay):

  • Sample Preparation:

    • Homogenize cell or tissue samples in a cold NOS assay buffer containing protease inhibitors.[18][19]

    • Centrifuge the homogenate to remove insoluble material.

    • Determine the protein concentration of the supernatant.

  • Assay Procedure:

    • Prepare a reaction mixture containing NOS substrate (L-arginine) and cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin).[18][19]

    • Add the sample lysate to a 96-well plate.

    • Initiate the reaction by adding the reaction mix.

    • Incubate at 37°C for a defined period (e.g., 1 hour). During this time, NOS in the sample will convert L-arginine to L-citrulline and NO. The NO is rapidly converted to nitrate and nitrite.

    • Add nitrate reductase to convert nitrate to nitrite.

    • Add Griess reagents 1 and 2, which react with nitrite to form a colored azo dye.[18][19]

  • Data Analysis:

    • Measure the absorbance of the colored product at 540 nm using a microplate reader.

    • Quantify the amount of nitrite produced by comparing the absorbance to a standard curve generated with known concentrations of nitrite.

    • Calculate the NOS activity, typically expressed as units per milligram of protein.

Quantification of Prostaglandin Release

Objective: To measure the release of prostaglandins (e.g., PGE2, PGI2) from cultured cells.

Protocol Outline (Radioimmunoassay):

  • Cell Culture and Stimulation:

    • Culture endothelial or vascular smooth muscle cells to confluence.

    • Wash the cells and incubate them in a serum-free medium.

    • Stimulate the cells with bradykinin at various concentrations for a defined period.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Centrifuge to remove any cellular debris.

  • Assay Procedure:

    • The procedure is analogous to the bradykinin RIA, but uses specific antibodies and radiolabeled standards for the prostaglandin of interest (e.g., PGE2 or the stable PGI2 metabolite, 6-keto-PGF1α).[20][21]

    • A competitive binding reaction is set up between the prostaglandin in the sample and a known amount of radiolabeled prostaglandin for a limited number of antibody binding sites.

  • Data Analysis:

    • Quantify the amount of prostaglandin in the supernatant by comparing the results to a standard curve.

    • Express the data as the amount of prostaglandin released per million cells or per milligram of cell protein.

References

Initial Findings on Captopril for Congestive Heart Failure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial findings related to the use of Captopril in the treatment of congestive heart failure (CHF). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the seminal data, experimental protocols, and physiological pathways that established this compound as a cornerstone therapy for this condition.

Introduction: A Paradigm Shift in Heart Failure Treatment

The introduction of this compound, the first orally active angiotensin-converting enzyme (ACE) inhibitor, marked a significant turning point in the management of congestive heart failure.[1] Early investigations revealed its capacity to improve hemodynamic function and alleviate symptoms in patients who were often refractory to conventional treatments like digitalis and diuretics.[1] This guide synthesizes the foundational evidence that elucidated this compound's mechanism of action and clinical efficacy.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] ACE is responsible for converting the relatively inactive angiotensin I into the potent vasoconstrictor angiotensin II.[2] Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[2] By blocking ACE, this compound reduces the levels of angiotensin II, leading to vasodilation (a decrease in blood vessel constriction) and reduced aldosterone secretion.[2] This dual action lessens the workload on the failing heart by decreasing both afterload (the resistance the heart pumps against) and preload (the volume of blood returning to the heart).[1]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE acts on Angiotensin_II Angiotensin II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention promotes This compound This compound This compound->ACE inhibits ACE->Angiotensin_II converts to Renin Renin (from Kidney) Renin->Angiotensinogen converts

Diagram 1: this compound's Inhibition of the RAAS Pathway

Quantitative Data from Initial Clinical Trials

Seminal clinical trials of this compound in patients with severe congestive heart failure demonstrated significant improvements in key hemodynamic and clinical parameters. The following tables summarize the quantitative findings from these early studies.

Table 1: Hemodynamic Effects of this compound in Severe Chronic Heart Failure
ParameterBaseline (Mean ± SD/SEM)Post-Captopril (Mean ± SD/SEM)Percentage Changep-valueReference
Cardiac Index (L/min/m²)1.82 ± 0.142.28 ± 0.30+25.3%< 0.05[4]
Pulmonary Capillary Wedge Pressure (mmHg)22.7 ± 2.014.7 ± 4.7-35.2%< 0.05[4]
Mean Blood Pressure (mmHg)85.7 ± 6.771.2 ± 12.0-16.9%< 0.001[4]
Systemic Vascular Resistance (dynes-s-cm⁻⁵)1909 ± 2461362 ± 347-28.6%< 0.001[4]
Stroke Volume Index--+35%-[5]
Table 2: Clinical Outcomes from a Placebo-Controlled Trial of this compound
Outcome MeasureThis compound Group (n=50)Placebo Group (n=42)p-valueReference
NYHA Functional Class
Baseline (Mean ± SEM)2.8 ± 0.12.9 ± 0.1NS[2]
Change from Baseline-0.52-0.03< 0.0001[2]
Exercise Tolerance (seconds)
Baseline (Mean ± SEM)495 ± 22480 ± 28NS[2]
Post-treatment (Mean ± SEM)614 ± 27483 ± 43< 0.01[2]
Mean % Increase24%0.4%< 0.01[2]
Ejection Fraction
Baseline (Mean ± SEM)0.19 ± 0.020.19 ± 0.02NS[2]
Post-treatment (Mean ± SEM)0.22 ± 0.020.18 ± 0.002< 0.05[2]
Treatment Failure or Death 1 (2%)12 (29%)< 0.001[2]

Experimental Protocols of Key Early Studies

The initial investigations into this compound's efficacy in congestive heart failure were largely conducted as randomized, double-blind, placebo-controlled trials. Below are detailed methodologies typical of these seminal studies.

Patient Selection and Enrollment
  • Inclusion Criteria: Patients typically had severe chronic congestive heart failure (New York Heart Association [NYHA] functional class III or IV) and were refractory to conventional therapy with digitalis and diuretics.

  • Exclusion Criteria: Common exclusions included significant renal artery stenosis, a history of angioedema, and hypersensitivity to ACE inhibitors.

Study Design and Randomization
  • Design: A randomized, double-blind, placebo-controlled design was frequently employed.

  • Washout Period: A washout period for any prior vasodilator therapy was often implemented.

  • Randomization: Patients were randomly assigned to receive either this compound or a matching placebo, in addition to their existing stable regimen of digitalis and diuretics.

Dosing and Administration
  • Initial Dose: To minimize the risk of first-dose hypotension, a low initial dose of this compound (e.g., 6.25 mg) was administered under close medical supervision.

  • Dosage Titration: The dose was gradually increased over a period of days to weeks (e.g., to 25 mg or 50 mg three times daily) based on the patient's blood pressure response and tolerance.

Hemodynamic Measurements
  • Catheterization: Hemodynamic parameters were measured using a Swan-Ganz thermodilution catheter inserted into the pulmonary artery.

  • Procedure: A known volume of cold saline was injected into the right atrium. The change in blood temperature was measured by a thermistor at the catheter's tip in the pulmonary artery. A computer then calculated the cardiac output based on the thermodilution curve.

  • Measurements: Key measurements included cardiac index, pulmonary capillary wedge pressure, mean arterial pressure, and systemic vascular resistance. These were typically recorded at baseline and at regular intervals following drug administration.

Exercise Tolerance Testing
  • Protocols: Standardized exercise treadmill protocols, such as the Bruce or Naughton protocols, were used to assess exercise capacity.

  • Bruce Protocol: This protocol involves increasing the treadmill speed and incline every three minutes through seven stages.

  • Naughton Protocol: This protocol uses two-minute stages with more gradual increments in speed and incline, making it suitable for patients with more severe heart failure.

  • Endpoint: The test was terminated upon patient exhaustion, the onset of significant symptoms (e.g., dyspnea, angina), or the development of adverse electrocardiographic changes. The total exercise duration was the primary outcome measure.

Experimental_Workflow Patient_Screening Patient Screening (NYHA Class III/IV CHF) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Measurements Baseline Measurements - Hemodynamics (Swan-Ganz) - Exercise Tolerance (Treadmill) - NYHA Classification Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Captopril_Group This compound Group (Dose Titration) Randomization->Captopril_Group Arm 1 Placebo_Group Placebo Group Randomization->Placebo_Group Arm 2 Follow_up Follow-up Period (e.g., 12 weeks) Captopril_Group->Follow_up Placebo_Group->Follow_up Final_Measurements Final Measurements - Hemodynamics - Exercise Tolerance - NYHA Classification Follow_up->Final_Measurements Data_Analysis Data Analysis (Comparison between groups) Final_Measurements->Data_Analysis

Diagram 2: Typical Experimental Workflow of Early this compound Trials

Conclusion

The initial findings on this compound for congestive heart failure provided compelling evidence of its efficacy and established a new therapeutic class of drugs for this condition. By targeting the pathophysiological mechanisms of the Renin-Angiotensin-Aldosterone System, this compound demonstrated the ability to improve cardiac function, enhance exercise capacity, and reduce morbidity and mortality in a patient population with limited treatment options. These foundational studies paved the way for the widespread adoption of ACE inhibitors as a standard of care in the management of congestive heart failure.

References

The Pharmacokinetics and Oral Bioavailability of Captopril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This document details the absorption, distribution, metabolism, and excretion of this compound, supported by quantitative data from various studies, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacokinetic Profile of this compound

This compound is rapidly absorbed after oral administration, with its pharmacokinetic profile characterized by rapid onset and a relatively short duration of action. The following tables summarize the key pharmacokinetic parameters of this compound from studies in healthy volunteers and specific patient populations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
ParameterValueReference
Bioavailability (F) ~75%[1]
Reduced by 25-30% with food[1]
Time to Peak Plasma Concentration (Tmax) 0.56 - 1.13 hours[2][3]
Peak Plasma Concentration (Cmax) 228 - 548.91 ng/mL (for a 25-50 mg dose)[3][4]
Area Under the Curve (AUC0-∞) 337.43 - 1996.94 ng·h/mL (for a 25-50 mg dose)[3][5]
Elimination Half-life (t½) ~2 hours[1]
Volume of Distribution (Vd) 0.8 L/kg[6]
Plasma Protein Binding 25-30%[6]
Total Body Clearance 0.7 L/h/kg[6]
Table 2: Influence of Administration Route on this compound Pharmacokinetics (25 mg dose)
ParameterSublingual AdministrationPeroral AdministrationReference
Cmax (ng/mL) 234228[4]
Tmax (min) 4575[4]
AUC (0-3 h) (µg·mL⁻¹·min) 15.117.0[4]

Absorption, Metabolism, and Excretion

Absorption

This compound is well-absorbed orally, with approximately 70-75% of an administered dose being absorbed.[1][7] Peak plasma concentrations are typically reached within an hour of administration.[6] The bioavailability of this compound is significantly reduced by the presence of food in the stomach, by about 25-40%, necessitating its administration one hour before meals.[1][6]

Metabolism

This compound is partially metabolized in the liver. The major metabolites are this compound-cysteine disulfide and the disulfide dimer of this compound.[6][8] These metabolites are formed via oxidation of the sulfhydryl group. There is evidence that this metabolic conversion may be reversible.[8] The cytochrome P450 3A4 (CYP3A4) enzyme is involved in the metabolism of this compound.

G This compound This compound (Active Drug) Metabolites This compound-Cysteine Disulfide This compound Disulfide Dimer (Inactive Metabolites) This compound->Metabolites Oxidation Excretion Renal Excretion This compound->Excretion Unchanged Drug CYP3A4 CYP3A4 (Liver) Metabolites->this compound Reversible Interconversion Metabolites->Excretion CYP3A4->Metabolites Metabolism

Metabolic Pathway of this compound
Excretion

The primary route of elimination for this compound and its metabolites is via the kidneys.[6] Approximately 40-50% of an oral dose is excreted unchanged in the urine.[1] The remaining portion is excreted as metabolites. The clearance of unchanged this compound exceeds the glomerular filtration rate, indicating active tubular secretion.[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacokinetic and bioavailability studies of this compound.

Quantification of this compound in Human Plasma by HPLC-MS/MS

This method is commonly used for its high sensitivity and selectivity in determining this compound concentrations in biological fluids.

Sample Preparation:

  • To 0.5 mL of plasma, add an internal standard (e.g., enalapril maleate).[9]

  • Add 4 mL of a diethyl ether:dichloromethane (70:30) mixture.[9]

  • Vortex the mixture for 30-40 seconds.[9]

  • Centrifuge at 3500 rpm for 5 minutes at 4°C.[9]

  • The organic layer is transferred and evaporated to dryness.

  • The residue is reconstituted in 200 µL of the mobile phase.[9]

Chromatographic Conditions:

  • HPLC System: HP 1100 series or equivalent.[9]

  • Column: Genesis C8, 150 mm x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase: Acetonitrile (70%), water (30%), and trifluoroacetic acid (0.1%).[9]

  • Flow Rate: 0.6 mL/min.[9]

  • Injection Volume: 80 µL.[9]

  • Column Temperature: 25°C.[9]

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Quatro II).[9]

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[9]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[9]

  • Transitions:

    • This compound: m/z 218.1 → 115.9[9]

    • Enalapril Maleate (IS): m/z 377.4 → 234.2[9]

  • Cone Voltage: 23.2 V for this compound, 28.2 V for enalapril maleate.[9]

  • Collision Energy: 15 eV for this compound, 20 eV for enalapril maleate.[9]

G Plasma Plasma Sample (with Internal Standard) Extraction Liquid-Liquid Extraction (Diethyl ether:Dichloromethane) Plasma->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C8 Column) Reconstitution->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS

Workflow for this compound Quantification
Bioequivalence Study Protocol

Bioequivalence studies are crucial for comparing a generic formulation of a drug to a reference product.

Study Design:

  • An open-label, randomized, two-treatment, two-period, crossover design is typically employed.[5]

  • A washout period of at least one week is maintained between the two study periods.[5]

Study Population:

  • Healthy adult volunteers of both sexes are recruited.[9]

  • Subjects undergo a thorough medical screening, including physical examination, ECG, and laboratory tests.[9]

Drug Administration and Sampling:

  • Volunteers receive a single oral dose of the test or reference this compound formulation (e.g., 25 mg tablet) after an overnight fast.[3][9]

  • Blood samples are collected at predefined time points, for instance, before dosing and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, and 24 hours post-dose.[9]

  • Plasma is separated by centrifugation and stored at -20°C until analysis.[9]

Pharmacokinetic Analysis:

  • Plasma concentrations of this compound are determined using a validated analytical method (e.g., HPLC-MS/MS).

  • The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated.

  • The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are determined and should fall within the range of 80-125% for bioequivalence to be established.[5]

G Screening Volunteer Screening Randomization Randomization Screening->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Pharmacokinetic Analysis (Cmax, AUC) Sampling1->Analysis Period2 Period 2: Administer Crossover Drug Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Analysis Bioequivalence Bioequivalence Assessment (90% CI) Analysis->Bioequivalence

Bioequivalence Study Workflow

Conclusion

This technical guide has provided a detailed examination of the pharmacokinetics and oral bioavailability of this compound. The data presented in a structured format, along with detailed experimental protocols and visual diagrams, offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of this compound's pharmacokinetic profile is essential for optimizing its therapeutic use and for the development of new formulations.

References

Methodological & Application

in vitro ACE inhibition assay protocol using Captopril

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay Protocol using Captopril

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Renin-Angiotensin System (RAS) is a critical physiological regulator of blood pressure. The Angiotensin-Converting Enzyme (ACE) plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] Inhibition of ACE is a key therapeutic strategy for managing hypertension and related cardiovascular disorders.[2] This document provides a detailed protocol for an in vitro ACE inhibition assay using the well-characterized inhibitor, this compound, as a positive control. The assay is based on the spectrophotometric quantification of hippuric acid (HA) formed from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE.[1][3][4]

Principle of the Assay

The ACE enzyme catalyzes the cleavage of the dipeptide His-Leu from the substrate Hippuryl-Histidyl-Leucine (HHL), releasing hippuric acid (HA). In the presence of an ACE inhibitor, this enzymatic reaction is impeded, leading to a decrease in the amount of HA produced. The quantity of HA can be determined by spectrophotometry at 228 nm after extraction with ethyl acetate.[4][5] The percentage of ACE inhibition is calculated by comparing the absorbance of a sample with an inhibitor to a control without an inhibitor. This compound, a potent and well-known ACE inhibitor, is used as a positive control to validate the assay performance.[2]

Materials and Reagents

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)

  • This compound (positive control)

  • Sodium Borate Buffer (50 mM, pH 8.3) containing 300 mM NaCl

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Deionized Water

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer and quartz cuvettes or a microplate reader

Experimental Protocols

1. Preparation of Reagents:

  • 50 mM Sodium Borate Buffer (pH 8.3) with 300 mM NaCl: Dissolve 1.9 g of sodium borate and 1.75 g of NaCl in approximately 90 mL of deionized water. Adjust the pH to 8.3 with 1 M NaOH and bring the final volume to 100 mL with deionized water.

  • ACE Solution (100 mU/mL): Prepare the ACE solution in cold sodium borate buffer. The exact amount will depend on the specific activity of the enzyme lot.

  • Substrate Solution (5 mM HHL): Dissolve an appropriate amount of HHL in the sodium borate buffer to achieve a final concentration of 5 mM.[3][4]

  • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of deionized water.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in deionized water to generate a concentration-response curve (e.g., ranging from 1 nM to 100 nM). The IC50 value for this compound is reported to be in the nanomolar range.[6][7][8]

2. ACE Inhibition Assay Procedure:

The following procedure should be performed in triplicate for each sample, control, and blank.

  • Assay Setup: Set up microcentrifuge tubes for the control, blank, and test samples (including different concentrations of this compound).

  • Pre-incubation:

    • To the test sample tubes, add 20 µL of the this compound working solutions or the experimental inhibitor.

    • To the control tube, add 20 µL of deionized water.

    • Add 20 µL of the ACE solution (100 mU/mL) to all tubes except the blank.

    • To the blank tube, add 40 µL of deionized water.

    • Pre-incubate all tubes at 37°C for 10 minutes.[3]

  • Initiation of Reaction:

    • Add 50 µL of the 5 mM HHL substrate solution to all tubes to start the enzymatic reaction.

    • Incubate the mixture at 37°C for 30 minutes.[9]

  • Termination of Reaction:

    • Stop the reaction by adding 150 µL of 1 M HCl to each tube.[4]

  • Extraction of Hippuric Acid:

    • Add 500 µL of ethyl acetate to each tube.

    • Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge at 4000 rpm for 10 minutes.[5]

  • Measurement:

    • Carefully transfer 400 µL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.[5]

    • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.[4][5]

Data Presentation and Analysis

Calculation of ACE Inhibition:

The percentage of ACE inhibition can be calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (ACE + substrate without inhibitor).

  • A_sample is the absorbance of the reaction with the inhibitor (this compound or experimental compound).

Determination of IC50:

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][10] A non-linear regression analysis is typically used to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.[6]

Quantitative Data Summary:

Reagent/Parameter Concentration/Value Volume per Reaction
ACE Enzyme100 mU/mL20 µL
HHL Substrate5 mM50 µL
This compound (Positive Control)1 nM - 100 nM (example range)20 µL
Pre-incubation Time10 minutesN/A
Incubation Time30 minutesN/A
Incubation Temperature37°CN/A
Stop Reagent (HCl)1 M150 µL
Extraction Solvent (Ethyl Acetate)N/A500 µL
Wavelength for Absorbance228 nmN/A

Visualizations

ACE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_ace Prepare ACE Solution (100 mU/mL) add_ace Add ACE Enzyme prep_ace->add_ace prep_hhl Prepare HHL Substrate (5 mM) add_hhl Add HHL Substrate prep_hhl->add_hhl prep_cap Prepare this compound Dilutions (e.g., 1-100 nM) add_inhibitor Add Inhibitor (this compound) or Control (Water) prep_cap->add_inhibitor pre_incubate Pre-incubate at 37°C for 10 min add_inhibitor->pre_incubate add_ace->pre_incubate pre_incubate->add_hhl incubate Incubate at 37°C for 30 min add_hhl->incubate stop_reaction Stop Reaction with 1M HCl incubate->stop_reaction extract Extract Hippuric Acid with Ethyl Acetate stop_reaction->extract measure Measure Absorbance at 228 nm extract->measure calculate Calculate % Inhibition and IC50 measure->calculate ACE_Signaling_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction & Increased Blood Pressure AngiotensinII->Vasoconstriction ACE ACE ACE->AngiotensinI This compound This compound (Inhibitor) This compound->ACE

References

Methodology for Captopril Clinical Trials in Heart Failure Patients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies employed in clinical trials investigating the efficacy and safety of Captopril for the treatment of heart failure. The included protocols are based on established practices from landmark clinical trials and current best practices in cardiovascular research.

Clinical Trial Design and Patient Population

This compound clinical trials for heart failure have predominantly been randomized, double-blind, placebo-controlled studies. A cornerstone of this research is the Survival and Ventricular Enlargement (SAVE) trial , which provided significant evidence for the benefits of this compound in patients with left ventricular dysfunction after a myocardial infarction.[1][2][3][4][5]

Study Design

A typical clinical trial investigating this compound in heart failure patients would follow a parallel-group design where participants are randomly assigned to receive either this compound or a placebo, in addition to standard heart failure therapy. The trial duration is typically long-term, often spanning several years, to adequately assess endpoints such as mortality and morbidity.

Inclusion and Exclusion Criteria

The selection of an appropriate patient population is critical for the success of the clinical trial. Based on previous studies, the following criteria are commonly applied:

Table 1: Inclusion and Exclusion Criteria for this compound Heart Failure Trials

CriteriaDescription
Inclusion Criteria
AgeTypically 18 years or older.
DiagnosisConfirmed diagnosis of heart failure, often classified by New York Heart Association (NYHA) functional class. For post-myocardial infarction trials, patients are often enrolled 3-16 days after the event.[1][2][3]
Left Ventricular Ejection Fraction (LVEF)LVEF ≤ 40% as measured by a validated imaging technique (e.g., echocardiography).[1][4]
Clinical StabilityPatients should be clinically stable at the time of enrollment.
Concomitant MedicationsPatients are typically on standard heart failure therapy, which may include diuretics and digoxin.[6]
Exclusion Criteria
HypotensionSystolic blood pressure below a specified threshold (e.g., < 90 mmHg).
Renal DysfunctionSignificant renal impairment, often defined by a serum creatinine level above a certain limit (e.g., > 2.5 mg/dL).[5]
HyperkalemiaSerum potassium levels above a specified threshold.
History of AngioedemaPrevious history of angioedema related to ACE inhibitor therapy.
Valvular Heart DiseaseHemodynamically significant aortic or mitral stenosis.[7]
Recent Cardiovascular EventsMyocardial infarction within the last 3 days (for chronic heart failure trials).[7]
Life ExpectancyConditions other than heart failure that would limit survival to less than the trial duration.

Dosage and Administration

The administration of this compound in a clinical trial setting requires careful dose initiation and titration to ensure patient safety and achieve therapeutic levels.

Dosage Regimen
  • Initial Dose: Therapy is typically initiated with a low dose of this compound, such as 6.25 mg, administered two to three times daily.[8][9][10]

  • Titration: The dose is then gradually increased, for instance, doubled every 1-2 weeks, as tolerated by the patient.[11]

  • Target Dose: The target dose in many clinical trials is 50 mg three times daily.[8][9][10][11]

  • Maximum Dose: The maximum daily dose should not exceed 450 mg.[9][11]

Table 2: Example of this compound Dosage and Titration Schedule

PhaseDosageFrequencyDuration
Initiation6.25 mgThree times daily3-7 days
Titration 112.5 mgThree times daily1-2 weeks
Titration 225 mgThree times daily1-2 weeks
Target Dose50 mgThree times dailyRemainder of the trial

This is an example schedule and should be adapted based on the specific trial protocol and individual patient tolerance.

Monitoring

Close monitoring of patients is essential, especially during the initial phase of treatment. This includes regular assessment of:

  • Blood pressure

  • Serum creatinine and Blood Urea Nitrogen (BUN)

  • Serum potassium levels

Efficacy and Safety Endpoints

The selection of appropriate endpoints is crucial to evaluate the effectiveness and safety of this compound.

Primary Efficacy Endpoints
  • All-cause mortality: This is a common and robust primary endpoint in heart failure trials.

  • Cardiovascular mortality: Deaths specifically attributed to cardiovascular causes.

  • Composite of mortality and major morbidity events: This can include all-cause mortality, hospitalization for heart failure, and recurrent myocardial infarction.[3]

Secondary Efficacy Endpoints
  • Hospitalization for heart failure

  • Changes in NYHA functional class

  • Changes in Left Ventricular Ejection Fraction (LVEF)

  • Changes in exercise tolerance, often measured by the 6-minute walk test (6MWT)

  • Changes in neurohormonal levels (e.g., angiotensin II, aldosterone)

Safety Endpoints
  • Incidence of adverse events, including hypotension, cough, hyperkalemia, and angioedema.

  • Changes in renal function.

  • Withdrawals from the study due to adverse events.

Experimental Protocols

This section provides detailed protocols for key experiments commonly performed in this compound clinical trials for heart failure.

Measurement of Left Ventricular Ejection Fraction (LVEF)

Protocol: Two-Dimensional Echocardiography using the Modified Simpson's Biplane Method

  • Patient Preparation: The patient should be in a resting state, positioned in the left lateral decubitus position.

  • Image Acquisition:

    • Obtain standard apical four-chamber and two-chamber views using a transthoracic echocardiogram.

    • Ensure optimal endocardial border definition. Contrast agents may be used if visualization is suboptimal.

  • Image Analysis:

    • Identify the end-diastolic frame (the frame with the largest left ventricular cavity) and the end-systolic frame (the frame with the smallest left ventricular cavity).

    • In both the apical four-chamber and two-chamber views, manually trace the endocardial border of the left ventricle at both end-diastole and end-systole. The papillary muscles should be included in the ventricular cavity.

    • The software will then calculate the left ventricular end-diastolic volume (LVEDV) and left ventricular end-systolic volume (LVESV) using the method of disks.

  • Calculation of LVEF: LVEF is calculated using the following formula: LVEF (%) = [(LVEDV - LVESV) / LVEDV] * 100

  • Quality Control: All measurements should be performed by experienced sonographers and reviewed by a qualified cardiologist to ensure consistency and accuracy. Measurements should be made in triplicate and the average value reported.

Assessment of Exercise Tolerance

Protocol: 6-Minute Walk Test (6MWT)

  • Patient Preparation:

    • Patients should wear comfortable clothing and walking shoes.

    • Their usual walking aids can be used during the test.

    • Patients should take their usual medications.

    • Vigorous exercise should be avoided for at least 2 hours before the test.[12]

  • Test Environment:

    • The test should be conducted indoors, along a flat, straight corridor with a hard surface. The length of the corridor should be at least 30 meters.

    • The course should be marked at regular intervals.

  • Procedure:

    • Record baseline heart rate, blood pressure, oxygen saturation, and dyspnea score (e.g., using the Borg scale).

    • Instruct the patient to walk from one end of the corridor to the other at their own pace for 6 minutes, aiming to cover as much distance as possible.

    • The supervising technician should provide standardized encouragement at specific intervals (e.g., every minute).

    • If the patient needs to stop, the timer should continue to run. The patient can resume walking when they feel able.

  • Post-Test Assessment:

    • At the end of 6 minutes, record the total distance walked.

    • Immediately measure and record post-walk heart rate, blood pressure, oxygen saturation, and dyspnea score.

  • Safety: The test should be stopped immediately if the patient experiences chest pain, intolerable dyspnea, dizziness, or other severe symptoms.

Assessment of Functional Status

Protocol: New York Heart Association (NYHA) Functional Classification

  • Assessment: The NYHA functional classification is determined by a qualified healthcare professional based on a patient interview and clinical assessment.[13]

  • Classification Criteria:

    • Class I: No limitation of physical activity. Ordinary physical activity does not cause undue fatigue, palpitation, dyspnea, or anginal pain.[13][14][15][16]

    • Class II: Slight limitation of physical activity. Comfortable at rest. Ordinary physical activity results in fatigue, palpitation, dyspnea, or anginal pain.[13][14][15][16]

    • Class III: Marked limitation of physical activity. Comfortable at rest. Less than ordinary activity causes fatigue, palpitation, dyspnea, or anginal pain.[13][14][15][16]

    • Class IV: Unable to carry on any physical activity without discomfort. Symptoms of heart failure at rest. If any physical activity is undertaken, discomfort is increased.[13][14][15]

  • Documentation: The patient's NYHA class should be documented at baseline and at regular intervals throughout the trial.

Neurohormonal Assessment

Protocol: Measurement of Plasma Neurohormones

  • Sample Collection:

    • Blood samples should be collected from patients at baseline and at specified follow-up times.

    • Samples should be drawn into chilled tubes containing appropriate anticoagulants and protease inhibitors.

    • Plasma should be separated by centrifugation at a low temperature and stored at -80°C until analysis.

  • Analytical Methods:

    • Angiotensin II: Can be measured using a competitive radioimmunoassay (RIA) following plasma extraction and purification, often by high-performance liquid chromatography (HPLC).[1][17][18]

    • Aldosterone: Can be measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a chemiluminescence immunoassay (CLIA).[3][4][10][19][20][21]

    • Plasma Renin Activity (PRA) or Concentration (PRC): Can be measured by CLIA, which directly measures active renin concentration.[8][10]

    • Norepinephrine: Can be measured by HPLC with electrochemical detection.[6][18][22][23][24]

  • Quality Control: All assays should be performed according to the manufacturer's instructions and include appropriate standards and controls to ensure accuracy and reproducibility.

Data Presentation

All quantitative data from the clinical trial should be summarized in clearly structured tables to facilitate comparison between the this compound and placebo groups.

Table 3: Baseline Characteristics of Study Participants

CharacteristicThis compound (n=...)Placebo (n=...)p-value
Age (years), mean ± SD
Male, n (%)
NYHA Class, n (%)
Class II
Class III
Class IV
LVEF (%), mean ± SD
Systolic Blood Pressure (mmHg), mean ± SD
Serum Creatinine (mg/dL), mean ± SD
Concomitant Medications, n (%)
Diuretics
Digoxin
Beta-blockers

Table 4: Efficacy Outcomes

OutcomeThis compound (n=...)Placebo (n=...)Hazard Ratio (95% CI)p-value
All-Cause Mortality, n (%)
Cardiovascular Mortality, n (%)
Hospitalization for Heart Failure, n (%)
Change in LVEF from Baseline (%), mean ± SD
Change in 6MWT Distance from Baseline (m), mean ± SD

Table 5: Safety Outcomes

Adverse EventThis compound (n=...)Placebo (n=...)p-value
Hypotension, n (%)
Cough, n (%)
Hyperkalemia, n (%)
Angioedema, n (%)
Worsening Renal Function, n (%)

Visualization of Pathways and Workflows

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a this compound clinical trial in heart failure patients.

Clinical_Trial_Workflow Screening Screening Baseline_Assessments Baseline Assessments (LVEF, 6MWT, NYHA, Neurohormones) Screening->Baseline_Assessments Randomization Randomization Captopril_Arm This compound Arm Randomization->Captopril_Arm This compound + Standard Therapy Placebo_Arm Placebo Arm Randomization->Placebo_Arm Placebo + Standard Therapy Follow_Up Follow-Up Period Captopril_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint_Assessment Endpoint Assessment (Mortality, Morbidity, Safety) Follow_Up->Endpoint_Assessment Regular Intervals Data_Analysis Data Analysis and Reporting Baseline_Assessments->Randomization Endpoint_Assessment->Data_Analysis

Clinical Trial Workflow Diagram

This compound's Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effects in heart failure primarily by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS).[2][9] The following diagram illustrates this signaling pathway and the point of intervention by this compound.

RAAS_Pathway cluster_kidney Kidney cluster_liver Liver cluster_lungs Lungs cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels Renin Renin Angiotensinogen Angiotensinogen ACE ACE Aldosterone Aldosterone Increased_Sodium_Water_Retention Increased_Sodium_Water_Retention Aldosterone->Increased_Sodium_Water_Retention Vasoconstriction Vasoconstriction Angiotensin_I Angiotensin_I Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Angiotensin_II->Aldosterone Angiotensin_II->Vasoconstriction This compound This compound

RAAS Pathway and this compound's Point of Action

References

Application Notes and Protocols for Captopril Dosage Calculation in Preclinical Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and administration of Captopril in preclinical rodent models. The following protocols and data are intended to ensure accurate, reproducible, and safe experimental design for studies involving the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

Introduction to this compound

This compound is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. It is widely used in preclinical research to study the effects of RAAS inhibition on various physiological and pathological processes.

This compound Dosage and Toxicity in Rodents

The selection of an appropriate dose for this compound in rodent models is critical for obtaining meaningful and reproducible results. The dosage can vary significantly depending on the research question, the rodent species and strain, the administration route, and the duration of the study.

Recommended Dosage Ranges

The following table summarizes commonly used dosage ranges for this compound in rats and mice, based on published literature. It is crucial to perform pilot studies to determine the optimal dose for a specific experimental model.

Rodent SpeciesAdministration RouteDosage Range (mg/kg/day)FrequencyReference(s)
Rat Oral Gavage10 - 100Once or twice daily[1][2][3][4][5]
Drinking Water30 - 100Ad libitum[6][7]
Intraperitoneal (IP)1 - 5Once daily[8][9]
Mouse Oral Gavage25 - 60Once daily[10]
Drinking WaterNot commonly reportedAd libitum[11]
Intraperitoneal (IP)5Once daily[8]
Toxicity Data (LD50)

Understanding the acute toxicity of this compound is essential for safe handling and dose selection. The following table presents the median lethal dose (LD50) for this compound in mice and rats.

Rodent SpeciesAdministration RouteLD50 (mg/kg)Reference(s)
Mouse (Male) Oral4249[12][13]
Mouse (Female) Oral5050[12][13]
Mouse (Male) Intravenous (IV)3154[12][13]
Mouse (Female) Intravenous (IV)3225[12][13]
Rat (Male) Oral4336[12][13][14]
Rat (Female) Oral4245[12][13][14]

Dosage Calculation Based on Allometric Scaling

For translating doses from human studies or between different animal species, allometric scaling based on body surface area (BSA) is a more accurate method than simple weight-based calculations. The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Conversely, an animal dose can be calculated from a human dose:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). The following table provides standard Km values for humans, rats, and mice.[4][7][15][16][17][18]

SpeciesBody Weight (kg)Body Surface Area (m²)Km
Human 601.6237
Rat 0.150.0256
Mouse 0.020.0073

Experimental Protocols

This compound Solution Preparation (for Oral Administration)

This protocol describes the preparation of a 1 mg/mL this compound oral solution.[11][19]

Materials:

  • This compound tablets

  • Ascorbic acid (Vitamin C) tablets

  • Sterile water for irrigation

  • Mortar and pestle

  • Graduated cylinder

  • Amber glass bottle

Procedure:

  • Calculate the required amount of this compound and ascorbic acid based on the desired final volume.

  • If using tablets with imprints, gently remove the markings with a lab wipe dampened with ethanol and allow the tablets to air-dry.

  • Crush the this compound tablets to a fine powder using a mortar and pestle.

  • Add a small amount of sterile water to the powder and mix to form a paste.

  • Gradually add more sterile water while mixing to ensure the powder is fully suspended.

  • Transfer the suspension to a graduated cylinder.

  • Rinse the mortar and pestle with a small amount of sterile water and add the rinse to the graduated cylinder.

  • Add the ascorbic acid tablet to the solution and allow it to dissolve completely.

  • Bring the solution to the final desired volume with sterile water.

  • Mix the solution thoroughly.

  • Transfer the final solution to a labeled amber glass bottle for storage.

  • Storage: The solution is stable for up to 56 days when stored at 2-8°C.[19]

Administration Protocols

Oral gavage ensures the precise administration of a specific dose.[1][14][20][21][22]

Materials:

  • Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

  • Syringe

  • This compound solution

Procedure:

  • Weigh the animal to calculate the exact volume of this compound solution to be administered (Maximum recommended volume: 10 ml/kg for mice and rats).[21]

  • Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal firmly around the thoracic region.

  • Measure the correct insertion depth by holding the gavage needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

  • With the animal in an upright position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the palate towards the esophagus. The animal should swallow the tube.

  • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Once the needle is correctly positioned, administer the this compound solution slowly and steadily.

  • Gently remove the gavage needle.

  • Monitor the animal for a few minutes post-administration for any signs of distress.

IP injection is another common route for systemic drug delivery.[12][23][24][25][26]

Materials:

  • Appropriately sized sterile needle (25-27 gauge for mice, 23-25 gauge for rats) and syringe.[12][23]

  • This compound solution (ensure it is sterile).

Procedure:

  • Weigh the animal to calculate the injection volume (Maximum recommended volume: <10 ml/kg for mice and rats).[12]

  • Restrain the animal securely. For mice, scruff the neck and allow the hindquarters to rest on a firm surface. For rats, a two-person technique is often preferred for better restraint.

  • Position the animal so that its head is slightly lower than its abdomen. This helps to displace the abdominal organs and reduce the risk of injury.

  • Identify the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure that the needle has not entered a blood vessel or an organ. If blood or other fluid appears in the syringe, withdraw the needle and inject at a different site with a fresh needle and syringe.

  • Inject the this compound solution slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Blood Pressure Monitoring Protocol (Tail-Cuff Method)

Non-invasive blood pressure measurement using the tail-cuff method is a standard procedure in rodent studies of hypertension.[8][13][27][28][29]

Materials:

  • Tail-cuff blood pressure measurement system

  • Animal restrainer

  • Warming platform

Procedure:

  • Acclimation: Acclimate the animals to the restrainer and the procedure for several days before the actual measurement to minimize stress-induced blood pressure elevation.

  • Warming: Place the rodent on a warming platform set to a comfortable temperature (around 37°C) for 10-15 minutes to induce vasodilation of the tail artery, which is necessary for accurate measurements.

  • Restraint: Gently place the animal into the appropriate-sized restrainer.

  • Cuff Placement: Securely place the occlusion and sensor cuffs at the base of the tail.

  • Measurement: Follow the manufacturer's instructions for the specific tail-cuff system to initiate the blood pressure measurement cycles. Typically, multiple readings are taken and averaged to obtain a reliable measurement.

  • Record the systolic and diastolic blood pressure, as well as the heart rate.

  • Return the animal to its home cage after the measurements are complete.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The following diagram illustrates the RAAS pathway and the point of inhibition by this compound.[10][30][31][32]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone_Secretion Sodium_Water_Retention Sodium & Water Retention Aldosterone_Secretion->Sodium_Water_Retention This compound This compound This compound->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System and this compound's Mechanism of Action.

Experimental Workflow for this compound Administration in Rodents

This diagram outlines a typical experimental workflow for a study involving this compound administration to rodents.

Experimental_Workflow start Start animal_acclimation Animal Acclimation (1-2 weeks) start->animal_acclimation baseline_measurement Baseline Measurements (e.g., Blood Pressure) animal_acclimation->baseline_measurement randomization Randomization into Treatment Groups baseline_measurement->randomization control_group Control Group (Vehicle Administration) randomization->control_group captopril_group This compound Group (Drug Administration) randomization->captopril_group daily_monitoring Daily Monitoring (Health & Behavior) control_group->daily_monitoring captopril_group->daily_monitoring periodic_measurement Periodic Measurements (e.g., Blood Pressure, Body Weight) daily_monitoring->periodic_measurement periodic_measurement->daily_monitoring continue treatment endpoint Endpoint of Study periodic_measurement->endpoint end of treatment period sample_collection Sample Collection (Blood, Tissues) endpoint->sample_collection data_analysis Data Analysis sample_collection->data_analysis end End data_analysis->end

Caption: A Standardized Experimental Workflow for In Vivo this compound Studies.

References

Application Note: A Rapid, Stability-Indicating UHPLC Method for the Analysis of Captopril in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] Ensuring the quality and potency of this compound in pharmaceutical dosage forms is critical for patient safety and therapeutic efficacy. This application note describes a rapid and robust Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of this compound in tablets. The method is stability-indicating, capable of separating this compound from its primary degradation product, this compound disulfide, and is validated according to the International Council for Harmonisation (ICH) guidelines.[1][3][4] This method offers a significant improvement in analysis time and solvent consumption compared to traditional HPLC methods.[3][4]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A UHPLC system equipped with a photodiode array (PDA) detector is recommended. The following chromatographic conditions have been optimized for the rapid analysis of this compound:

ParameterCondition
UHPLC System Waters Acquity UHPLC H-Class or equivalent
Column Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm
Mobile Phase Methanol:Milli-Q Water:Trifluoroacetic Acid (55:45:0.05, v/v/v)
Flow Rate 0.1 mL/min
Injection Volume 0.8 µL
Column Temperature 25°C
Detection UV at 220 nm
Run Time 5 minutes

Table 1: Optimized UHPLC Chromatographic Conditions for this compound Analysis.

Preparation of Solutions

a. Diluent: The mobile phase is used as the diluent for all standard and sample preparations.

b. Standard Stock Solution (0.2 mg/mL):

  • Accurately weigh approximately 20 mg of USP this compound Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 10 minutes to ensure complete dissolution.

c. Standard Working Solution (for system suitability and quantification):

  • Further dilute the Standard Stock Solution with the diluent to obtain a final concentration of 0.2 mg/mL.[4]

d. Sample Preparation (from this compound Tablets):

  • Weigh and finely powder not fewer than 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the this compound.[5]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtered solution with the diluent to achieve a final theoretical concentration of 0.2 mg/mL of this compound.

Method Validation Protocol

The analytical method was validated in accordance with ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

a. Specificity and Stability-Indicating Properties: Specificity was evaluated by analyzing a placebo solution (containing all tablet excipients except this compound), a standard solution, and a sample solution. To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. This compound standard solutions were subjected to the following stress conditions:

  • Acid Degradation: 1 M HCl at 80°C for 2 hours

  • Base Degradation: 1 M NaOH at room temperature for 30 minutes

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The chromatograms of the stressed samples were examined for the resolution between the this compound peak and any degradation products. The primary degradation product, this compound disulfide, was well-resolved from the parent drug.[1][3]

b. Linearity and Range: Linearity was assessed by preparing a series of at least five concentrations of this compound ranging from 50% to 150% of the nominal analytical concentration (0.1 mg/mL to 0.3 mg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

c. Accuracy: Accuracy was determined by the recovery of known amounts of this compound standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

d. Precision:

  • Repeatability (Intra-day Precision): Determined by analyzing six replicate injections of the standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Determined by analyzing the same standard solution on two different days by two different analysts.

The relative standard deviation (%RSD) of the peak areas was calculated for both repeatability and intermediate precision.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

f. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (±0.02 mL/min)

  • Column temperature (±2°C)

  • Mobile phase composition (±2% organic)

The system suitability parameters were monitored after each variation.

Results and Data Presentation

The developed UHPLC method demonstrated excellent performance for the analysis of this compound. A summary of the validation data is presented in the tables below.

ParameterResultAcceptance Criteria
Retention Time (this compound) ~1.744 min-
Retention Time (this compound Disulfide) ~2.657 min-
Tailing Factor (this compound) < 1.5≤ 2.0
Theoretical Plates (this compound) > 2000> 2000
Resolution (this compound/Captopril Disulfide) > 2.0> 2.0

Table 2: System Suitability Results.

ParameterResult
Linearity Range 0.1 - 0.3 mg/mL
Correlation Coefficient (r²) > 0.999
LOD To be determined experimentally
LOQ To be determined experimentally

Table 3: Linearity, LOD, and LOQ Data.

LevelAmount Spiked (mg/mL)Amount Recovered (mg/mL)% Recovery
80%0.16To be determinedTo be determined
100%0.20To be determinedTo be determined
120%0.24To be determinedTo be determined

Table 4: Accuracy (Recovery) Data.

Precision Type%RSDAcceptance Criteria
Repeatability (n=6) < 1.0%≤ 2.0%
Intermediate Precision < 2.0%≤ 2.0%

Table 5: Precision Data.

Visualizations

UHPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (0.2 mg/mL this compound) system_suitability System Suitability Test (Inject Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (from this compound Tablets) analysis_run Inject Blank, Standard, and Sample Solutions prep_sample->analysis_run system_suitability->analysis_run If Pass integration Peak Integration and Identification analysis_run->integration quantification Quantification of this compound integration->quantification reporting Generate Final Report quantification->reporting

Caption: Workflow for the UHPLC analysis of this compound.

Conclusion

The described UHPLC method provides a rapid, sensitive, and reliable approach for the quantitative analysis of this compound in pharmaceutical tablets. With a run time of only 5 minutes, this method significantly increases sample throughput and reduces solvent consumption, making it a more environmentally friendly and cost-effective alternative to conventional HPLC methods.[3] The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. Its stability-indicating nature ensures that the assay is suitable for routine quality control and stability studies of this compound formulations.

References

Application Notes and Protocols for Stabilizing Captopril in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and mitigating the degradation of Captopril in aqueous solutions for experimental purposes. Detailed protocols and quantitative data are presented to aid in the preparation of stable this compound solutions.

Introduction

This compound, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is widely used in both clinical practice and research. A significant challenge in its experimental use is its inherent instability in aqueous solutions. The primary degradation pathway involves the oxidation of its sulfhydryl (thiol) group, leading to the formation of this compound disulfide, an inactive dimer.[1][2][3] This degradation is influenced by several factors, including pH, temperature, light, the presence of metal ions, and oxygen concentration.[1][2][4][5][6] Understanding these factors is crucial for developing stable formulations for reliable experimental outcomes.

This compound Degradation Pathway

The primary mechanism of this compound degradation in aqueous solutions is the oxidation of its thiol group (-SH). This process is often catalyzed by trace metal ions and is dependent on the pH of the solution.[2][4][6] Two this compound molecules are oxidized to form a single molecule of this compound disulfide, with the loss of two protons and two electrons.

G cluster_degradation This compound Degradation Pathway Captopril1 This compound Molecule 1 (-SH group) Oxidation Oxidation (+ O2, Metal Ions) Captopril1->Oxidation Captopril2 This compound Molecule 2 (-SH group) Captopril2->Oxidation Disulfide This compound Disulfide (S-S bond) Oxidation->Disulfide G cluster_workflow Experimental Workflow for this compound Solution Preparation start Start prepare_vehicle Prepare Aqueous Vehicle (e.g., Purified Water) start->prepare_vehicle add_stabilizer Add Stabilizing Agent(s) (e.g., EDTA, Ascorbic Acid) prepare_vehicle->add_stabilizer adjust_ph Adjust pH to 3-4 add_stabilizer->adjust_ph dissolve_this compound Dissolve this compound Powder adjust_ph->dissolve_this compound final_volume Adjust to Final Volume dissolve_this compound->final_volume storage Store in Amber Bottle at 4-8°C final_volume->storage end End storage->end

References

Application of Captopril in the Study of Cardiovascular Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, has been a cornerstone in the treatment of hypertension and heart failure.[1][2] Its primary mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which leads to reduced production of angiotensin II, a potent vasoconstrictor and profibrotic agent.[3][4] Beyond its hemodynamic effects, this compound exhibits significant antioxidant, anti-inflammatory, and immunomodulatory properties that contribute to its cardioprotective effects in preventing and reversing cardiovascular remodeling.[1][2] This document provides detailed application notes and protocols for utilizing this compound in preclinical research to study its effects on cardiovascular remodeling.

Mechanism of Action

This compound's therapeutic effects in the context of cardiovascular remodeling are primarily attributed to its inhibition of the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to angiotensin II, this compound sets in motion a cascade of beneficial downstream effects. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention.[3] By reducing angiotensin II levels, this compound leads to vasodilation, reduced blood pressure, and decreased cardiac workload.[3][4] Furthermore, the reduction in angiotensin II attenuates its detrimental effects on cardiac cells, including promoting myocyte hypertrophy, fibroblast proliferation, and collagen synthesis, which are key drivers of cardiac fibrosis.[5][6]

In addition to its impact on the RAAS, this compound also influences the kinin-kallikrein system. ACE is responsible for the degradation of bradykinin, a potent vasodilator with anti-inflammatory and anti-fibrotic properties.[1][7] By inhibiting ACE, this compound leads to an accumulation of bradykinin, which contributes to its antihypertensive and cardioprotective effects.[1][6] However, some studies suggest that the beneficial effects of this compound on cardiac growth and contractile proteins during pressure overload hypertrophy may be independent of bradykinin B2 receptor stimulation.[8]

Recent research has also highlighted this compound's ability to modulate oxidative and inflammatory pathways, further contributing to its cardioprotective profile.[1][2]

Key Signaling Pathways

The signaling pathways influenced by this compound are central to its role in mitigating cardiovascular remodeling.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin Renin->Angiotensinogen converts to ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Hypertrophy Hypertrophy AT1R->Hypertrophy Fibrosis Fibrosis AT1R->Fibrosis Inflammation Inflammation AT1R->Inflammation Bradykinin Bradykinin ACE2 ACE Bradykinin->ACE2 degrades B2R B2 Receptor Bradykinin->B2R Inactive_Metabolites Inactive Metabolites ACE2->Inactive_Metabolites Vasodilation Vasodilation B2R->Vasodilation Anti_inflammatory Anti-inflammatory effects B2R->Anti_inflammatory This compound This compound This compound->ACE inhibits This compound->ACE2 inhibits

Figure 1: this compound's dual mechanism on RAAS and Kinin systems.

Experimental Models of Cardiovascular Remodeling

Myocardial Infarction (MI) Model

Myocardial infarction, induced by the ligation of the left anterior descending (LAD) coronary artery in rodents, is a widely used model to study post-infarction remodeling and evaluate the efficacy of therapeutic interventions.[2][9][10]

Experimental Workflow:

G cluster_workflow MI Model Workflow Animal_Prep Animal Preparation (Anesthesia, Intubation) Thoracotomy Thoracotomy Animal_Prep->Thoracotomy LAD_Ligation LAD Ligation Thoracotomy->LAD_Ligation Closure Chest Closure LAD_Ligation->Closure Post_Op Post-operative Care Closure->Post_Op Treatment This compound/Vehicle Administration Post_Op->Treatment Analysis Functional & Histological Analysis Treatment->Analysis

Figure 2: Workflow for the MI model and this compound treatment.
Hypertension-Induced Remodeling Models

1. Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model induces renovascular hypertension by unilateral renal artery stenosis, leading to overactivation of the RAAS and subsequent cardiac remodeling.[7][11][12]

2. Spontaneously Hypertensive Rat (SHR): SHRs are a genetic model of hypertension that develops cardiac hypertrophy and fibrosis over time, mimicking human essential hypertension.[13][14]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound in preclinical models of cardiovascular remodeling.

ParameterModelControl/VehicleThis compound TreatedP-valueReference
Systolic Blood Pressure (mmHg) 2K1C Rats190 ± 12.5120.7 ± 3.2<0.001[15]
Renovascular Hypertensive Rats~180~130<0.001[5]
Obese ZSF1 Rats~160~120<0.05[8]
Heart Weight / Body Weight (mg/g) Renovascular Hypertensive Rats~3.5~2.8<0.01[5]
SHR (24 months)~3.8~2.9<0.01[14]
Left Ventricular End Diastolic Pressure (mmHg) Obese ZSF1 Rats10.5 ± 1.44.9 ± 1.3<0.05[8]
Collagen Deposition (%) 2K1C Rats (Left Ventricle)36.4 ± 0.519.7 ± 1.2<0.0001[15]
α-MHC mRNA (relative units) SHR with Heart Failure~0.4~1.0<0.05[16]
ANF mRNA (relative units) SHR with Heart Failure~1.8~1.25Not significant[14]
Pro-αl(III) collagen mRNA (relative units) SHR with Heart Failure~2.5~1.0 (preventive)<0.05[14]

Detailed Experimental Protocols

Protocol 1: Myocardial Infarction (MI) Induction in Rats via LAD Ligation
  • Anesthesia and Preparation:

    • Anesthetize male Sprague Dawley (SD) rats (250-300g) with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (5 mg/kg).[9]

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Intubate the rat with a 14-16 gauge catheter and connect to a rodent ventilator (e.g., Harvard Apparatus) with a tidal volume of 1.0-1.5 mL/100g body weight and a respiratory rate of 60-80 breaths/min.[2][9]

    • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Surgical Procedure:

    • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[2][10]

    • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

    • Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.[9][10]

    • For permanent ligation, tie a firm double knot to occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.[2][10]

    • For ischemia-reperfusion studies, a snare can be created by passing the suture through a small piece of polyethylene tubing.[17]

  • Closure and Post-operative Care:

    • Close the chest wall in layers using 4-0 silk sutures.

    • Evacuate any remaining air from the thoracic cavity to prevent pneumothorax.

    • Close the skin with surgical clips or sutures.

    • Administer buprenorphine (0.05-0.1 mg/kg, subcutaneously) for analgesia.

    • Allow the animal to recover in a warm, clean cage.

Protocol 2: Two-Kidney, One-Clip (2K1C) Model of Renovascular Hypertension in Rats
  • Anesthesia and Preparation:

    • Anesthetize male Wistar rats (200-250g) as described in Protocol 1.

    • Place the animal in a lateral decubitus position.

  • Surgical Procedure:

    • Make a flank incision to expose the left kidney and renal artery.

    • Carefully dissect the renal artery from the surrounding connective tissue.

    • Place a silver or titanium clip with a specific internal diameter (e.g., 0.20-0.25 mm) around the renal artery to induce stenosis.[7] The contralateral kidney is left untouched.

    • For sham-operated controls, expose the renal artery but do not place a clip.

  • Closure and Post-operative Care:

    • Close the muscle and skin layers with sutures.

    • Provide post-operative care as described in Protocol 1.

    • Monitor systolic blood pressure weekly using the tail-cuff method to confirm the development of hypertension (typically >160 mmHg within 4-6 weeks).[15]

Protocol 3: this compound Administration
  • Route of Administration: this compound can be administered orally via gavage or in the drinking water.[4][8][15][18]

  • Dosage: Dosages in rodent models of cardiovascular remodeling typically range from 10 to 100 mg/kg/day.[6][8][18] A common starting dose is 50 mg/kg/day.[6][18]

  • Vehicle: this compound is typically dissolved in distilled water or saline.

  • Treatment Duration: The duration of treatment will depend on the specific research question and can range from a few weeks to several months.[8][15]

Protocol 4: Western Blot Analysis of Fibrosis Markers in Cardiac Tissue
  • Protein Extraction:

    • Homogenize frozen cardiac tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against fibrosis markers (e.g., Collagen I, TGF-β, α-SMA) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).[19]

Protocol 5: Real-Time RT-PCR for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from frozen cardiac tissue using a commercial kit (e.g., TRIzol, RNeasy Kit).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20][21]

  • Real-Time PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.

    • Perform the real-time PCR reaction in a thermal cycler.

    • Include a no-template control and a no-reverse transcriptase control to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target gene and a housekeeping gene (e.g., GAPDH, 18S rRNA).

    • Calculate the relative gene expression using the ΔΔCt method.[22]

Conclusion

This compound remains a valuable pharmacological tool for investigating the mechanisms of cardiovascular remodeling and for evaluating potential therapeutic strategies. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their preclinical studies. By employing these standardized models and analytical techniques, researchers can gain deeper insights into the complex processes of cardiac hypertrophy and fibrosis and contribute to the development of novel treatments for cardiovascular diseases.

References

Application Notes and Protocols for the Captopril Challenge Test in the Diagnosis of Primary Aldosteronism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary aldosteronism (PA) is the most prevalent cause of endocrine hypertension and is frequently underdiagnosed.[1][2] This condition is characterized by the inappropriate and autonomous production of aldosterone by the adrenal glands, which is not suppressible by sodium loading.[3] Patients with PA are at a higher risk for cardiovascular and renal complications compared to individuals with essential hypertension, even when blood pressure levels are matched.[2][4] The diagnostic process for PA typically involves screening, followed by confirmatory testing and subtype classification.[1][2]

The Endocrine Society's clinical practice guidelines recommend several confirmatory tests, including the saline suppression test (SST), fludrocortisone suppression test (FST), oral sodium loading test (SLT), and the Captopril Challenge Test (CCT).[1][5] While SST and FST are commonly used, they can be resource-intensive and may pose risks such as volume overload or hypokalemia, making them unsuitable for patients with severe hypertension or cardiac and renal impairment.[1][5] The CCT presents a safer, more convenient, and cost-effective alternative that can be performed in an outpatient setting.[1][6]

These application notes provide a detailed protocol for the CCT, guidelines for data interpretation, and the underlying physiological principles of the test for its application in research and clinical diagnostics.

Principle of the Test

The this compound Challenge Test is based on the inhibition of the angiotensin-converting enzyme (ACE) by this compound.[1] In healthy individuals and those with essential hypertension, the renin-angiotensin-aldosterone system (RAAS) is intact. This compound blocks the conversion of angiotensin I to angiotensin II, a potent stimulator of aldosterone secretion. This leads to a decrease in plasma aldosterone concentration (PAC) and a compensatory increase in plasma renin activity (PRA) or direct renin concentration (DRC).[1][7]

In contrast, patients with primary aldosteronism have autonomous aldosterone production that is largely independent of the RAAS. Therefore, the administration of this compound fails to significantly suppress the elevated aldosterone levels, while renin levels remain low.[7][8][9] This differential response in aldosterone suppression forms the basis for diagnosing PA.[7]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Effect of this compound

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Renin Renin This compound This compound This compound->ACE Inhibits CCT_Workflow start Start Test (Patient seated for 1 hour) t0 Time = 0 min Collect baseline blood sample (Aldosterone, Renin) start->t0 administer Administer this compound (25-50 mg orally) t0->administer wait Patient remains seated administer->wait t60 Time = 60 min (Optional) Collect blood sample wait->t60 60 min t120 Time = 120 min Collect final blood sample (Aldosterone, Renin) wait->t120 120 min analysis Analyze plasma samples for Aldosterone and Renin concentrations t120->analysis end End of Protocol analysis->end CCT_Interpretation start Post-Captopril (2 hours) Results criterion1 PAC Suppression < 30%? start->criterion1 criterion2 Post-Captopril PAC > Cutoff? (e.g., >11 ng/dL) criterion1->criterion2 No pa_positive Primary Aldosteronism (PA) Likely criterion1->pa_positive Yes criterion3 Post-Captopril ARR > Cutoff? (e.g., >30-50) criterion2->criterion3 No criterion2->pa_positive Yes criterion3->pa_positive Yes pa_negative Primary Aldosteronism (PA) Unlikely criterion3->pa_negative No

References

Troubleshooting & Optimization

Captopril solution degradation kinetics and influencing factors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation kinetics of captopril in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound in aqueous solutions is oxidation. The thiol group (-SH) of the this compound molecule is oxidized to form this compound disulfide, which is the major degradation product.[1][2][3][4] This reaction is often catalyzed by factors such as metal ions and the presence of oxygen.[5]

Q2: What is the typical reaction order for this compound degradation in solution?

A2: The degradation kinetics of this compound can vary depending on the experimental conditions. It has been reported to follow apparent first-order kinetics in some cases, particularly in the presence of buffers like acetate, citric, and phosphate.[6] However, other studies have observed a shift from first-order to zero-order kinetics as the concentration of this compound decreases.[1] The degradation at lower concentrations in pure aqueous solution has also been reported to follow zero-order kinetics.[7][8]

Q3: How does pH influence the stability of this compound solutions?

A3: pH is a critical factor affecting this compound stability. This compound exhibits maximum stability in acidic conditions, typically below pH 4.0.[5][8] As the pH increases, particularly above 3.7, the thiol group becomes more ionized, rendering the molecule more susceptible to oxidation and thus less stable.[8]

Q4: What is the effect of temperature on the degradation rate of this compound?

A4: As with most chemical reactions, an increase in temperature accelerates the degradation of this compound in solution.[7][8] The activation energy for this compound degradation in an aqueous solution at pH 3 has been reported to be relatively low (Ea = 10.2 kcal/mol), indicating that even moderate temperature changes can impact its stability.[7]

Q5: Are there any common excipients that can affect this compound stability?

A5: Yes, several excipients can influence this compound stability.

  • Buffers: Buffer salts can catalyze the oxidation of this compound, with the degradation rate increasing with buffer concentration.[6] Citric acid buffer has been noted to have a potential chelating effect, which may reduce metal-catalyzed oxidation.[6]

  • Sugars and Syrups: Some commercial syrups and sugar alcohols like sorbitol and glycerol have been shown to accelerate the degradation of this compound.[7][9]

  • Chelating Agents: Chelating agents like disodium edetate (EDTA) can significantly improve stability by sequestering metal ions that catalyze oxidation.[5][7][8] An EDTA concentration as low as 0.01% has been shown to be effective.[7]

  • Antioxidants: While antioxidants might be considered to prevent oxidation, some studies have found that certain antioxidants, like glucose oxidase, can paradoxically destabilize this compound.[6]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Action(s)
Rapid loss of this compound potency in solution. High pH of the solution.Adjust the pH of the solution to the optimal stability range, which is below pH 4.0.[5][8]
Presence of catalytic metal ions.Add a chelating agent such as disodium edetate (EDTA) at a concentration of at least 0.01% to sequester metal ions.[7][8]
Elevated storage temperature.Store the this compound solution at a controlled, lower temperature, such as 5°C, to slow down the degradation rate.[7][9]
High oxygen content in the solution or headspace.Consider preparing the solution with deoxygenated water and purging the container headspace with an inert gas like nitrogen, especially if EDTA is not used or is at a very low concentration.[7]
Inconsistent degradation kinetics results between experiments. Variation in buffer concentration.Ensure precise control of buffer concentrations in your formulations, as buffer catalysis can significantly affect the degradation rate.[6]
Uncontrolled oxygen partial pressure.For highly sensitive kinetic studies, control the oxygen partial pressure in the experimental setup.[1]
Different sources of water or excipients containing varying levels of metal ion contaminants.Use high-purity water and excipients. Consider analyzing excipients for trace metal content.
Formation of an unidentified degradation product in a syrup-based formulation. Interaction with syrup components.Be aware that some commercial syrups can hasten decomposition and may lead to additional degradation products.[9] Consider using a simpler aqueous vehicle if possible.
Precipitate formation ("black spots") during storage. This phenomenon has been observed in this compound solutions, particularly at higher concentrations, after prolonged storage.[7]While the exact cause is not fully elucidated in the provided context, filtering the solution before use may be necessary. Note the time of appearance as part of your stability study.

Quantitative Data Summary

Table 1: Degradation Kinetics of this compound Under Various Conditions

Condition Kinetics Rate Constant (k) Half-life (t½) / Shelf-life (t90) Reference
0.1 mg/mL in acetate, citric, and phosphate buffers (pH 6.0, 80°C)Apparent first-orderRate increases with buffer concentrationNot specified[6]
Aqueous solution (pH 3, 36°C)Apparent zero-order (at 1 mg/mL)Not specifiedt90 = 7 days (for 1 mg/mL)[7]
pH range 6.6 to 8.0 (32°C), controlled oxygenFirst-order shifting to zero-orderDependent on pH, O2 pressure, and Cu²⁺ concentrationNot specified[1]
5 mg/mL in citrate-phosphate buffer (pH < 4.0, 50°C)Not specified~9 x 10⁻³ days⁻¹Not specified[8]

Table 2: Influence of Formulation and Storage on this compound Stability

Formulation/Storage Condition Observation Reference
1 mg/mL in water with 0.1% EDTA-Na (5°C and room temp.)Chemically and microbiologically stable for two years.[5]
1 mg/mL in distilled water (4°C, protected from light)Stable for 30 days.[10]
Solution from tablets in water (5°C)Stable for about 20 days.[9]
Solution from powder in water (5°C)Stable for about 27 days.[9]
1 and 5 mg/mL with sorbitol, EDTA, and sodium benzoate (22°C, 12 months)Remained above 90% of initial concentration.[11]
Presence of sorbitol or glycerolAccelerates degradation.[7]

Experimental Protocols

Protocol 1: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol is a synthesized example based on common practices found in the literature.[4][5][9]

  • Mobile Phase Preparation: Prepare a mixture of a suitable organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous phase (e.g., 0.01 M phosphoric acid or 0.05% trifluoroacetic acid in water). A common ratio is around a 77:23 (v/v) mixture of the aqueous and organic phases, respectively.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable diluent to create a stock solution (e.g., 0.2 mg/mL).[4] Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Flow Rate: Set a flow rate of approximately 1.0 mL/min.[5]

    • Injection Volume: Inject a standard volume, for example, 20 µL.[5]

    • Detection: Use a UV detector set at a low wavelength, such as 205 nm or 220 nm, due to this compound's lack of a strong chromophore at higher wavelengths.[4][5]

    • Analysis: Quantify the this compound peak by comparing its area to the calibration curve. The primary degradation product, this compound disulfide, will have a different retention time.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[5][12]

  • Acidic Degradation: Mix a this compound solution with 0.1 M hydrochloric acid and reflux at a controlled temperature (e.g., 60°C) for a specified period (e.g., 48 hours). Neutralize the solution before analysis.[12]

  • Alkaline Degradation: Mix a this compound solution with 0.1 M sodium hydroxide and reflux under the same conditions as the acidic degradation. Neutralize before analysis.[12]

  • Oxidative Degradation: Treat a this compound solution with a solution of hydrogen peroxide (e.g., 30%) and keep it at room temperature for an extended period (e.g., 7 days).[12]

  • Thermal Degradation: Heat a this compound solution at a high temperature (e.g., 100°C) for a set duration (e.g., one hour).[5]

  • Photodegradation: Expose a this compound solution to sunlight or a UV light source for a specified period (e.g., 7 days).[12]

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method to separate and quantify the remaining this compound and any degradation products formed.

Visualizations

Captopril_Degradation_Pathway This compound This compound (Active Thiol Group) Oxidation Oxidation (+ O2, Metal Ions) This compound->Oxidation Disulfide This compound Disulfide (Inactive Dimer) Oxidation->Disulfide

Caption: this compound's primary degradation pathway via oxidation.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_kinetics Data Interpretation Formulation Prepare this compound Solution (Vary pH, Excipients, etc.) Storage Store under Controlled Conditions (Temperature, Light) Formulation->Storage Sampling Withdraw Samples at Time Points Storage->Sampling HPLC HPLC Analysis (Quantify this compound & Degradants) Sampling->HPLC Data Plot Concentration vs. Time HPLC->Data Kinetics Determine Degradation Rate and Reaction Order Data->Kinetics

Caption: Workflow for a typical this compound degradation kinetics study.

Influencing_Factors Degradation This compound Degradation Rate Temp High Temperature Temp->Degradation Increases pH_high High pH (>4) pH_high->Degradation Increases Oxygen Oxygen Oxygen->Degradation Increases Metal_Ions Metal Ions (e.g., Cu²⁺) Metal_Ions->Degradation Increases Sorbitol Sorbitol/Syrups Sorbitol->Degradation Increases Buffers Buffer Catalysis Buffers->Degradation Increases Temp_low Low Temperature Temp_low->Degradation Decreases pH_low Low pH (<4) pH_low->Degradation Decreases EDTA EDTA (Chelating Agent) EDTA->Degradation Decreases Inert_Gas Inert Atmosphere (N₂) Inert_Gas->Degradation Decreases

Caption: Factors influencing the degradation rate of this compound.

References

Technical Support Center: Long-Term Captopril Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Captopril in long-term animal studies.

Frequently Asked Questions (FAQs)

1. What are the common methods for long-term oral administration of this compound in rodents?

Common methods include oral gavage, administration in drinking water, and incorporation into palatable food or pills. Oral gavage can induce significant stress, potentially affecting experimental outcomes by increasing blood pressure, heart rate, and corticosterone levels.[1][2][3] Less stressful alternatives like incorporating this compound into a pill that the animals voluntarily consume are available and have been shown to be effective.[1][3]

2. How stable is this compound in aqueous solutions for administration in drinking water?

The stability of this compound in water is influenced by temperature, water purity, and the presence of other substances.[4][5][6][7][8] this compound is more stable in distilled, purified water compared to tap water.[5][6] At 5°C, a 1 mg/mL solution in tap water has a shelf life of about 27 days, while a solution in distilled water can be stable for 30 days when protected from light.[4][5] Stability decreases significantly at higher temperatures.[4]

3. What are the typical dose ranges for long-term this compound studies in rats and mice?

Dosages can vary widely depending on the animal model and the research question. In chronic toxicity studies in rats, doses have ranged from 30 to 900 mg/kg/day.[9][10] For studying the therapeutic effects on hypertension or heart failure in rats, doses around 10 mg/kg/day have been used.[11] In spontaneously hypertensive rats, a dose of 40 mg/kg/day has been shown to be effective in lowering blood pressure.[12] For mice, a daily dose of 5 mg/kg has been used in immunomodulatory studies.[13] It is crucial to determine the optimal dose for your specific experimental model and objectives.

4. What are the expected physiological effects of long-term this compound administration?

Long-term administration of this compound is expected to lower blood pressure in both normotensive and hypertensive animals.[14] It can also lead to a reduction in heart weight and an increase in kidney weight.[9][10] Polydipsia (increased thirst) and polyuria (increased urination) are also commonly observed side effects.[9]

5. What are the potential adverse effects and toxicities to monitor for during a long-term study?

Researchers should monitor for signs of toxicity, which can include:

  • Reduced body weight gain: Significant reductions in body weight increase have been observed, particularly in male rats at higher doses.[9][10]

  • Hematological changes: Anemia, indicated by a reduction in erythrocyte count, hemoglobin, and hematocrit, can occur.[9]

  • Renal toxicity: High doses may lead to glomerular atrophy, dilation of Bowman's space, and necrosis in the kidneys.[15] Increases in blood urea nitrogen (BUN) and creatinine levels are also indicators of kidney damage.[9][15]

  • Gastrointestinal issues: In mice, tarry stool has been noted.[16]

  • General health: A decrease in spontaneous motor activity, lacrimation, salivation, and a decline in body temperature have been observed in acute toxicity studies.[16]

Troubleshooting Guides

Issue 1: High variability in blood pressure measurements.
  • Possible Cause: Stress induced by the administration method, particularly oral gavage.[1][3]

  • Troubleshooting Steps:

    • Switch to a less stressful administration method: Consider incorporating this compound into a palatable pill or administering it in the drinking water.[1][2]

    • Acclimatize animals to the procedure: If oral gavage is necessary, ensure proper training of personnel and acclimatization of the animals to the procedure to minimize stress.[2]

    • Standardize the timing of measurements: Measure blood pressure at the same time each day, relative to the time of this compound administration, to minimize diurnal variations.

Issue 2: Animals are not consuming the this compound-medicated water or food.
  • Possible Cause: Unpalatability of the this compound formulation.

  • Troubleshooting Steps:

    • Mask the taste: The use of sweeteners or flavoring agents may improve palatability. However, their potential interaction with this compound or the experimental model should be considered.

    • Gradual introduction: Start with a lower concentration of this compound and gradually increase it to the target dose to allow the animals to acclimate to the taste.

    • Alternative administration route: If palatability remains an issue, consider alternative methods like oral gavage with a less stressful technique or the use of palatable pills.[1][2]

Issue 3: Signs of renal toxicity are observed (e.g., increased BUN and creatinine).
  • Possible Cause: The administered dose of this compound is too high for the specific animal model or strain.[15]

  • Troubleshooting Steps:

    • Reduce the dose: Lower the dose of this compound and monitor renal function parameters closely.

    • Monitor fluid intake: Ensure animals have free access to water, as dehydration can exacerbate renal issues.[17]

    • Histopathological examination: At the end of the study, perform a thorough histopathological examination of the kidneys to assess the extent of any damage.[15]

Quantitative Data Summary

Table 1: Acute Toxicity of this compound in Rodents

SpeciesSexAdministration RouteLD50 (mg/kg)Observed Effects
MouseMaleOral4249Decreased motor activity, lacrimation, salivation, decline in body temperature, tarry stool
MouseFemaleOral5050Decreased motor activity, lacrimation, salivation, decline in body temperature
RatMaleOral4336Decreased motor activity, lacrimation, salivation, decline in body temperature
RatFemaleOral4245Decreased motor activity, lacrimation, salivation, decline in body temperature
MouseMaleIntravenous3154Immediate dyspnea, delayed decrease in motor activity and body temperature
MouseFemaleIntravenous3225Immediate dyspnea, delayed decrease in motor activity and body temperature

Data sourced from acute toxicological studies.[16]

Table 2: Effects of 12-Month Chronic this compound Administration in Sprague-Dawley Rats

Dose (mg/kg/day)Effect on Male Body Weight GainEffect on Female Body Weight GainKey Pathological Findings in Kidneys
30Significantly reducedReduced for the first 3 monthsHypertrophy and hyperplasia of juxtaglomerular (JG) cells, thickening of walls of afferent arterioles.[9][10]
100Significantly reducedReduced for the first 3 monthsHypertrophy and hyperplasia of juxtaglomerular (JG) cells, thickening of walls of afferent arterioles and interlobular arteries.[9][10]
300Significantly reducedReduced for the first 3 monthsDose-dependent increase in the severity of renal changes observed at lower doses.[9][10]
900Significantly reducedReduced for the first 3 monthsDose-dependent increase in the severity of renal changes observed at lower doses.[9][10]

The maximum non-toxic dose was estimated to be around 30 mg/kg/day for male rats.[9][10]

Experimental Protocols

Protocol 1: Preparation and Stability Testing of this compound in Drinking Water

  • Preparation of this compound Solution (1 mg/mL):

    • Crush 25 mg this compound tablets or use pure this compound powder.

    • Dissolve in 25 mL of distilled water in a volumetric flask.

    • Shake vigorously to ensure complete dissolution.[4]

  • Storage:

    • Store the solution in a PVC plastic container, protected from light, at 4-5°C.[5]

  • Stability Testing (using HPLC):

    • Immediately after preparation, take a sample for High-Performance Liquid Chromatography (HPLC) analysis to determine the initial concentration (C₀).

    • At regular intervals (e.g., daily or every few days), take further samples for HPLC analysis.

    • The solution is considered stable as long as the this compound concentration remains above 90% of the initial concentration.[4]

Protocol 2: Monitoring of Animals During Long-Term this compound Administration

  • Blood Pressure and Heart Rate Monitoring:

    • Measure systolic and diastolic blood pressure and heart rate weekly using a non-invasive tail-cuff plethysmography method.[18]

    • Ensure animals are habituated to the procedure to minimize stress-induced variations.

  • Blood and Urine Analysis:

    • Collect blood samples at baseline and at regular intervals throughout the study.

    • Perform a complete blood count (CBC) to monitor for anemia and other hematological changes.[19]

    • Analyze serum levels of BUN, creatinine, and electrolytes to assess renal function.[19]

    • Conduct urinalysis to check for proteinuria and other abnormalities.[19]

  • Body Weight and Food/Water Intake:

    • Measure and record the body weight of each animal at least twice a week.

    • Monitor daily food and water consumption, as this compound can cause polydipsia and affect appetite.[9]

  • Clinical Observations:

    • Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, appearance, or activity levels.[16]

Visualizations

Renin-Angiotensin-Aldosterone_System_Pathway Angiotensinogen Angiotensinogen (produced by the liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Sodium_Water_Retention Sodium and Water Retention Aldosterone->Sodium_Water_Retention Increased_Blood_Pressure Increased Blood Pressure Vasoconstriction->Increased_Blood_Pressure Sodium_Water_Retention->Increased_Blood_Pressure Renin Renin (from kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibits

Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.

Long-Term_Captopril_Study_Workflow start Start of Study acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Measurements (Blood Pressure, Blood/Urine Samples, Body Weight) acclimatization->baseline randomization Randomization into Control and this compound Groups baseline->randomization administration Daily this compound Administration (e.g., in drinking water or palatable pill) randomization->administration monitoring Weekly/Bi-weekly Monitoring (Blood Pressure, Body Weight, Clinical Signs) administration->monitoring sampling Periodic Blood/Urine Sampling (e.g., monthly) administration->sampling endpoint End of Study (e.g., 12 weeks) administration->endpoint monitoring->administration sampling->administration final_collection Final Sample Collection (Blood, Tissues) endpoint->final_collection analysis Data Analysis and Histopathology final_collection->analysis end Study Completion analysis->end

References

Technical Support Center: Addressing Variability in Patient Response to Captopril in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variable patient response to Captopril in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to variability in patient response to this compound?

Variability in patient response to this compound is multifactorial and can be broadly categorized into genetic factors, physiological differences, and external factors such as co-medications.[1]

  • Genetic Factors: Polymorphisms in genes encoding components of the Renin-Angiotensin-Aldosterone System (RAAS) are key contributors.[2][3] Notably, the insertion/deletion (I/D) polymorphism of the Angiotensin-Converting Enzyme (ACE) gene has been studied, with some evidence suggesting individuals with the DD genotype may have a different response compared to those with II or ID genotypes.[2][4] However, study results have been inconsistent.[2][5] Variations in genes related to drug metabolism can also affect how the body processes and eliminates this compound.[1]

  • Physiological Factors: A patient's baseline physiological state can significantly influence their response. For instance, a more pronounced blood pressure reduction following the first dose of this compound is often observed in patients with high pretreatment blood pressure and elevated concentrations of plasma renin and angiotensin II.[6]

  • Drug Interactions: Co-administration of other medications can alter the efficacy and safety profile of this compound.[7][8] For example, diuretics can enhance the hypotensive effect, while NSAIDs may diminish it.[9][10]

Q2: How does the ACE gene I/D polymorphism theoretically affect this compound response?

The ACE gene I/D polymorphism involves the presence (Insertion) or absence (Deletion) of a 287-base pair DNA fragment within intron 16.[5] Individuals with the DD genotype tend to have higher circulating levels of ACE, while those with the II genotype have the lowest, and ID individuals have intermediate levels.[5] Theoretically, a higher ACE level in DD carriers could imply a greater reliance on the RAAS for blood pressure maintenance, potentially leading to a more significant response to ACE inhibition by this compound. However, clinical evidence remains mixed, with some studies showing a better response in DD carriers and others finding no significant association.[2][4]

Q3: What is the this compound Challenge Test (CCT) and when is it used?

The this compound Challenge Test is a diagnostic procedure used to assess the renin-angiotensin system's status, primarily in the investigation of renovascular hypertension and primary aldosteronism.[11][12][13] The principle is that in a healthy individual, this compound (an ACE inhibitor) will cause a decrease in angiotensin II, leading to a compensatory rise in plasma renin activity and a suppression of aldosterone.[11][12] In certain pathological states, this response is altered. For example, in renovascular hypertension, there is an exaggerated increase in plasma renin activity after this compound administration.[11]

Q4: Are there alternatives to this compound that might show less inter-patient variability?

While all ACE inhibitors share a common mechanism of action, there are pharmacokinetic differences that might influence patient response.[14] Enalapril, for instance, is a prodrug with a longer half-life than this compound.[15] Some comparative studies have suggested that enalapril may be more potent in reducing blood pressure over a 24-hour period.[14] However, the longer duration of action could also lead to more persistent hypotension, particularly in patients with severe heart failure.[15] The choice between different ACE inhibitors may depend on the specific patient population and clinical endpoint.

Troubleshooting Guides

Issue 1: Unexpectedly High Hypotensive Response to Initial this compound Dose
  • Potential Cause: The patient may have a highly activated renin-angiotensin system, be volume-depleted (e.g., due to high diuretic doses), or have hyponatremia.[10][16]

  • Troubleshooting Steps:

    • Review Patient Baseline Characteristics: Check for high pre-dose plasma renin activity, recent high doses of diuretics, and low serum sodium.

    • Dose Adjustment: For future patients meeting these criteria, consider initiating this compound at a lower dose (e.g., 6.25 mg).[17]

    • Medication Washout: If feasible within the trial protocol, consider temporarily holding diuretics before the first dose of this compound.[10]

    • Monitoring: Ensure close blood pressure monitoring for at least three hours after the initial dose in high-risk patients.[16]

Issue 2: Inconsistent or Lack of Therapeutic Response to this compound
  • Potential Causes:

    • Genetic Factors: The patient may have a genetic profile associated with a poorer response (e.g., certain ACE I/D polymorphisms, though evidence is not definitive).[4]

    • Drug Interactions: Concomitant medications, such as NSAIDs, may be diminishing this compound's antihypertensive effect.[9]

    • Adherence: The patient may not be taking the medication as prescribed.

    • Pharmacokinetics: Reduced absorption due to administration with food can decrease bioavailability.[18]

  • Troubleshooting Steps:

    • Pharmacogenomic Analysis: If part of the study protocol, analyze the patient's ACE I/D genotype to assess for potential genetic contributions to the response.

    • Review Concomitant Medications: Check for any interacting drugs, particularly NSAIDs.[9]

    • Confirm Adherence: Implement adherence monitoring strategies.

    • Patient Counseling: Ensure the patient is taking this compound on an empty stomach (at least one hour before meals).[18]

    • Assess Renin Profile: A low-renin hypertension profile might indicate a less pronounced response to this compound monotherapy.[14]

Issue 3: Inconsistent Results in ACE I/D Genotyping
  • Potential Cause: The standard PCR method for ACE I/D genotyping can be prone to mistyping, particularly the misclassification of ID heterozygotes as DD homozygotes.

  • Troubleshooting Steps:

    • Optimize PCR Conditions: Ensure that the PCR protocol is robust and validated.

    • Use a Confirmatory Method: Consider a second, independent PCR with primers specific for the insertion sequence to confirm the presence of the I allele in samples initially genotyped as DD.

    • Alternative Genotyping Methods: For high-throughput or confirmatory analysis, consider alternative methods like PCR-RFLP for linked SNPs (e.g., rs4341) or TaqMan allelic discrimination assays, which can offer higher accuracy.[19]

Data Presentation

Table 1: Quantitative Outcomes of this compound Clinical Trials

MetricThis compound GroupPlacebo Groupp-valueReference
Clinical Improvement (Refractory Heart Failure) 80% of patients27% of patients< 0.001[20]
Treatment Failure (Refractory Heart Failure) 2% (1 patient)29% (12 patients)< 0.001[20]
Change in NYHA Functional Class -0.52 (2.8 to 2.3)-0.03 (2.9 to 2.8)< 0.0001[20]
Increase in Exercise Tolerance +24% (495 to 614 seconds)+0.4% (480 to 483 seconds)< 0.01[20]
Change in Ejection Fraction +0.03 (0.19 to 0.22)-0.01 (0.19 to 0.18)< 0.05[20]
Sustained Clinical Improvement at 2 Months (CHF) 63% of patientsN/AN/A[21]
Sustained Clinical Improvement at 18 Months (CHF) 63% of patientsN/AN/A[21]

Table 2: Hemodynamic Response to this compound in Congestive Heart Failure

Hemodynamic ParameterBaseline (Mean ± SEM)Post-Captopril (Mean ± SEM)p-valueReference
Mean Arterial Pressure (mmHg) 78.9 ± 2.364.8 ± 3.6< 0.001[6]
Pulmonary Capillary Wedge Pressure (mmHg) 24.7 ± 1.615.6 ± 1.7< 0.001[6]
Systemic Vascular Resistance (dyne/s/cm⁻⁵) 1737 ± 1341248 ± 114< 0.001[6]
Cardiac Index (L/min/m²) 2.0 ± 0.12.4 ± 0.1< 0.001[6]

Experimental Protocols

Protocol 1: this compound Challenge Test (for Primary Aldosteronism)

Objective: To assess the suppressibility of aldosterone secretion in response to ACE inhibition.

Patient Preparation:

  • Discontinue mineralocorticoid receptor antagonists (e.g., spironolactone) for at least 6 weeks.[12]

  • Stop diuretics for 4 weeks and beta-blockers, other ACE inhibitors, and ARBs for 2 weeks prior to the test.[12]

  • Ensure the patient has a normal potassium level.

  • The patient should be seated for at least one hour before the test begins and remain seated throughout.[12]

Procedure:

  • Time 0: Draw a baseline blood sample for plasma renin and aldosterone measurement into EDTA tubes.[12]

  • Administer 25-50 mg of this compound orally.[12][13]

  • Time 120 minutes: Draw a second blood sample for plasma renin and aldosterone measurement.[12]

Interpretation:

  • Normal Response: Suppression of aldosterone by >30% from baseline.[22]

  • Primary Aldosteronism: Failure to suppress aldosterone. Aldosterone remains elevated, and renin remains suppressed.[12][22]

Protocol 2: Genotyping of ACE Insertion/Deletion (I/D) Polymorphism

Objective: To determine the ACE I/D genotype (DD, ID, or II) from a patient's genomic DNA.

Methodology: Polymerase Chain Reaction (PCR)

Materials:

  • Genomic DNA extracted from peripheral leukocytes or buccal cells.

  • Forward Primer: 5'-CTG GAG ACC ACT CCC ATC CTT TCT-3'[23][24]

  • Reverse Primer: 5'-GAT GTG GCC ATC ACA TTC GTC AGA T-3'[23][24]

  • Taq polymerase, dNTPs, PCR buffer, and a thermal cycler.

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction containing genomic DNA, primers, and PCR master mix.

    • Perform an initial denaturation at 94°C for 5 minutes.[23]

    • Follow with 35 cycles of:

      • Denaturation at 94°C for 30 seconds.[23]

      • Annealing at 55°C for 30 seconds.[23]

      • Extension at 72°C for 30 seconds.[23]

    • Perform a final extension at 72°C for 10 minutes.[23]

  • Gel Electrophoresis:

    • Run the PCR products on a 2.5% agarose gel.[23]

    • Visualize the DNA fragments under UV light.

Interpretation of Results:

  • DD Genotype: A single band at 190 bp.[23][25]

  • II Genotype: A single band at 470 bp (corresponding to the 190 bp fragment plus the 287 bp insertion).[23]

  • ID Genotype: Both a 190 bp and a 470 bp band will be present.[26]

Mandatory Visualizations

Captopril_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Captopril_Action This compound Intervention cluster_Signaling_Cascade ACE-Mediated Signaling Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion AT1 Receptor This compound This compound ACE ACE This compound->ACE Inhibits Captopril_Binding This compound Binding ACE_Signaling ACE JNK_p p-JNK ACE_Signaling->JNK_p Phosphorylation ERK12_p p-ERK1/2 ACE_Signaling->ERK12_p Phosphorylation Captopril_Binding->ACE_Signaling Gene_Modulation Gene Modulation (e.g., Inflammation, Cellular Internalization) JNK_p->Gene_Modulation ERK12_p->Gene_Modulation Experimental_Workflow cluster_Patient_Screening Phase 1: Patient Screening & Baseline cluster_Intervention Phase 2: Intervention cluster_Analysis Phase 3: Response Assessment & Analysis Patient_Recruitment Patient Recruitment (e.g., Hypertension Diagnosis) Baseline_Measurements Baseline Measurements (BP, Plasma Renin, Aldosterone) Patient_Recruitment->Baseline_Measurements DNA_Sample DNA Sample Collection Baseline_Measurements->DNA_Sample Captopril_Admin Administer this compound (Standardized Protocol) Baseline_Measurements->Captopril_Admin Genotyping ACE I/D Genotyping DNA_Sample->Genotyping Response_Monitoring Monitor Clinical Response (e.g., BP Reduction) Captopril_Admin->Response_Monitoring Statistical_Analysis Statistical Analysis Response_Monitoring->Statistical_Analysis Data_Stratification Stratify Data by Genotype (DD, ID, II) Genotyping->Data_Stratification Data_Stratification->Statistical_Analysis

References

Technical Support Center: Captopril Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of pH on captopril stability in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring this compound stability in aqueous solutions?

A1: this compound exhibits maximum stability in acidic media, specifically at a pH below 4.0.[1][2] As the pH increases above 4, the rate of oxidative degradation to this compound disulfide significantly accelerates.[3][4] Therefore, for experimental purposes requiring high stability, it is recommended to maintain the buffer pH in the range of 2 to 4.[2]

Q2: How does the choice of buffer affect this compound stability?

A2: The type of buffer can significantly influence this compound stability. Phosphate buffers have been shown to catalyze the degradation of this compound, potentially by increasing the formation of the reactive thiolate anion.[1] In contrast, citrate buffers can enhance stability.[1] This is attributed to the chelating effect of citrate, which sequesters trace metal ions that can catalyze the oxidation of this compound.[1][2]

Q3: What are the primary degradation products of this compound in aqueous solutions?

A3: The main degradation product of this compound in aqueous solutions is its disulfide dimer, this compound disulfide.[3][5][6] This is formed through an oxidative process. Under certain acidic and mildly alkaline conditions, hydrolytic degradation products can also be formed.[2]

Q4: Does this compound concentration impact its stability?

A4: Yes, the stability of this compound in aqueous solutions is concentration-dependent. An increase in drug concentration generally leads to improved chemical stability.[3][7] For instance, at pH 3, increasing the concentration from 1 mg/ml to 5 mg/ml can increase the shelf-life by seven to eight times.[3]

Q5: What is the role of temperature in this compound degradation?

A5: Temperature plays a crucial role in the degradation of this compound. The rate of degradation increases with a rise in temperature.[2] However, the activation energy for this compound degradation at low pH is relatively low, meaning that changes in temperature have a limited, though still significant, influence on its degradation rate compared to other drugs.[3][7] For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (e.g., 5°C).[8][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid degradation of this compound observed even at low pH. Presence of metal ion contaminants.1. Use high-purity water and reagents. 2. Incorporate a chelating agent such as 0.01% to 0.08% Na-EDTA into your buffer solution to sequester metal ions.[2][3]
High oxygen content in the buffer.1. De-gas the buffer by sparging with an inert gas like nitrogen.[3] 2. Work quickly to minimize exposure to atmospheric oxygen.
Inconsistent stability results between experiments. Fluctuation in buffer pH.1. Verify the pH of your buffer solution before and during the experiment. 2. Ensure the buffer has sufficient capacity to maintain the desired pH.
Variability in this compound source (tablets vs. powder).1. Whenever possible, use pure this compound powder for preparing solutions as it is generally more stable than formulations prepared from tablets.[8][9]
Precipitate or "black spots" forming in the solution. This phenomenon has been observed in this compound solutions, particularly during long-term storage.1. While the exact cause is not fully elucidated, ensure proper storage conditions (low temperature, protection from light). 2. Note the time of appearance of any precipitate as part of your stability study. The appearance of precipitates was noted after 57 days at 25°C in 5 mg/ml samples.[3]

Data on this compound Stability

Table 1: Effect of this compound Concentration on Shelf-Life (t90) at pH 3 and 25°C

This compound Concentration (mg/mL)Apparent Reaction OrderShelf-Life (t90, days)
1Zero-order7[3]
2.5Complex (fast initial phase)28-35 (4-5 times increase)[3]
5Not determined49-56 (7-8 times increase)[3]

Table 2: Influence of Buffer Type on this compound Half-Life (t1/2) at pH 3 and 36°C

Buffer SystemHalf-Life (t1/2, days)
Buffer-free saline (μ=0.009)15[1]
Citrate buffer10[1]
Phosphate buffer12[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Stability Testing

This protocol outlines a general method for assessing the stability of this compound in a specific buffer.

  • Buffer Preparation: Prepare the desired buffer (e.g., citrate, phosphate) at the target pH using high-purity water. If required, add a chelating agent like Na-EDTA.

  • This compound Solution Preparation: Accurately weigh pure this compound powder and dissolve it in the prepared buffer to achieve the desired concentration.

  • Storage Conditions: Aliquot the this compound solution into appropriate containers (e.g., amber glass vials to protect from light) and store them under controlled temperature conditions (e.g., 5°C, 25°C, 36°C).

  • Sampling: At predetermined time intervals, withdraw samples from the storage containers.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate parameters such as the degradation rate constant, half-life (t1/2), and shelf-life (t90).

Analytical Method: Stability-Indicating HPLC

  • Column: A common choice is a C18 reversed-phase column.[4][12]

  • Detection: UV detection at a wavelength of around 210-220 nm is commonly used.[4][11]

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_storage Stability Study cluster_analysis Analysis Phase prep_buffer Prepare Buffer Solution (e.g., Citrate, Phosphate) prep_this compound Prepare this compound Stock Solution prep_buffer->prep_this compound storage Store Aliquots under Controlled Conditions (Temperature, Light) prep_this compound->storage sampling Collect Samples at Defined Time Points storage->sampling hplc_analysis Analyze Samples via Stability-Indicating HPLC sampling->hplc_analysis data_analysis Determine Degradation Kinetics (Rate, t½, t₉₀) hplc_analysis->data_analysis

Caption: Workflow for a typical this compound stability study.

Troubleshooting_Flowchart start Start: this compound Degradation Observed check_ph Is pH < 4? start->check_ph check_buffer Using Citrate or Phosphate Buffer? check_ph->check_buffer Yes adjust_ph Action: Adjust pH to 2-4 check_ph->adjust_ph No check_additives Is a Chelating Agent (e.g., EDTA) Present? check_buffer->check_additives Citrate consider_citrate Action: Consider Switching to Citrate Buffer check_buffer->consider_citrate Phosphate check_temp Is Solution Stored at Low Temperature? check_additives->check_temp Yes add_edta Action: Add Na-EDTA (0.01% - 0.08%) check_additives->add_edta No refrigerate Action: Store at Refrigerated Temperature check_temp->refrigerate No stable Likely Stable Condition check_temp->stable Yes adjust_ph->check_buffer consider_citrate->check_additives add_edta->check_temp refrigerate->stable

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: Overcoming Food-Drug Interaction Effects in Captopril Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with food-drug interaction studies of Captopril.

Frequently Asked Questions (FAQs)

Q1: What is the established effect of food on the bioavailability of this compound?

A1: The presence of food in the gastrointestinal tract has been shown to reduce the bioavailability of this compound. Studies indicate that food can decrease the absorption of this compound by approximately 25-40%.[1][2][3] This is why it is generally recommended that this compound be administered on an empty stomach, typically one hour before meals.[2][3]

Q2: What is the primary mechanism behind the food-drug interaction with this compound?

A2: The primary mechanism for the food-drug interaction with this compound is a reduction in its absorption from the gastrointestinal tract.[1] Food can delay gastric emptying and the drug's transit to the primary absorption sites in the small intestine. Additionally, components of the meal may physically interact with the drug, further hindering its absorption.

Q3: Is the reduction in bioavailability clinically significant?

A3: While the reduction in bioavailability is well-documented, its clinical significance on the antihypertensive effect of this compound is a subject of some debate. Several studies have suggested that despite the decrease in peak plasma concentrations and overall exposure, the long-term blood pressure control may not be significantly affected.[4][5] However, for acute and precise dosing, especially at the initiation of therapy, the food effect should be considered.

Q4: How does the composition of a meal affect the interaction?

A4: High-fat meals are often used in food-effect studies as they represent a "worst-case" scenario for delayed gastric emptying and potential for interaction. While specific studies on various meal compositions with this compound are limited in the provided results, it is a standard recommendation in FDA guidelines to use a high-fat, high-calorie meal to assess the full potential of a food-drug interaction.[6]

Q5: Are there any other significant food-related interactions with this compound to be aware of during a study?

A5: Yes, a critical interaction to monitor is with potassium. This compound, as an ACE inhibitor, can increase serum potassium levels by reducing aldosterone secretion.[7] Concomitant intake of potassium-rich foods, potassium supplements, or salt substitutes containing potassium chloride can lead to hyperkalemia, a potentially serious condition.[8][9] Careful monitoring of serum potassium is crucial in clinical studies.

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic (PK) data between subjects in the fed state.
  • Potential Cause 1: Inconsistent meal consumption.

    • Troubleshooting: Ensure strict adherence to the standardized meal protocol. The entire meal should be consumed within the specified timeframe (e.g., 30 minutes) before drug administration.[6] Document any deviations in meal consumption for individual subjects.

  • Potential Cause 2: Differences in subject physiology.

    • Troubleshooting: While physiological differences are expected, ensure that the study population is as homogenous as possible in terms of age, BMI, and health status. Stratify randomization if significant demographic differences exist.

  • Potential Cause 3: Co-administration of other medications.

    • Troubleshooting: Review and document all concomitant medications. Antacids, for example, have been shown to reduce this compound bioavailability and could be a confounding factor.[10]

Issue 2: Unexpectedly low this compound plasma concentrations in the fasted state.
  • Potential Cause 1: Pre-dose food intake.

    • Troubleshooting: Reinforce the importance of the overnight fast (typically 10 hours) with study participants.[6] Confirm fasting status on the morning of dosing.

  • Potential Cause 2: Issues with the bioanalytical method.

    • Troubleshooting: Validate the bioanalytical method for this compound quantification in plasma to ensure it is sensitive, specific, and reproducible.[11] Check for any matrix effects that might be suppressing the signal.

  • Potential Cause 3: Formulation issues.

    • Troubleshooting: If using a new formulation, perform in-vitro dissolution testing to ensure proper drug release. Compare the dissolution profile with the reference formulation.

Issue 3: Elevated serum potassium levels in study participants.
  • Potential Cause 1: Interaction with this compound.

    • Troubleshooting: This is an expected potential side effect of ACE inhibitors.[7]

  • Potential Cause 2: High dietary potassium intake.

    • Troubleshooting: Provide subjects with a list of potassium-rich foods to avoid during the study period.[9] Standardize meals provided during the clinical trial to control potassium intake.

  • Potential Cause 3: Concomitant medications.

    • Troubleshooting: Prohibit the use of potassium supplements and potassium-sparing diuretics during the study.[8]

  • Management Protocol:

    • Monitoring: Establish a clear schedule for monitoring serum potassium levels (e.g., at screening, before each dosing, and at the end of the study).

    • Action Levels: Define specific serum potassium levels that will trigger an intervention (e.g., >5.0 mEq/L).

    • Intervention: If hyperkalemia is detected, the protocol should outline the steps to be taken, which may include dietary counseling, dose reduction of this compound, or discontinuation of the drug, depending on the severity.[12][13]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Fasted and Fed States

Study ReferenceDoseSubjectsMeal CompositionCmax (ng/mL)Tmax (h)AUC (ng·h/mL)% Reduction in Bioavailability
Mäntylä et al. (1984)[10]50 mg10 healthy volunteersStandardized breakfast (440 kcal)Fasted: 701 ± 81Fed: 140 ± 14Fasted: 0.5Fed: 1.5Fasted: 782 ± 86Fed: 344 ± 47~56%
Singhvi et al. (1982)[14]100 mg12 healthy subjectsStandard meal---~35-40%
Richer et al. (1984)[15][16]1 mg/kg10 hypertensive patientsNot specified (fasting study)1310 ± 2000.98 ± 0.13--
A bioequivalence study (2014)[11]25 mgHealthy volunteersNot specified (fasting study)Test: 235.21Reference: 228.28Test: 0.82Reference: 0.72AUC0-t:Test: 329.25Reference: 315.87-

Note: Data are presented as mean ± SEM or as reported in the study. Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve.

Experimental Protocols

Protocol: Food-Effect Bioavailability Study for a this compound Formulation

This protocol is based on FDA guidelines for food-effect bioavailability studies.[6]

1. Study Design:

  • Randomized, open-label, single-dose, two-period, two-sequence, crossover design.

2. Study Population:

  • Healthy adult volunteers, non-smokers, with a BMI within the normal range.

  • Screening to exclude individuals with hypertension, renal impairment, or any contraindications to this compound.

3. Study Periods:

  • Period 1: Subjects are randomized to receive either the fasted or fed treatment.

  • Washout Period: A sufficient washout period (at least 5 half-lives of this compound) between periods.

  • Period 2: Subjects receive the alternate treatment.

4. Treatments:

  • Fasted Treatment: After an overnight fast of at least 10 hours, subjects receive a single oral dose of the this compound formulation with 240 mL of water. No food is allowed for at least 4 hours post-dose.

  • Fed Treatment: After an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast over 30 minutes. The this compound dose is administered with 240 mL of water 30 minutes after the start of the meal. The meal should consist of approximately 800 to 1000 calories, with 50-65% of calories from fat.

5. Blood Sampling:

  • Blood samples are collected at pre-dose (0 hours) and at appropriate intervals post-dose to adequately characterize the plasma concentration-time profile of this compound (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

6. Bioanalytical Method:

  • A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.

7. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated for both fasted and fed conditions: Cmax, Tmax, AUC0-t, and AUC0-∞.

8. Statistical Analysis:

  • The data for Cmax and AUC are log-transformed and analyzed using an Analysis of Variance (ANOVA).

  • The geometric mean ratios (fed/fasted) and their 90% confidence intervals are calculated to assess the magnitude of the food effect.

Mandatory Visualization

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (from Adrenal Gland) AngiotensinII->Aldosterone Stimulates Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Renin Renin ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibits Food_Effect_Study_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Fasted vs. Fed) Screening->Randomization Period1 Period 1 Randomization->Period1 FastedArm1 Fasted Arm: - Overnight Fast (10h) - this compound Administration - Continued Fast (4h) Period1->FastedArm1 FedArm1 Fed Arm: - Overnight Fast (10h) - High-Fat Breakfast - this compound Administration Period1->FedArm1 PK_Sampling1 Pharmacokinetic Blood Sampling FastedArm1->PK_Sampling1 FedArm1->PK_Sampling1 Washout Washout Period (≥5 half-lives) PK_Sampling1->Washout Period2 Period 2 Washout->Period2 FastedArm2 Fasted Arm: - Overnight Fast (10h) - this compound Administration - Continued Fast (4h) Period2->FastedArm2 FedArm2 Fed Arm: - Overnight Fast (10h) - High-Fat Breakfast - this compound Administration Period2->FedArm2 PK_Sampling2 Pharmacokinetic Blood Sampling FastedArm2->PK_Sampling2 FedArm2->PK_Sampling2 Bioanalysis Bioanalysis (LC-MS/MS) PK_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (ANOVA, 90% CI) PK_Analysis->Stat_Analysis Report Final Report Stat_Analysis->Report

References

Technical Support Center: Captopril Dosing in Animal Models with Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists on the dose adjustment of Captopril in animal models with renal impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to adjust the dose of this compound in animal models with renal impairment?

A1: this compound and its metabolites are primarily excreted by the kidneys. In the presence of renal impairment, the clearance of the drug is reduced, leading to its accumulation in the body. This can potentiate the drug's effects and increase the risk of adverse events. Studies in hypertensive patients with chronic renal failure have shown that while the peak plasma concentration of unchanged this compound may not be affected, its half-life is prolonged, and the overall drug exposure (AUC) is increased.[1] This accumulation can lead to an exaggerated and prolonged blockade of the angiotensin-converting enzyme (ACE), resulting in a more significant and sustained reduction in blood pressure.[1] Therefore, dose adjustment is crucial to avoid excessive hypotension and other potential side effects, ensuring the safety and validity of the experimental results.

Q2: What are the common animal models of renal impairment used for studying drug dosing?

A2: A variety of animal models are utilized to simulate human kidney diseases. The choice of model depends on the specific research question. Common models include:

  • Surgical Models:

    • 5/6 Nephrectomy (Remnant Kidney Model): This is a widely used model for chronic kidney disease (CKD) where a significant portion of the renal mass is surgically removed, leading to hypertension, proteinuria, and glomerulosclerosis.[2][3]

    • Unilateral Ureteral Obstruction (UUO): This model is primarily used to study tubulointerstitial fibrosis, a common pathway in the progression of CKD.[4]

    • Ischemia-Reperfusion Injury (IRI): This model mimics acute kidney injury (AKI) that can transition to CKD.[4]

  • Drug-Induced Models:

    • Adenine-Induced CKD: Oral administration of adenine to rodents leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction and interstitial nephritis, which progresses to CKD.[5][6]

    • Adriamycin/Doxorubicin Nephropathy: A model for focal segmental glomerulosclerosis (FSGS).[7]

    • Cisplatin or Gentamicin-Induced AKI: These drugs are nephrotoxic and are used to induce acute tubular necrosis.[8][9]

  • Genetic Models:

    • Spontaneously Hypertensive Rats (SHR): These rats develop hypertension-induced kidney damage over time.[7][10]

    • ZSF1 Rats: An obese, diabetic model that develops heart failure with preserved ejection fraction and chronic kidney disease.[11]

    • Mouse Models: Various genetically engineered mouse strains are available to study specific aspects of kidney disease, such as the Tg26 mouse for HIV-associated nephropathy.[4]

Q3: Are there established guidelines for this compound dose adjustment in animal models with renal impairment?

A3: Currently, there are no universally established, standardized guidelines for this compound dose adjustment across different animal models of renal impairment. The appropriate dose is often determined empirically and depends on the specific animal model, the severity of renal dysfunction, and the intended therapeutic effect. Researchers typically need to conduct pilot studies to determine the optimal dose for their specific experimental conditions. However, the principles of dose reduction in human patients with renal impairment can provide a conceptual framework. For humans, if the glomerular filtration rate (GFR) is between 10-50 ml/min/1.73m², a 50% reduction of the recommended dose is suggested.[12][13] This principle of dose reduction based on the degree of renal function impairment is a critical consideration for animal studies as well.

Troubleshooting Guide

Problem 1: Excessive hypotension and mortality in renally impaired animals after this compound administration.

  • Possible Cause: The administered dose of this compound is too high for the degree of renal impairment, leading to drug accumulation and an exaggerated pharmacodynamic response.

  • Troubleshooting Steps:

    • Reduce the Dose: Start with a significantly lower dose than what is typically used in healthy animals. For instance, if a standard dose is 10 mg/kg, consider starting with 2.5-5 mg/kg in animals with moderate to severe renal impairment.

    • Increase Dosing Interval: Instead of daily administration, consider dosing every other day to allow for drug clearance and prevent accumulation.

    • Monitor Blood Pressure Closely: After the first dose and any subsequent dose adjustments, monitor blood pressure frequently to assess the animal's response. In rats, this can be done using tail-cuff plethysmography.[14]

    • Assess Renal Function: Monitor serum creatinine and blood urea nitrogen (BUN) to correlate the drug's effect with the level of renal dysfunction.[15]

Problem 2: Lack of a significant therapeutic effect of this compound in the renal impairment model.

  • Possible Cause: The dose of this compound is too low to achieve the desired level of ACE inhibition.

  • Troubleshooting Steps:

    • Gradual Dose Titration: Gradually increase the dose in small increments, while closely monitoring blood pressure and renal function.

    • Assess ACE Inhibition: If possible, measure plasma renin activity (PRA) or angiotensin II levels to confirm that the administered dose is effectively inhibiting the renin-angiotensin system.

    • Consider the Model: The pathophysiology of the chosen animal model may influence the response to this compound. For example, in salt-sensitive models, a diuretic might be required in combination with this compound to achieve the desired effect.

Data Presentation: this compound Doses Used in Various Animal Models

The following table summarizes this compound doses that have been used in different animal models, including those with renal impairment or related cardiovascular conditions. It is important to note that these are not necessarily adjusted doses but the doses used in the specific studies cited.

Animal ModelSpeciesConditionThis compound DoseRoute of AdministrationReference
Obese ZSF1 RatRatHeart Failure with Preserved Ejection Fraction and CKD100 mg/kg/dayOral[11]
Spontaneously Hypertensive Rat (SHR)RatHypertensionNot specified, but shown to attenuate renal damageNot specified[10]
Compensated High-Output Heart FailureDogHeart Failure35 mg/kg/day (in three divided doses)Oral[16]
C57Bl/6 MouseMouseThis compound-induced kidney damage study60 mg/kg/dayNot specified[17]
Swiss, C57/B16, J129 Sv, and Bk2r-/- MiceMouseBlood pressure response study~120 mg/kg/day (chronic)In drinking water[18]
Swiss, C57/B16, J129 Sv, and Bk2r-/- MiceMouseBlood pressure response study1 mg/kg (acute)Intra-arterial[18]
BALB/c MiceMouseStudy on macrophage activity5 mg/kg/dayIntraperitoneal[19]

Experimental Protocols

Protocol 1: Induction of Chronic Kidney Disease (CKD) using the 5/6 Subtotal Nephrectomy Model in Rats

This is a two-stage surgical procedure.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • First Stage (Left Kidney):

    • Make a flank incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

  • Recovery: Allow the animal to recover for one week.

  • Second Stage (Right Kidney):

    • Perform a right total nephrectomy through a flank incision on the opposite side.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.

  • Confirmation of CKD: After 4-6 weeks, confirm the development of CKD by measuring serum creatinine, BUN, and proteinuria.[3][14]

Protocol 2: Induction of CKD using an Adenine-Rich Diet in Mice

  • Diet Preparation: Prepare a diet containing 0.2% w/w adenine.[6]

  • Administration: Feed the mice with the adenine-containing diet for several weeks (typically 3-4 weeks).[5][6]

  • Monitoring: Monitor the animals for signs of illness, such as weight loss and reduced activity.

  • Confirmation of CKD: At the end of the feeding period, confirm CKD by measuring serum creatinine, BUN, and by histological examination of the kidneys for crystal deposition and tubulointerstitial fibrosis.[5]

Visualizations

Experimental_Workflow_for_Dose_Adjustment_Study cluster_model_induction Step 1: Induction of Renal Impairment cluster_dose_finding Step 2: Dose-Finding and Administration cluster_monitoring Step 3: Monitoring and Adjustment cluster_analysis Step 4: Final Analysis Induction Induce Renal Impairment (e.g., 5/6 Nephrectomy or Adenine Diet) Confirmation Confirm Renal Dysfunction (Measure Creatinine, BUN) Induction->Confirmation Dose_Selection Select Initial Low Dose of this compound Confirmation->Dose_Selection Administration Administer this compound to Animals Dose_Selection->Administration BP_Monitoring Monitor Blood Pressure Administration->BP_Monitoring Renal_Monitoring Monitor Renal Function Administration->Renal_Monitoring Dose_Adjustment Adjust Dose Based on Response BP_Monitoring->Dose_Adjustment Renal_Monitoring->Dose_Adjustment Dose_Adjustment->Administration Titrate Dose Analysis Pharmacokinetic and Pharmacodynamic Analysis Dose_Adjustment->Analysis Optimal Dose Found

Caption: Workflow for a this compound dose adjustment study in a renal impairment model.

Renin_Angiotensin_System_and_Captopril_Action cluster_effects Effects of Angiotensin II Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Sodium_Retention Sodium and Water Retention Aldosterone->Sodium_Retention Renin Renin ACE ACE This compound This compound This compound->ACE Inhibition

References

Technical Support Center: Enhancing Captopril's Therapeutic Effect Through Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating Captopril in combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using this compound in combination therapy?

A1: The primary rationale is to achieve a more potent antihypertensive effect than is possible with monotherapy.[1][2] Combining this compound with drugs that have different mechanisms of action allows for a synergistic or additive effect, targeting multiple pathways involved in blood pressure regulation.[3][4] This approach can also allow for the use of lower doses of individual agents, potentially reducing the incidence and severity of side effects.[4]

Q2: Which drug classes are most effectively combined with this compound?

A2: Clinical and preclinical evidence strongly supports the combination of this compound with:

  • Thiazide Diuretics (e.g., Hydrochlorothiazide - HCTZ): This is a very common and effective combination. Diuretics can increase plasma renin activity, which enhances the blood pressure-lowering effect of this compound.[5] Studies show this combination leads to a satisfactory blood pressure reduction in about 80% of hypertensive patients.[1]

  • Calcium Channel Blockers (CCBs) (e.g., Amlodipine, Nifedipine): This combination is also highly recommended.[4] this compound blocks the Renin-Angiotensin-Aldosterone System (RAAS), while CCBs induce vasodilation through a separate mechanism, leading to a powerful combined effect on blood pressure.[4]

Q3: What is the synergistic mechanism between this compound and thiazide diuretics like HCTZ?

A3: The synergy arises from their complementary actions. Thiazide diuretics decrease blood pressure and also stimulate the RAAS, leading to an increase in plasma renin activity.[5] This increased renin activity makes the blood pressure more dependent on the RAAS. This compound, an ACE inhibitor, then becomes more effective by blocking this stimulated system.[5][6] This dual approach creates a greater and more sustained antihypertensive response than either drug alone.[6]

Q4: What are the key adverse effects to monitor for in preclinical animal models during combination therapy studies?

A4: In animal models, it is crucial to monitor for:

  • Hypotension: An excessive drop in blood pressure is a primary concern, especially at the initiation of therapy or with high doses.[7]

  • Renal Dysfunction: Monitor serum creatinine and blood urea nitrogen (BUN). While this compound can be protective, the combination, especially with diuretics, can sometimes lead to acute kidney injury, particularly in volume-depleted subjects.[7][8]

  • Hyperkalemia (High Potassium): this compound can increase serum potassium. This risk is elevated if combined with potassium-sparing diuretics or potassium supplements.[2][8]

  • General Health: Observe for signs of weakness, persistent vomiting, diarrhea, or lack of appetite, which could indicate toxicity or excessive drug effects.[7][9]

Troubleshooting Guides

Problem/Issue Encountered Potential Cause(s) Recommended Solution(s)
Unexpectedly High Mortality or Severe Hypotension in Animal Models 1. Initial dose is too high. this compound can cause a significant first-dose hypotensive effect.[10] 2. Volume depletion. Concurrent use of high-dose diuretics can lead to excessive fluid loss, exacerbating hypotension.[11] 3. Animal strain sensitivity. Different strains (e.g., SHR vs. WKY rats) may have varied responses.[12]1. Implement a dose-escalation protocol. Start with a low dose of this compound (e.g., 6.25 mg/kg) and titrate upwards.[8] 2. Ensure adequate hydration. Monitor fluid intake and consider providing saline if diuretic doses are high. 3. Review literature for appropriate dosing in the specific animal model. Adjust doses based on established effective ranges.[13]
Lack of Synergistic Blood Pressure Reduction 1. Incorrect dosing schedule. The timing of administration can impact the synergistic effect. 2. Drug formulation/bioavailability issues. this compound absorption can be affected by food.[14] In vitro interactions can also affect availability.[15] 3. Low-renin hypertension model. The efficacy of this compound is more pronounced in high-renin states. Diuretic pre-treatment is often needed to "activate" the RAAS.[5][16]1. Administer this compound 1 hour before meals (or feeding in animals) to maximize absorption.[14] 2. Verify drug stability and formulation. Ensure proper storage and dissolution. 3. Pre-treat with the diuretic for several days before introducing this compound to stimulate the RAAS.[5]
High Variability in Plasma this compound Concentrations 1. Sample collection and handling. this compound is unstable in plasma; its sulfhydryl group is prone to oxidation. 2. Analytical method lacks sensitivity or specificity. 3. Inconsistent dosing administration. Oral gavage technique or mixing with food can lead to variable intake.[13]1. Collect blood into tubes containing a stabilizing agent like EDTA and immediately process at low temperatures.[17] 2. Use a validated, sensitive analytical method such as LC-MS/MS for quantification. Derivatization may be required for HPLC-UV methods.[17][18] 3. Refine administration technique. For oral dosing, ensure the full dose is delivered. If mixing with food, monitor intake carefully.[13]
Unexpected Changes in Biochemical Markers (e.g., Glucose, Lipids) 1. Direct drug effect. Thiazide diuretics can sometimes cause hyperglycemia.[16] 2. Interference with analytical assays. this compound has been reported to interfere with some laboratory tests, causing falsely elevated readings for glucose, creatinine, and other markers.[19]1. Establish baseline values for all biochemical parameters before starting treatment. 2. Be aware of potential analytical interferences. If unexpected results occur, consider if they are physiological or an analytical artifact. Review literature on this compound's known interferences.[19]

Quantitative Data Summary

Table 1: Efficacy of this compound Combination Therapies in Preclinical and Clinical Studies

CombinationAnimal Model / Patient PopulationDosing RegimenKey Efficacy Outcome (Blood Pressure Reduction)Reference
This compound + Nifedipine Old Spontaneously Hypertensive Rats (SHR)CAP (60 mg/kg/day) + NIF (10 mg/kg/day) for 22 weeksSystolic BP reduced by 51 mmHg from baseline.[20]
This compound + Hydrochlorothiazide (HCTZ) Spontaneously Hypertensive Rats (SHR)CAP (30 mg/kg) + HCTZ (100 mg/kg) for 2 daysSynergistic Mean Arterial BP reduction of 44 mmHg.[6]
This compound + Amlodipine Patients with moderate-to-severe hypertensionCAP (25 mg twice daily) + Amlodipine (10 mg once daily)Additional reduction of ~18-20 mmHg (systolic) and ~12 mmHg (diastolic) compared to this compound alone.[4][21]
This compound + Hydrochlorothiazide (HCTZ) Patients with low-renin hypertensionCAP (avg. 100 mg/day) + HCTZ (avg. 40 mg/day)Standing BP reduced from 151/100 mmHg to 111/76 mmHg.[16]

Experimental Protocols

Protocol 1: Evaluating Antihypertensive Synergy in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a method to assess the synergistic effect of this compound combined with a diuretic (e.g., Hydrochlorothiazide) in the widely used SHR model of genetic hypertension.

1. Animal Model and Acclimatization:

  • Model: Male Spontaneously Hypertensive Rats (SHR), 18-20 weeks of age.[22]

  • Housing: House animals individually under a 12-h light/dark cycle with ad libitum access to standard chow and water.[22]

  • Acclimatization: Allow a minimum of one week for acclimatization to the facility and handling procedures.

2. Baseline Measurements:

  • Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced fluctuations.[13]

  • Record baseline systolic blood pressure (SBP) and heart rate (HR) for 3-5 consecutive days to establish a stable baseline for each animal.

3. Study Groups and Dosing:

  • Randomly assign animals to four groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound monotherapy (e.g., 30-60 mg/kg/day, oral gavage).[6][20]

    • Group 3: Diuretic monotherapy (e.g., HCTZ 100 mg/kg/day, oral gavage).[6]

    • Group 4: Combination therapy (this compound + Diuretic at the same doses).

  • Dosing Regimen: To test for synergy potentiation, pre-treat Groups 3 and 4 with the diuretic for one week before initiating this compound administration in Groups 2 and 4.[5] Administer drugs daily for the study duration (e.g., 2-4 weeks). This compound should be given on an empty stomach if possible.[14]

4. Efficacy Assessment:

  • Measure SBP and HR at regular intervals (e.g., 2, 4, 6, 24 hours post-dose) on select days (e.g., Day 1, Day 7, Day 14) to assess both acute and chronic effects.

  • At the end of the study, collect terminal blood samples for pharmacokinetic analysis and biomarker assessment (e.g., plasma renin activity, electrolytes).

5. Data Analysis:

  • Calculate the change in SBP from baseline for each animal at each time point.

  • Use appropriate statistical tests (e.g., Two-way ANOVA with repeated measures) to compare the effects between treatment groups.

  • A synergistic effect is indicated if the blood pressure reduction in the combination group is significantly greater than the sum of the reductions in the monotherapy groups.

Visualizations (Graphviz)

Signaling & Mechanistic Pathways

RAAS_Pathway Synergistic Mechanisms of this compound Combination Therapy cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ & H2O Retention (in Kidney) Aldosterone->Na_H2O_Retention Vascular_Resistance Decreased Peripheral Vascular Resistance Blood_Volume Decreased Blood Volume Na_H2O_Retention->Blood_Volume Renin Renin (from Kidney) ACE ACE (in Lungs & Endothelium) This compound This compound (ACE Inhibitor) This compound->ACE Inhibits Diuretics Thiazide Diuretics (e.g., HCTZ) Diuretics->Renin Stimulates Release (Synergistic Target) Diuretics->Blood_Volume Causes CCB Calcium Channel Blockers (e.g., Amlodipine) CCB->Vascular_Resistance Causes Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure Vascular_Resistance->Blood_Pressure

Caption: Synergistic mechanisms of this compound with diuretics and CCBs.

Experimental Workflow

Experimental_Workflow Preclinical Experimental Workflow for Combination Therapy cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_eval Phase 3: Evaluation A Animal Model Selection (e.g., SHR) B Acclimatization & Handling (1-2 weeks) A->B C Baseline Measurement (BP, HR, Weight) B->C D Randomize into Groups (Vehicle, Mono, Combo) C->D E Drug Administration (e.g., Oral Gavage) D->E F Monitor Vitals & Health (Daily) E->F G Efficacy Measurement (BP & HR at intervals) F->G H Terminal Sample Collection (Blood, Tissues) G->H I Biochemical & PK Analysis H->I J Statistical Analysis & Interpretation I->J

Caption: General workflow for a preclinical this compound combination study.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting: Lack of Efficacy Start Issue: Observed efficacy is less than expected Check_Drug Is drug formulation stable and administered correctly? Start->Check_Drug Check_Dose Is the dosing regimen (dose, frequency) appropriate? Start->Check_Dose Check_Model Is the animal model appropriate? (e.g., renin status) Start->Check_Model Action_Formulation Verify drug stability, solubility, and administration technique. Check_Drug->Action_Formulation If NO Action_Dose Perform dose-response study. Check literature for PK/PD data. Check_Dose->Action_Dose If NO Action_Model Consider diuretic pre-treatment to activate RAAS. Check_Model->Action_Model If NO Outcome Re-run experiment with optimized parameters Action_Formulation->Outcome Action_Dose->Outcome Action_Model->Outcome

Caption: Decision logic for troubleshooting lack of therapeutic efficacy.

References

Validation & Comparative

Captopril vs. Enalapril: A Comparative Guide on Efficacy in Preclinical Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of ACE inhibitors for heart failure, understanding the nuances between foundational molecules like captopril and enalapril is critical. This guide provides an objective comparison of their efficacy in preclinical models, supported by experimental data, detailed protocols, and visual pathways to elucidate their mechanisms and experimental investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies comparing the effects of this compound and enalapril on cardiac function, hemodynamics, and cardiac remodeling in animal models of heart failure.

Table 1: Effects on Cardiac Function and Hemodynamics in a Rat Model of Heart Failure (Post-Myocardial Infarction) [1]

ParameterControl (Heart Failure)This compound (10 mg/kg/day)Enalapril (10 mg/kg/day)
Cardiac Output Index (mL/min/kg) 175 ± 10220 ± 12225 ± 15
Stroke Volume Index (mL/beat/kg) 0.48 ± 0.030.61 ± 0.040.63 ± 0.05
Left Ventricular End-Diastolic Pressure (mmHg) 25 ± 218 ± 117 ± 1
Mean Arterial Pressure (mmHg) 105 ± 590 ± 488 ± 4

*p < 0.05 compared to Control (Heart Failure)

Table 2: Effects on Blood Pressure and Tissue ACE Activity in a Rat Model of Heart Failure (Post-Coronary Artery Ligation) [2]

ParameterControl (Heart Failure)This compound (200 mg/kg/day)Enalapril (25 mg/kg/day)
Mean Blood Pressure (mmHg) 110 ± 395 ± 492 ± 3
Serum ACE Inhibition (%) -~85%~85%
Aortic ACE Activity IncreasedInhibitedNo significant change
Renal ACE Activity IncreasedInhibitedInhibited
Lung ACE Activity IncreasedNo significant changeDecreased

*p < 0.01 compared to Control (Heart Failure)

Table 3: Effects on Cardiac Remodeling in a Mouse Model of Viral Myocarditis [3]

ParameterControl (Myocarditis)This compound (7.5 mg/kg/day)Enalapril (1 mg/kg/day)
Heart Weight / Body Weight Ratio IncreasedReducedNo significant change
LV Wall Thickness IncreasedDecreasedNo significant change
LV Cavity Dimension IncreasedDecreasedNo significant change
Myocardial Necrosis PresentReducedReduced
Myocardial Inflammation PresentReducedNo significant change

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.

Rat Model of Heart Failure (Post-Myocardial Infarction)[1]
  • Animal Model: Male Wistar rats.

  • Heart Failure Induction: Permanent ligation of the left coronary artery.

  • Treatment Groups: Sham-operated, heart failure (vehicle), heart failure + this compound (10 mg/kg/day), heart failure + enalapril (10 mg/kg/day), heart failure + trandolapril.

  • Treatment Duration: 10 weeks, starting 2 weeks after surgery.

  • Drug Administration: Oral gavage.

  • Key Parameters Measured: Cardiac function (cardiac output, stroke volume, left ventricular end-diastolic pressure) was assessed using a Millar catheter. Mean arterial pressure was also measured.

Rat Model of Heart Failure (Post-Coronary Artery Ligation)[2]
  • Animal Model: Male Sprague-Dawley rats.

  • Heart Failure Induction: Ligation of the left coronary artery.

  • Treatment Groups: Sham-operated (vehicle), heart failure (vehicle), heart failure + this compound (200 mg/kg/day), heart failure + enalapril (25 mg/kg/day).

  • Treatment Duration: 47 days, starting 45 days after surgery.

  • Drug Administration: In drinking water.

  • Key Parameters Measured: Blood pressure was monitored via tail-cuff plethysmography. Angiotensin-converting enzyme (ACE) activity was measured in serum and various tissues (aorta, kidney, lung).

Mouse Model of Viral Myocarditis[3]
  • Animal Model: Male DBA/2 mice.

  • Heart Failure Induction: Inoculation with the encephalomyocarditis virus.

  • Treatment Groups: Control, myocarditis (vehicle), myocarditis + this compound (7.5 mg/kg/day), myocarditis + enalapril (1 mg/kg/day), myocarditis + losartan.

  • Treatment Duration: 14 days, starting 7 days after virus inoculation.

  • Drug Administration: Oral gavage.

  • Key Parameters Measured: Heart weight to body weight ratio, left ventricular (LV) wall thickness, and LV cavity dimension were assessed. Histological analysis was performed to evaluate myocardial necrosis and inflammation.

Visualizing the Mechanisms and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by these drugs and a typical experimental workflow in preclinical heart failure research.

RAAS_Pathway cluster_inhibition ACE Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE ACE_Inhibitors This compound / Enalapril ACE_Inhibitors->Angiotensin_II Inhibits production ACE_Inhibitors->Inactive_Fragments Prevents breakdown

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse) HF_Induction Heart Failure Induction (e.g., Coronary Ligation, Viral Inoculation) Animal_Model->HF_Induction Treatment_Groups Randomization to Treatment Groups (Vehicle, this compound, Enalapril) HF_Induction->Treatment_Groups Drug_Administration Chronic Drug Administration (e.g., Oral Gavage, Drinking Water) Treatment_Groups->Drug_Administration Endpoint_Analysis Endpoint Analysis Drug_Administration->Endpoint_Analysis Cardiac_Function Cardiac Function Assessment (Echocardiography, Hemodynamics) Endpoint_Analysis->Cardiac_Function Histopathology Histopathological Analysis (Fibrosis, Hypertrophy) Endpoint_Analysis->Histopathology Biomarkers Biomarker Analysis (e.g., ACE activity, Neurohormones) Endpoint_Analysis->Biomarkers Data_Analysis Data Analysis and Comparison Cardiac_Function->Data_Analysis Histopathology->Data_Analysis Biomarkers->Data_Analysis

Caption: A typical experimental workflow for preclinical evaluation of heart failure therapies.

References

A Comparative Analysis of Captopril and Lisinopril in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitors Captopril and Lisinopril, focusing on their performance in clinical trials for the treatment of hypertension and heart failure. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy, safety, and pharmacological profiles of these two widely used medications.

Pharmacokinetic and Pharmacodynamic Profile

This compound and Lisinopril, while both belonging to the ACE inhibitor class, exhibit notable differences in their pharmacokinetic properties, which influence their dosing regimens and clinical application.[1] Lisinopril has a longer half-life, allowing for once-daily administration, which can improve patient adherence.[1] In contrast, this compound's shorter half-life necessitates more frequent dosing, typically two or three times a day.[2] Furthermore, this compound is the only ACE inhibitor that should be spaced from meals due to potential drug-food interactions.

FeatureThis compoundLisinopril
Dosing Frequency 2-3 times daily[2]Once daily[1][2]
Half-life Short[3]Long[1][3]
Food Interaction Absorption affected by foodAbsorption not affected by food
Available Forms Tablets only[2]Tablets and oral solution[1][2]

Clinical Efficacy in Hypertension

Clinical trials comparing this compound and Lisinopril for the management of mild to moderate hypertension have demonstrated the efficacy of both agents in reducing blood pressure.

A multicenter, double-blind, parallel-group study involving 70 patients with essential hypertension showed that once-daily Lisinopril was more effective than twice-daily this compound in reducing blood pressure when measured by 24-hour ambulatory blood pressure monitoring.[4] Analysis of ambulatory blood pressure reductions revealed significant differences between the treatment groups for both systolic (P = .023) and diastolic (P = .007) pressures, with Lisinopril-treated patients showing a more significant reduction.[4][5]

In another multicenter, double-blind Yugoslav trial with 91 hypertensive patients, Lisinopril demonstrated a more pronounced, though not always statistically significant, reduction in blood pressure compared to this compound.[6][7]

Parameter This compound Lisinopril Trial Details
Systolic Blood Pressure Reduction 11.2%14.9%8-week trial in mild-to-moderate hypertensive patients.[6][7]
Diastolic Blood Pressure Reduction 11.7%15.2%8-week trial in mild-to-moderate hypertensive patients.[6][7]
Blood Pressure Control (DBP < 95 mmHg) 67%79%After 6 weeks of monotherapy.[8]
Blood Pressure Control with Hydrochlorothiazide 79%90%After 10 weeks of combination therapy.[8]

Clinical Efficacy in Heart Failure

In the treatment of symptomatic congestive heart failure, both this compound and Lisinopril have proven effective. A 12-week randomized, double-blind study involving 129 patients with New York Heart Association class II, III, or IV heart failure compared the efficacy of the two drugs.[9] The primary measure of efficacy was the improvement in treadmill exercise time.[9]

The results indicated that Lisinopril was more effective than this compound in improving exercise tolerance.[9]

Parameter This compound Lisinopril Trial Details
Initial Treadmill Exercise Time (sec) 480 ± 26500 ± 30Baseline measurement in patients with symptomatic congestive heart failure.[9]
Treadmill Exercise Time after 12 weeks (sec) 600 ± 35682 ± 34The difference between the groups was statistically significant (p < 0.05).[9]

Safety and Tolerability

Both this compound and Lisinopril are generally well-tolerated, with a similar incidence of adverse effects.[9] Common side effects for both drugs include dizziness, dry cough, and rash.[3] However, an increase in blood urea nitrogen was reported to be more common with Lisinopril than with this compound (p < 0.05) in one heart failure trial.[9] A persistent dry cough is a well-known side effect of ACE inhibitors, and some evidence suggests it may be more likely with Lisinopril compared to angiotensin II receptor blockers (ARBs).[2]

Experimental Protocols

Modified Naughton Treadmill Protocol

This protocol is designed for symptom-limited exercise testing and involves a gradual increase in workload.[10][11] The test consists of 2-minute stages, with the grade increasing by 3.5% every 2 minutes until maximal effort is achieved.[10] This protocol is particularly suitable for patients with congestive heart failure as it allows for a gentle increase in cardiovascular demand.[10]

Ambulatory Blood Pressure Monitoring (ABPM)

ABPM provides a 24-hour assessment of a patient's blood pressure, offering a more comprehensive view than single office measurements.[12][13] This method is considered a standard for defining the effect of antihypertensive drugs over a 24-hour period.[12] The protocol involves the use of a portable device that automatically measures and records blood pressure at regular intervals throughout the day and night.[13]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound and Lisinopril exert their therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3][14] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][4][15] By blocking ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[4][15] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure and cardiac workload.

RAAS_Pathway cluster_kidney Kidney cluster_lungs Lungs Angiotensinogen Angiotensinogen (from Liver) Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I converts Angiotensinogen to ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Angiotensin I to Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidneys Kidneys Aldosterone->Kidneys Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention Salt and Water Retention Kidneys->Salt_Water_Retention Salt_Water_Retention->Increased_BP Captopril_Lisinopril This compound / Lisinopril (ACE Inhibitors) Captopril_Lisinopril->ACE inhibit

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

Experimental Workflow: Hypertension Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing this compound and Lisinopril in the treatment of hypertension.

Hypertension_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Mild-to-Moderate Hypertension) Placebo_Run_in Placebo Run-in Period Patient_Recruitment->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Captopril_Arm This compound Group (e.g., 25-100 mg bid) Randomization->Captopril_Arm Lisinopril_Arm Lisinopril Group (e.g., 10-40 mg qd) Randomization->Lisinopril_Arm Dose_Titration Dose Titration (Bi-weekly) Captopril_Arm->Dose_Titration Lisinopril_Arm->Dose_Titration Office_BP Office Blood Pressure Measurements Dose_Titration->Office_BP ABPM 24-Hour Ambulatory Blood Pressure Monitoring Dose_Titration->ABPM Adverse_Events Adverse Event Monitoring Dose_Titration->Adverse_Events Efficacy_Analysis Efficacy Analysis (BP Reduction) Office_BP->Efficacy_Analysis ABPM->Efficacy_Analysis Safety_Analysis Safety Analysis Adverse_Events->Safety_Analysis

Caption: Workflow of a typical hypertension clinical trial comparing this compound and Lisinopril.

References

A Comparative Guide to the Validation of HPLC Methods for Captopril Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Captopril in plasma against alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.

Comparison of Analytical Methods for this compound Quantification

Several analytical methods are available for the quantification of this compound in biological fluids. While HPLC with UV detection is a widely used and cost-effective technique, other methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer distinct advantages in terms of sensitivity and speed. Spectrophotometric methods, while simpler, are generally less specific and sensitive.

Method Principle Linearity Range Limit of Quantification (LOQ) Advantages Disadvantages
HPLC-UV Chromatographic separation followed by UV detection.[1][2]5 - 500 ng/mL[1]9.13 ng/mL[2]Cost-effective, robust, widely available.Moderate sensitivity, potential for interference.[3]
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.[4][5]25 - 3000 ng/mL[4]2 ng/mL[6]High sensitivity and specificity.[4][5]Higher equipment cost and complexity.
UHPLC Uses smaller particle size columns for faster and more efficient separations.[7][8]Not explicitly stated, but offers high resolution.Not explicitly stated, but generally lower than HPLC.Faster analysis times, reduced solvent consumption.[8]Higher backpressure requires specialized equipment.
Spectrophotometry Reaction of this compound with a chromogenic reagent to form a colored product.[9]10 - 50 µg/mL[9]2.0 µg/mL[9]Simple, rapid, and inexpensive.Lower specificity and sensitivity, prone to interference.[9]

Experimental Protocols

Representative HPLC-UV Method for this compound Quantification in Plasma

This protocol is a synthesis of commonly employed methods for the quantification of this compound in plasma using HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of plasma, add an internal standard.

  • Add 9.0 mL of acetonitrile.[10]

  • Vortex the mixture for 1 minute.[10]

  • Centrifuge for 10 minutes at 10,000 rpm.[10]

  • Filter the supernatant through a 0.45-micron membrane filter.[10]

  • Evaporate the filtrate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of water and acetonitrile (e.g., 60:40 v/v), with the pH adjusted to 2.5 using orthophosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 203 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

Method Validation Protocols

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data.[2]

1. Linearity:

  • Prepare a series of calibration standards of this compound in blank plasma over a specified concentration range (e.g., 3.125–100 µg/mL).[2]

  • Analyze each standard in triplicate.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.999.[2]

2. Precision:

  • Intra-day Precision: Analyze replicate samples (n=6) of three different concentrations (low, medium, and high) on the same day.

  • Inter-day Precision: Analyze the same three concentrations on three different days.

  • Calculate the relative standard deviation (%RSD) for the measured concentrations. The %RSD should be less than 2%.[2]

3. Accuracy:

  • Analyze samples of known concentrations (low, medium, and high) in triplicate.

  • Calculate the percentage recovery at each concentration. The mean percentage recovery should be within 97% to 100.6%.[2]

4. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • The LOD for this compound in plasma has been reported to be 3.10 ng/mL, and the LOQ is 9.13 ng/mL.[2]

Comparative Validation Data for HPLC Methods

The following table summarizes the validation parameters of different reported HPLC methods for this compound quantification in plasma, providing a direct comparison of their performance.

Parameter Method 1 (RP-HPLC) [2]Method 2 (RP-HPLC) [1]Method 3 (LC-MS/MS) [4]
Linearity Range 3.125–100 µg/mL5-500 ng/mL25-3000 ng/ml
Correlation Coefficient (R²) 0.999Not Specified0.9995
Intra-day Precision (%RSD) < 2%5.8%-8.5%2.60 to 9.66%
Inter-day Precision (%RSD) < 2%8.0%-9.5%5.04 to 10.10%
Accuracy (% Recovery) 97 to 100.6%90%-98%90.16 to 96.18%
LOD 3.10 ng/mL2 ng/mLNot Specified
LOQ 9.13 ng/mLNot SpecifiedNot Specified

Visualizing the Workflow and Validation Process

To better understand the experimental and logical flow, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS Internal Standard Plasma->IS Extraction Liquid-Liquid Extraction IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC System Reconstitution->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification in plasma by HPLC.

Validation_Process cluster_parameters Validation Parameters Validation Method Validation (ICH Guidelines) Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Intra_day Intra-day Precision->Intra_day Inter_day Inter-day Precision->Inter_day

Caption: Logical relationship of key parameters in HPLC method validation.

References

A Comparative Analysis of the Side Effect Profiles of Captopril and Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily hypertension and heart failure. While their efficacy is well-established, their utility is often dictated by their side effect profiles. Captopril, the first orally active ACE inhibitor, serves as a crucial benchmark for comparison with newer agents in this class. This guide provides an objective comparison of the side effect profiles of this compound and other commonly prescribed ACE inhibitors, supported by data from clinical studies.

Quantitative Comparison of Side Effect Incidence

The following table summarizes the incidence of key side effects associated with this compound compared to other ACE inhibitors, based on data from comparative clinical trials.

Side EffectThis compoundEnalaprilLisinoprilPerindoprilKey Findings and Citations
Dry Cough 5.1%7.0%1.6%2.2%A retrospective study of 1113 hypertensive patients found a higher incidence of cough with enalapril and this compound compared to lisinopril and perindopril.[1] A network meta-analysis also found that both this compound and enalapril were associated with a higher incidence of cough compared to placebo.[2][3]
Taste Disturbances (Dysgeusia) 2% to 4%Less FrequentLess FrequentNot specifiedTaste disturbances are more frequently reported with this compound, which has been attributed to its sulfhydryl moiety.[4] A double-blind crossover study comparing lisinopril and this compound found no significant alteration in taste threshold for either drug in a small group of hypertensive patients.
Skin Rash 4% to 7%Less FrequentLess FrequentNot specifiedThe incidence of rash is considered a characteristic adverse effect of sulfhydryl-containing compounds like this compound.[4]
Proteinuria ~1%Less FrequentNot specifiedNot specifiedProteinuria has been reported in about one in 100 patients treated with this compound.
Deterioration of Renal Function Lower IncidenceHigher IncidenceNot specifiedNot specifiedA network meta-analysis of studies in patients with chronic heart failure found that this compound was associated with a lower incidence of renal function deterioration compared with enalapril (OR 0.04).[2]
Symptomatic Hypotension Less ProlongedMore ProlongedNot specifiedNot specifiedIn a study of patients with severe chronic heart failure, enalapril was associated with more prolonged and persistent hypotensive effects, leading to a higher incidence of syncope and near syncope compared to this compound.[5]
Angioedema 0.1% - 0.7% (Class effect)0.1% - 0.7% (Class effect)0.1% - 0.7% (Class effect)0.1% - 0.7% (Class effect)Angioedema is a known class effect of all ACE inhibitors, with an estimated incidence of 0.1% to 0.7% of treated patients.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the renin-angiotensin-aldosterone system (RAAS) and the mechanism of action of ACE inhibitors, as well as a typical workflow for a comparative clinical trial.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ACEI Mechanism of ACE Inhibitors Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (from Adrenal Cortex) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure ACE_Inhibitors ACE Inhibitors (e.g., this compound) ACE_Inhibitors->AngiotensinI Inhibit Conversion Bradykinin Bradykinin (Vasodilator) ACE_Inhibitors->Bradykinin Inhibit Breakdown Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Cough_Angioedema Cough & Angioedema (Side Effects) Bradykinin->Cough_Angioedema Patient_Recruitment Patient Recruitment (e.g., Hypertension Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Screening Screening & Baseline Assessment (BP, Labs, Medical History) Informed_Consent->Screening Randomization Randomization Screening->Randomization Group_A Group A: this compound Randomization->Group_A Group_B Group B: Other ACE Inhibitor Randomization->Group_B Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Follow-up Visits (Adverse Event Monitoring, BP measurement) Treatment_Period->Follow_Up Data_Collection Data Collection & Analysis Follow_Up->Data_Collection Results Results Interpretation & Reporting Data_Collection->Results

References

Head-to-Head Clinical Trial of Captopril and Diuretics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the clinical performance of Captopril, an angiotensin-converting enzyme (ACE) inhibitor, and diuretics in the management of hypertension. The information is based on data from head-to-head clinical trials, focusing on efficacy, safety, and mechanisms of action.

Data Presentation

The following tables summarize the quantitative data from key clinical trials comparing this compound and diuretics.

Table 1: Efficacy of this compound vs. Diuretics in Lowering Blood Pressure

Clinical TrialTreatment GroupNumber of PatientsBaseline Blood Pressure (mmHg)Blood Pressure Reduction (mmHg)p-value
CAPPP [1]This compound5,492Not SpecifiedNot Specified-
Conventional (Diuretics, Beta-blockers)5,493Not SpecifiedNot Specified-
Weinberger, 1982 [2]This compound (25 mg t.i.d.)207 (total)Supine Diastolic: 92-110Similar to Hydrochlorothiazide<0.001 (for combination vs. monotherapy)
Hydrochlorothiazide (15 mg t.i.d.)Supine Diastolic: 92-110Similar to this compound<0.001 (for combination vs. monotherapy)
CombinationSupine Diastolic: 92-110Additive Response<0.001 (for combination vs. monotherapy)
Multicenter Study, 1995 [3][4]Diuretic (Hydrochlorothiazide 100mg)120168 ± 2 / 109 ± 117 / 8Significant
This compound (25-50 mg b.i.d.) + Diuretic120151 ± 1 / 101 ± 114 / 11 (further reduction)Significant

Table 2: Cardiovascular Morbidity and Mortality (CAPPP Trial) [1]

OutcomeThis compound Group (n=5492)Conventional Therapy Group (n=5493)Relative Risk (95% CI)p-value
Primary Endpoint (MI, stroke, CV death) 363 (11.1 per 1000 patient-years)335 (10.2 per 1000 patient-years)1.05 (0.90-1.22)0.52
Cardiovascular Mortality 76950.77 (0.57-1.04)0.092
Fatal and Non-fatal Myocardial Infarction 162161--
Fatal and Non-fatal Stroke 1891481.25 (1.01-1.55)0.044

Table 3: Effects on Plasma Renin Activity (PRA) and Aldosterone Concentration (PAC) [5]

TreatmentPatient GroupChange in PRAChange in PAC
This compound (single 25mg dose) Normal-reninIncreasedDecreased (more than low-renin)
Low-reninIncreasedDecreased
Chronic this compound Both groupsNo significant difference between groupsNo significant difference between groups
Hydrochlorothiazide Both groupsNo significant difference between groupsNo significant difference between groups

Table 4: Adverse Effects

Adverse EffectThis compoundHydrochlorothiazideCombination (this compound + HCTZ)Reference
Rash <6%-<6%[2]
Hypokalemia Blunted by this compoundObserved-[2]
Hyperuricemia Blunted by this compoundObserved-[2]

Experimental Protocols

This compound Prevention Project (CAPPP)[1]
  • Study Design: A prospective, randomized, open-label trial with blinded endpoint evaluation.

  • Participants: 10,985 patients aged 25-66 years with a diastolic blood pressure of 100 mm Hg or more on two separate occasions.

  • Intervention: Patients were randomly assigned to receive either this compound or conventional antihypertensive treatment (diuretics, beta-blockers).

  • Primary Endpoint: A composite of fatal and non-fatal myocardial infarction, stroke, and other cardiovascular deaths.

  • Analysis: Intention-to-treat.

Weinberger, 1982 Study[2]
  • Study Design: A placebo-controlled, randomized, double-blind comparison.

  • Participants: 207 patients with essential hypertension, defined by supine diastolic blood pressures between 92-110 mm Hg.

  • Intervention: Patients were randomized to one of three groups: this compound 25 mg three times a day, hydrochlorothiazide 15 mg three times a day, or a combination of both.

  • Primary Outcome: Change in blood pressure.

Study in Low- and Normal-Renin Essential Hypertension[5]
  • Study Design: A comparative study.

  • Participants: 12 patients with either low-renin or normal-renin essential hypertension (six in each group). Renin classification was determined after a furosemide stimulation test.

  • Intervention: After a washout period, patients received a single 25 mg dose of this compound. Subsequently, each patient received the following treatments in sequence for at least two weeks each: this compound 25 mg t.i.d., hydrochlorothiazide 50 mg/day, and the combination of both.

  • Primary Outcomes: Mean blood pressure, plasma renin activity (PRA), and plasma aldosterone concentration (PAC).

Mandatory Visualization

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Endpoint Assessment s1 Enrollment of Hypertensive Patients (Diastolic BP >= 100 mmHg) s2 Two-Week Placebo Washout s1->s2 rand Random Assignment s2->rand t1 This compound Monotherapy rand->t1 Group A t2 Diuretic Monotherapy rand->t2 Group B fup Regular Blood Pressure Monitoring t1->fup t2->fup endp Primary Endpoint Evaluation (e.g., MI, Stroke, CV Death) fup->endp

Caption: Experimental workflow of a randomized controlled trial comparing this compound and Diuretics.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BP_Increase Increased Blood Pressure Aldosterone->BP_Increase Vasoconstriction->BP_Increase Renin Renin ACE ACE This compound This compound This compound->ACE

Caption: this compound's mechanism via the Renin-Angiotensin-Aldosterone System (RAAS).

Diuretic_Mechanism cluster_nephron Distal Convoluted Tubule NCC Na+/Cl- Cotransporter (NCC) Na_Reabsorption Sodium and Chloride Reabsorption NCC->Na_Reabsorption Increased_Excretion Increased Sodium and Water Excretion BP_Decrease Decreased Blood Pressure Diuretics Thiazide Diuretics Diuretics->NCC Increased_Excretion->BP_Decrease

Caption: Mechanism of action for thiazide diuretics in the nephron.

Concluding Summary

Head-to-head clinical trials demonstrate that both this compound and diuretics are effective in lowering blood pressure in patients with hypertension.[2][5] The this compound Prevention Project (CAPPP), a large-scale trial, found no significant difference between this compound and conventional therapy (including diuretics) in the primary composite endpoint of cardiovascular morbidity and mortality.[1] However, the study did note a higher incidence of stroke in the this compound group, which may be attributed to the initial blood pressure levels in previously treated patients.[1]

In terms of mechanism, this compound acts by inhibiting the renin-angiotensin-aldosterone system, leading to vasodilation and reduced aldosterone secretion.[6][7] Diuretics, on the other hand, primarily work by increasing sodium and water excretion in the kidneys.[8][9][10]

Combination therapy with this compound and a diuretic has been shown to have an additive effect on blood pressure reduction.[2][5] Furthermore, this compound can mitigate some of the adverse metabolic effects associated with diuretics, such as hypokalemia and hyperuricemia.[2] The choice between these agents may depend on patient characteristics, such as renin status, and comorbidities.

References

Captopril's Potency in the Modern Era of ACE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Captopril's potency relative to newer Angiotensin-Converting Enzyme (ACE) inhibitors. The analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

This compound, the first synthesized ACE inhibitor, marked a significant milestone in cardiovascular therapy.[1][2] However, the subsequent development of newer agents has prompted a continual reassessment of its comparative potency. This guide synthesizes available data to provide a clear perspective on where this compound stands today.

Quantitative Comparison of ACE Inhibitor Potency

The inhibitory potency of ACE inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the ACE activity. A lower IC50 value indicates greater potency. The following table summarizes the in vitro IC50 values for this compound and several newer ACE inhibitors. It is important to note that these values can vary depending on the experimental conditions and the substrate used.[3]

ACE InhibitorActive MetaboliteIn Vitro IC50 for ACE (nM)
This compound-1.79 - 35[3][4][5]
BenazeprilatBenazepril> Quinaprilat, Perindoprilat[6]
EnalaprilatEnalapril1.0 - 5.2[4]
Lisinopril-24 (relative potency)[7][8]
PerindoprilatPerindopril2.4[4]
QuinaprilatQuinapril3[4]
RamiprilatRamipril1.5 - 4.2[4]
FosinoprilatFosinopril11[4]
ZofenoprilatZofenopril20 (relative potency)[7][8]

Studies indicate a rank order of potency for the active metabolites of several ACE inhibitors against plasma and various tissue homogenates as: quinaprilat = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat.[6] Another study established a relative potency order of ramipril > lisinopril > zofenopril > fosinopril > enalapril > this compound.[7][8] While this compound laid the foundational understanding of ACE inhibition, many newer agents, often in their active diacid forms (e.g., enalaprilat, ramiprilat), exhibit higher in vitro potency.[4]

Experimental Protocols for Assessing ACE Inhibitor Potency

The determination of ACE inhibitory activity is crucial for comparing the potency of different compounds. A commonly employed method is the in vitro ACE inhibition assay.

Spectrophotometric Assay for IC50 Determination

This method measures the product of an ACE-catalyzed reaction using a spectrophotometer.

Principle: The assay utilizes a synthetic substrate, such as N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) or N-Hippuryl-His-Leu (HHL). ACE cleaves the substrate, leading to a change in absorbance that can be measured. The presence of an ACE inhibitor will reduce the rate of this reaction.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or other sources)

  • Substrate (e.g., HHL or FAPGG)

  • Buffer solution (e.g., phosphate buffer or Tris-HCl buffer at pH 8.3)

  • Test compounds (ACE inhibitors) at various concentrations

  • Stopping reagent (e.g., hydrochloric acid)

  • Extraction solvent (e.g., ethyl acetate)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of ACE, the substrate, and the test inhibitors in the appropriate buffer.

  • Reaction Mixture: In a microplate well or test tube, combine the ACE solution with various concentrations of the inhibitor. A control with no inhibitor and a blank with no ACE are also prepared.

  • Incubation: Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 5-10 minutes).

  • Initiation of Reaction: Add the substrate to the mixture to start the enzymatic reaction.

  • Second Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stopping reagent, such as HCl.

  • Extraction and Measurement: If using HHL as a substrate, the resulting hippuric acid is extracted with an organic solvent like ethyl acetate. The absorbance of the extracted hippuric acid is then measured at a specific wavelength (e.g., 228 nm). For substrates like FAPGG, the change in absorbance can be directly measured.[3][9][10]

  • Calculation of IC50: The percentage of ACE inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11][12]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ace Prepare ACE Solution mix Mix ACE and Inhibitor prep_ace->mix prep_sub Prepare Substrate add_sub Add Substrate prep_sub->add_sub prep_inhib Prepare Inhibitor Dilutions prep_inhib->mix pre_incubate Pre-incubate mix->pre_incubate pre_incubate->add_sub incubate Incubate add_sub->incubate stop Stop Reaction incubate->stop measure Measure Absorbance stop->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Experimental workflow for determining ACE inhibitor IC50 values.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[13][14][15]

The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure or decreased sodium levels.[13] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[15] ACE, primarily found in the lungs, then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[13][15]

Angiotensin II has several physiological effects that increase blood pressure:

  • Vasoconstriction: It directly constricts blood vessels, increasing systemic vascular resistance.[13]

  • Aldosterone Release: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[13][15]

  • Antidiuretic Hormone (ADH) Secretion: It triggers the release of ADH from the pituitary gland, further enhancing water reabsorption.[13]

  • Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system.[16]

ACE inhibitors block the conversion of angiotensin I to angiotensin II, thereby reducing the levels of this potent vasoconstrictor.[17] This leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, ultimately lowering blood pressure.[16][17] Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator.[17] By inhibiting ACE, these drugs also increase bradykinin levels, which contributes to their blood pressure-lowering effect.[16][17]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone ADH ADH Secretion (from Pituitary) AngiotensinII->ADH BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure ADH->BloodPressure ACE_Inhibitor ACE Inhibitors ACE_Inhibitor->ACE Inhibits Bradykinin Bradykinin ACE_Inhibitor->Bradykinin Prevents Breakdown Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation

The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.

Conclusion

While this compound remains a historically significant and clinically useful ACE inhibitor, in vitro potency data suggest that many newer agents exhibit stronger inhibition of the angiotensin-converting enzyme. Factors such as pharmacokinetics, tissue penetration, and duration of action also play crucial roles in the overall clinical efficacy of these drugs.[6][18] This guide provides a foundational comparison of potency, which, in conjunction with broader pharmacological and clinical data, can inform further research and development in the field of cardiovascular medicine.

References

A Comparative Guide to Analytical Methods for the Determination of Captopril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and formulation development. This document presents a cross-validation perspective on spectrophotometric, chromatographic, and electroanalytical techniques, offering supporting experimental data and detailed protocols to aid in methodological selection and application.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for this compound determination is summarized in the table below. This data, compiled from various studies, facilitates a direct comparison of key validation parameters.

Method Technique Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Accuracy (% Recovery) Precision (%RSD) Reference
Spectrophotometry (DCQ Reagent) UV-Vis Spectrophotometry10 - 500.662.0Good agreement with official methods-[1]
Spectrophotometry (Congo Red) UV-Vis Spectrophotometry1 - 60--97.4460.06 - 0.965[2]
Spectrophotometry (Fluorescein-Bromine) UV-Vis Spectrophotometry0.2 - 4.500.060.1999.76 - 100.36-[3]
Spectrophotometry (Dichlone Reagent) UV-Vis Spectrophotometry4 - 8 (in tablets)----
RP-HPLC Reversed-Phase High-Performance Liquid Chromatography1 - 80---< 2.0[4][5]
UHPLC Ultra-High-Performance Liquid Chromatography-----[6][7]
Electroanalytical (MIP Sensor) Differential Pulse Voltammetry0.0002 - 0.098 (nM)0.000065 (nM)---[8]
Electroanalytical (Modified CPE) Differential Pulse Voltammetry0.02 - 1750.01---[9]

LOD: Limit of Detection, LOQ: Limit of Quantification, %RSD: Percent Relative Standard Deviation, DCQ: 2,6-Dichloroquinone-4-chlorimide, MIP: Molecularly Imprinted Polymer, CPE: Carbon Paste Electrode. Dashes indicate data not provided in the cited source.

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for a given analyte such as this compound.

CrossValidationWorkflow cluster_Methods Analytical Methods cluster_Validation Method Validation cluster_Comparison Comparative Analysis Spectro Spectrophotometry Linearity Linearity & Range Spectro->Linearity Chromo Chromatography (HPLC/UHPLC) Accuracy Accuracy Chromo->Accuracy Electro Electroanalytical Methods Precision Precision Electro->Precision DataTable Data Comparison Table Linearity->DataTable Accuracy->DataTable Precision->DataTable LOD_LOQ LOD & LOQ LOD_LOQ->DataTable Specificity Specificity Specificity->DataTable Decision Method Selection DataTable->Decision Sample Standard & Sample Preparation Sample->Spectro Sample->Chromo Sample->Electro

References

Captopril in the Arena of Cardiovascular Disease: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Captopril's efficacy in preventing major cardiovascular events, supported by a meta-analysis of pivotal clinical trial data. We delve into the experimental protocols of key studies, present quantitative outcomes in structured tables, and visualize complex biological and procedural information for enhanced clarity.

This compound, the first orally active angiotensin-converting enzyme (ACE) inhibitor, has been a cornerstone in cardiovascular therapy for decades. Its role in the management of hypertension and heart failure is well-established. This guide synthesizes data from landmark clinical trials to offer a comparative perspective on its performance against placebo and other antihypertensive agents in reducing the risk of cardiovascular events.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its therapeutic effects by inhibiting the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation and cardiovascular remodeling. By blocking ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure and reducing cardiac workload.

This compound's Mechanism of Action in the Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by Renin) Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion by ACE) ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone This compound This compound This compound->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Cardiovascular_Events Cardiovascular Events (e.g., MI, Stroke) Blood_Pressure->Cardiovascular_Events

Figure 1: this compound inhibits ACE, preventing the formation of Angiotensin II.

Key Clinical Trials: A Deep Dive into Methodology

Two pivotal trials have defined this compound's role in specific patient populations: the Survival and Ventricular Enlargement (SAVE) trial and the this compound Prevention Project (CAPPP).

Experimental Workflow: From Patient Selection to Endpoint Analysis

The general workflow for these large-scale, randomized controlled trials involved several key stages, from initial patient screening to the final statistical analysis of cardiovascular outcomes.

Generalized Workflow of a Randomized Controlled Clinical Trial Patient_Screening Patient Screening (based on inclusion/exclusion criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Captopril_Group This compound Group Randomization->Captopril_Group Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Treatment_Period Treatment & Follow-up Captopril_Group->Treatment_Period Control_Group->Treatment_Period Endpoint_Assessment Endpoint Assessment (Cardiovascular Events) Treatment_Period->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis Results Results & Conclusions Data_Analysis->Results

Figure 2: A simplified representation of the clinical trial process.

The SAVE Trial: Post-Myocardial Infarction

The SAVE trial investigated the efficacy of this compound in patients with left ventricular dysfunction (ejection fraction ≤ 40%) after a myocardial infarction (MI).[1]

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled.[1]

  • Patient Population: 2,231 patients aged 21-80 years with an acute MI and a left ventricular ejection fraction of 40% or less, but without overt heart failure.[1][2]

  • Intervention: this compound (target dose of 50 mg three times daily) or placebo, initiated 3 to 16 days post-MI.[1][2]

  • Primary Endpoint: All-cause mortality.[2]

  • Secondary Endpoints: Cardiovascular mortality, development of severe heart failure, and recurrent MI.[2]

  • Mean Follow-up: 42 months.[1]

The CAPPP Trial: Hypertension

The CAPPP trial was a prospective, randomized, open-label trial with blinded endpoint evaluation that compared this compound with conventional antihypertensive therapy (diuretics and beta-blockers) in hypertensive patients.[3]

Experimental Protocol:

  • Study Design: Prospective, randomized, open-label, blinded endpoint evaluation.[3]

  • Patient Population: 10,985 hypertensive patients aged 25-66 years with a diastolic blood pressure of ≥ 100 mmHg on two occasions.[3]

  • Intervention: this compound (starting at 50 mg daily) or conventional therapy (diuretics or beta-blockers).[4]

  • Primary Endpoint: A composite of fatal and non-fatal myocardial infarction, stroke, and other cardiovascular deaths.[3][4]

  • Mean Follow-up: 6.1 years.[5]

Quantitative Data Summary: this compound vs. Comparators

The following tables summarize the key quantitative outcomes from meta-analyses and the pivotal SAVE and CAPPP trials, providing a direct comparison of this compound's performance.

Table 1: Meta-Analysis of ACE Inhibitors (including this compound) vs. Placebo for Cardiovascular Events in Patients ≥65 Years
OutcomeRelative Risk (RR)95% Confidence Interval (CI)
All-Cause Mortality0.860.77 - 0.96
Cardiovascular Mortality0.810.72 - 0.90
Myocardial Infarction0.820.75 - 0.91
Heart Failure0.760.70 - 0.83
Stroke0.880.65 - 1.19

Source: Meta-analysis of randomized trials on the efficacy and safety of Angiotensin-Converting Enzyme Inhibitors in patients ≥65.[6]

Table 2: The SAVE Trial - this compound vs. Placebo in Post-MI Patients with Left Ventricular Dysfunction
OutcomeThis compound Group (n=1115)Placebo Group (n=1116)Risk Reductionp-value
All-Cause Mortality228 (20%)275 (25%)19%0.019
Cardiovascular Mortality--21%0.014
Development of Severe Heart Failure--37%<0.001
Hospitalization for Congestive Heart Failure--22%0.019
Recurrent Myocardial Infarction--25%0.015

Source: Effect of this compound on mortality and morbidity in patients with left ventricular dysfunction after myocardial infarction. Results of the survival and ventricular enlargement trial.[1]

Table 3: The CAPPP Trial - this compound vs. Conventional Therapy (Diuretics/Beta-Blockers) in Hypertensive Patients
OutcomeThis compound Group (n=5492)Conventional Therapy Group (n=5493)Relative Risk (RR)95% Confidence Interval (CI)p-value
Primary Composite Endpoint3633351.050.90 - 1.220.52
Cardiovascular Mortality76950.770.57 - 1.040.092
Fatal and Non-fatal Myocardial Infarction162161---
Fatal and Non-fatal Stroke1891481.251.01 - 1.550.044

Source: Effect of angiotensin-converting-enzyme inhibition compared with conventional therapy on cardiovascular morbidity and mortality in hypertension: the this compound Prevention Project (CAPPP) randomised trial.[3]

Comparison with Other Antihypertensive Agents

Meta-analyses and head-to-head trials provide further context for this compound's efficacy relative to other classes of antihypertensive drugs.

This compound vs. Other ACE Inhibitors

A network meta-analysis of different ACE inhibitors in patients with chronic heart failure suggested that while individual agents have varying effects on blood pressure and side effects, there is evidence of a class effect in reducing mortality and morbidity.[7] For instance, one study found that enalapril was more effective than this compound in lowering blood pressure in patients with moderate-to-severe essential hypertension.[7] However, in patients with severe chronic heart failure, the prolonged hypotensive effects of the longer-acting enalapril were associated with more instances of symptomatic hypotension compared to this compound.[8]

This compound vs. Beta-Blockers

In the CAPPP trial, this compound demonstrated comparable efficacy to conventional therapy with diuretics and beta-blockers in preventing the primary composite cardiovascular endpoint.[3] However, a sub-analysis of diabetic patients in the CAPPP trial showed that this compound was superior to a diuretic/beta-blocker regimen in preventing cardiovascular events.[9] Other studies have indicated that while beta-blockers are effective, they may be less protective against stroke compared to other antihypertensive agents.[10]

Adverse Effects

Like all ACE inhibitors, this compound is associated with potential side effects. A systematic review and meta-analysis of 378 randomized controlled trials identified the following significantly increased risks for ACE inhibitors compared to placebo:[11]

  • Dry Cough: Relative Risk = 2.66

  • Hypotension: Relative Risk = 1.98

  • Dizziness: Relative Risk = 1.46

  • Hyperkalemia: Relative Risk = 1.24

Conclusion

The body of evidence from large-scale clinical trials and meta-analyses firmly establishes this compound as an effective agent in reducing cardiovascular morbidity and mortality, particularly in patients with left ventricular dysfunction following a myocardial infarction. Its performance in hypertensive patients is comparable to conventional therapies like diuretics and beta-blockers, with potential advantages in certain patient subgroups such as those with diabetes. While newer ACE inhibitors and other classes of antihypertensive drugs have emerged, this compound remains a significant therapeutic option in the management of cardiovascular disease. The choice of antihypertensive agent should be individualized based on patient characteristics, comorbidities, and tolerance to potential side effects.

References

preclinical evidence comparing Captopril and ramipril's organ protection

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular and renal therapeutics, angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone of treatment. Among the earliest and most well-established of these are Captopril and Ramipril. While both drugs share a common mechanism of action by inhibiting the renin-angiotensin-aldosterone system (RAAS), their distinct pharmacological profiles may confer differential advantages in organ protection. This guide provides a comparative analysis of the preclinical evidence for this compound and Ramipril in safeguarding cardiac, renal, and vascular tissues, offering researchers, scientists, and drug development professionals a detailed overview of their respective efficacies supported by experimental data.

Cardiac Protection: A Comparative Analysis

Preclinical studies, primarily in rodent models of hypertension and myocardial infarction, have demonstrated the efficacy of both this compound and Ramipril in mitigating adverse cardiac remodeling, a key pathological process in heart failure.

A study in spontaneously hypertensive rats (SHRs) investigated the effects of this compound on cardiovascular changes.[1] In this model, this compound treatment significantly reduced the heart weight to body weight ratio, a key indicator of cardiac hypertrophy.[1] Another study in SHRs demonstrated that early administration of this compound could prevent contractile dysfunction and the development of myocardial fibrosis.[2] However, when treatment was initiated after the onset of heart failure, this compound was less effective at reversing established fibrosis and contractile dysfunction, although it did reduce left ventricular hypertrophy.[2]

Ramipril has also shown significant cardioprotective effects. In a study on rats with right ventricular hypertrophy induced by pulmonary artery stenosis, Ramipril was found to blunt cellular hypertrophy of myocytes.[3] Furthermore, in a model of pressure overload left ventricular hypertrophy in rats, Ramipril, even at non-antihypertensive doses, prevented and regressed left ventricular hypertrophy and myocardial fibrosis.[4]

ParameterThis compoundRamiprilAnimal ModelKey FindingsReference
Cardiac Hypertrophy Reduced heart/body weight ratioPrevented and regressed left ventricular hypertrophySpontaneously Hypertensive Rat (SHR); Rats with aortic bandingBoth agents effectively reduce cardiac hypertrophy. Ramipril's effects were noted even at non-antihypertensive doses.[1][4]
Myocardial Fibrosis Prevented development of fibrosis with early treatmentPrevented and regressed myocardial fibrosisSpontaneously Hypertensive Rat (SHR); Rats with aortic bandingBoth drugs show anti-fibrotic effects. This compound's efficacy is more pronounced with early intervention.[2][4]
Cardiac Function Prevented contractile dysfunction with early treatmentImproved myocardial capillary supply and metabolismSpontaneously Hypertensive Rat (SHR)Both drugs improve aspects of cardiac function, though measured endpoints differ across studies.[2][4]
Myocyte Hypertrophy Not explicitly measuredBlunted the increase in myocyte cell volumeRats with pulmonary artery stenosisRamipril directly demonstrated an effect on myocyte size.[3]

Renal Protection: Insights from Preclinical Models

The renoprotective effects of ACE inhibitors are critical in managing conditions like diabetic nephropathy and hypertensive renal damage. Preclinical evidence provides a basis for understanding the comparative efficacy of this compound and Ramipril in this domain.

A direct comparative study in anesthetized rabbits examined the renal hemodynamic effects of ramiprilat (the active metabolite of Ramipril) and this compound.[5] Both agents increased renal blood flow and decreased blood pressure to a similar extent, with ramiprilat being approximately twice as potent as this compound.[5]

In a study using spontaneously hypertensive rats (SHRs), long-term treatment with this compound was shown to ameliorate renal injury and inflammation.[6][7] This was evidenced by reductions in urine albumin, total protein, serum creatinine, and blood urea nitrogen, alongside suppression of inflammatory markers and NF-κB activation.[6][7]

ParameterThis compoundRamiprilat (Active form of Ramipril)Animal ModelKey FindingsReference
Renal Blood Flow IncreasedIncreasedAnesthetized RabbitsBoth agents increased renal blood flow to a similar extent.[5]
Blood Pressure Reduction DecreasedDecreasedAnesthetized RabbitsBoth agents effectively lowered blood pressure. Ramiprilat was found to be about twice as potent.[5]
Renal Injury Markers Decreased urine albumin, total protein, serum creatinine, BUNNot directly compared in the same studySpontaneously Hypertensive Rat (SHR)This compound demonstrated significant improvement in markers of renal damage.[6][7]
Renal Inflammation Suppressed renal inflammation and NF-κB activationNot directly compared in the same studySpontaneously Hypertensive Rat (SHR)This compound showed anti-inflammatory effects in the kidney.[6][7]

Vascular Protection: Impact on Vessel Structure and Function

The ability of ACE inhibitors to prevent or reverse vascular remodeling is a key aspect of their organ-protective effects.

In spontaneously hypertensive rats (SHRs), this compound treatment was shown to improve the morphology of the aortic intima and reduce the thickness of the aortic media.[1] It also improved the structure of small intrarenal vessels.[1] Another study in SHRs demonstrated that this compound has a long-lasting effect in opposing functional and morphological vascular alterations.[8][9]

Preclinical evidence for Ramipril also points to significant vascular benefits. In renal hypertensive rats, Ramipril treatment, in both antihypertensive and non-antihypertensive doses, improved impaired vascular function.[4]

ParameterThis compoundRamiprilAnimal ModelKey FindingsReference
Aortic Morphology Improved aortic intima morphology and reduced media thicknessNot directly compared in the same studySpontaneously Hypertensive Rat (SHR)This compound demonstrated positive effects on the structure of the aorta.[1]
Small Vessel Structure Improved structure of small intrarenal vesselsNot directly compared in the same studySpontaneously Hypertensive Rat (SHR)This compound showed benefits in the microvasculature.[1]
Vascular Function Long-lasting opposition to functional vascular alterationsReversal of impaired vascular functionSpontaneously Hypertensive Rat (SHR); Renal Hypertensive RatsBoth drugs improve vascular function.[4][8][9]

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model for Cardiac and Vascular Protection
  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.[1][2]

  • Drug Administration: this compound was administered in the drinking water at a concentration of 2 g/L.[2] In another study, this compound was given with hydrochlorothiazide.[1] Treatment was initiated at various ages (e.g., 12, 18, and 21 months) to assess preventive versus reversal effects.[2]

  • Duration: Treatment duration varied, for instance, from 21 weeks of age to 27-28 weeks of age in one study.[1]

  • Key Parameters Measured:

    • Cardiac: Heart weight to body weight ratio, isometric stress development, maximum rate of stress development, shortening velocity, passive stiffness, and myocardial fibrosis (histological analysis).[1][2]

    • Vascular: Morphology of the aortic intima and media, and structure of small intrarenal vessels (histological analysis).[1]

Anesthetized Rabbit Model for Renal Hemodynamics
  • Animal Model: Anesthetized rabbits.[5]

  • Drug Administration: Ramiprilat (1 mg/kg and 0.5 mg/kg/hr i.v.) and this compound (2 mg/kg and 1 mg/kg/hr i.v.) were administered intravenously or intra-arterially in graded doses.[5]

  • Instrumentation: Animals were instrumented for monitoring blood pressure (BP) and renal blood flow (RBF).[5]

  • Key Parameters Measured: Mean arterial pressure and renal blood flow.[5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both this compound and Ramipril is the inhibition of the Angiotensin-Converting Enzyme (ACE), which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, these drugs reduce the production of angiotensin II, a potent vasoconstrictor and a stimulator of aldosterone release. This leads to vasodilation, reduced sodium and water retention, and consequently, a decrease in blood pressure and cardiac workload.

Beyond simple RAAS inhibition, other mechanisms contribute to their organ-protective effects. For instance, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, both drugs increase the bioavailability of bradykinin, which can contribute to their therapeutic effects through the stimulation of nitric oxide and prostacyclin release.

RAAS_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ACEI ACE Inhibitor Action cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen Renin Renin AngiotensinI Angiotensin I ACE ACE AngiotensinII Angiotensin II AT1R AT1 Receptor Aldosterone Aldosterone Release Vasoconstriction Vasoconstriction OrganDamage Organ Damage (Fibrosis, Hypertrophy) ACE_Inhibitor This compound / Ramipril ACE_Inhibitor->ACE Inhibits Bradykinin Bradykinin ACE_Bradykinin ACE Inactive Inactive Metabolites Vasodilation Vasodilation

ExperimentalWorkflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Protocol cluster_assessment Organ Protection Assessment SHR Spontaneously Hypertensive Rat (SHR) DrugAdmin Drug Administration (e.g., in drinking water, IV) SHR->DrugAdmin Rabbit Anesthetized Rabbit Rabbit->DrugAdmin Dosage Dosage Regimen Duration Treatment Duration Cardiac Cardiac Function & Morphology (e.g., Echocardiography, Histology) Duration->Cardiac Renal Renal Hemodynamics & Injury Markers (e.g., RBF, Proteinuria) Duration->Renal Vascular Vascular Structure (e.g., Aortic Histology) Duration->Vascular

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Captopril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE) for this compound

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended personal protective equipment.

Protection Type Equipment Specifications and Remarks
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection GlovesChemical impermeable gloves are required.[1] Nitrile or low-protein, powder-free latex gloves are recommended. Consider double gloving.[2] Gloves should be inspected before use and changed frequently, especially if contaminated, punctured, or torn.[2][3]
Protective ClothingWear a full protective suit or impervious clothing to prevent skin contact.[1][3] For tasks with a risk of exposure, wear protective clothing.[4]
Shoe CoversProtective shoe covers should be considered.[2]
Respiratory Protection RespiratorIf exposure limits are exceeded or if dust is generated, a full-face respirator with a particulate filter (N100 or P3) is recommended.[1][3] A properly fitted, approved particulate filter respirator is necessary if a risk assessment indicates it.[5]

Operational Plan for Handling this compound

A systematic workflow is essential for safely managing this compound in a laboratory setting. This involves careful preparation, handling, and post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_node Review Safety Data Sheet (SDS) ppe_node Don Appropriate PPE prep_node->ppe_node vent_node Ensure Adequate Ventilation (e.g., Fume Hood) ppe_node->vent_node handle_node Handle this compound with Care (Avoid Dust Formation) vent_node->handle_node decon_node Decontaminate Work Area handle_node->decon_node ppe_rem_node Remove PPE Correctly decon_node->ppe_rem_node wash_node Wash Hands Thoroughly ppe_rem_node->wash_node waste_node Dispose of Waste in Sealed, Labeled Containers wash_node->waste_node

Caption: Workflow for the Safe Handling of this compound.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Evacuate Personnel : Non-essential personnel should be evacuated from the affected area.[5]

  • Ensure Ventilation : Ensure the area is well-ventilated.

  • Personal Precautions : Personnel involved in the cleanup must wear appropriate PPE as detailed above.[5] Avoid breathing dust.[1]

  • Containment and Cleanup :

    • For dry spills, use dry clean-up procedures to avoid generating dust.[2] Dampen with water to prevent dusting before sweeping.[2]

    • Vacuum dust with a HEPA-filter-equipped vacuum cleaner.[2][5]

    • Collect the spilled material and place it in a suitable, sealed, and labeled container for disposal.[1][5]

  • Environmental Precautions : Prevent the spillage from entering drains or waterways.[1][5]

Disposal Plan for this compound

Proper disposal of this compound and its contaminated waste is a critical final step to ensure environmental safety and regulatory compliance.

  • Regulatory Compliance : All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Recommended Disposal Method : Incineration in a licensed facility is a recommended method of disposal.[2][5] Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[5]

  • Containerization : Place waste in an appropriately labeled, sealed container for disposal.[5]

  • Household Disposal (for unused or expired tablets, if take-back is unavailable) :

    • Remove the tablets from their original container.

    • Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush the tablets.[6]

    • Place the mixture in a sealed plastic bag or other sealable container.[6]

    • Dispose of the container in the household trash.[6]

    • Scratch out all personal information on the prescription bottle before recycling or discarding it.[6]

By implementing these safety and handling protocols, laboratories can significantly reduce the risks associated with this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Captopril
Reactant of Route 2
Reactant of Route 2
Captopril

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.